molecular formula C30H34N4O4 B15556193 6-TAMRA cadaverine

6-TAMRA cadaverine

カタログ番号: B15556193
分子量: 514.6 g/mol
InChIキー: PEJPPPDPDBPNAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-TAMRA cadaverine is a useful research compound. Its molecular formula is C30H34N4O4 and its molecular weight is 514.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)25-16-19(8-11-22(25)30(36)37)29(35)32-15-7-5-6-14-31/h8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJPPPDPDBPNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCN)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-TAMRA Cadaverine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, experimental applications, and technical data for the fluorescent probe 6-TAMRA cadaverine.

Introduction

6-TAMRA (Tetramethylrhodamine) cadaverine is a fluorescent probe widely utilized in biological and biomedical research. As a derivative of the bright, photostable orange-red fluorophore TAMRA, it serves as a critical tool for fluorescently labeling biomolecules and as a substrate for specific enzymatic assays. This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its application, and visualizations of key chemical and biological processes. This document is intended for researchers, scientists, and drug development professionals who employ fluorescence-based techniques in their work.

This compound is a purified single isomer, which offers advantages in applications requiring high-resolution separation, such as HPLC, by providing sharper peaks compared to mixed isomers.[1] Its primary utility lies in its terminal primary amine, which can be conjugated to carboxylic acids, aldehydes, or ketones on target biomolecules.[1][2] This makes it a versatile building block for creating fluorescently labeled proteins, peptides, and other bioconjugates.[3][4][5][6] Furthermore, its structural similarity to polyamines allows it to act as a substrate for enzymes like transglutaminases, enabling the fluorescent labeling of proteins through enzymatic incorporation.[3][4][5][6]

Core Properties and Data Presentation

The utility of this compound as a fluorescent probe is defined by its specific chemical and spectral properties. These quantitative metrics are essential for designing and interpreting fluorescence-based experiments.

Chemical and Physical Properties
PropertyValueReference(s)
Molecular Weight742.66 g/mol [3][5]
AppearanceSolid[5]
SolubilityDMSO[3][5]
Storage ConditionsFreeze (< -15 °C), Minimize light exposure[3][5]
Spectral Properties

The spectral characteristics of 6-TAMRA are influenced by its local environment, including solvent, pH, and conjugation state. The values presented here are typical for the fluorophore.

PropertyValueReference(s)
Excitation Maximum (λex)552 nm[3][5]
Emission Maximum (λem)578 nm[3][5]
Molar Extinction Coefficient (ε)90,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ)~0.1[3]
Correction Factor (260 nm)0.32[3]
Correction Factor (280 nm)0.178[3]

Experimental Protocols

The following sections provide detailed methodologies for the two primary applications of this compound: covalent labeling of biomolecules and enzymatic labeling via transglutaminase activity.

Protocol 1: Covalent Labeling of Carboxyl Groups via EDC Chemistry

This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues) using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • Protein of interest with accessible carboxyl groups

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation/Coupling Buffer: 0.1 M MES, pH 4.5-6.0

  • Reaction Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Activation/Coupling Buffer at a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation/Coupling Buffer.

    • Add EDC and Sulfo-NHS to the protein solution to a final concentration of 2-5 mM and 5-10 mM, respectively.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a more stable amine-reactive Sulfo-NHS ester intermediate.[7]

  • Removal of Excess Crosslinker (Optional but Recommended): To prevent polymerization of the protein, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Activation/Coupling Buffer.

  • Conjugation with this compound:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).

    • Adjust the pH of the activated protein solution to 7.2-7.5 by adding Reaction Buffer.

    • Add the this compound stock solution to the activated protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification: Remove unconjugated this compound from the labeled protein using a desalting column, dialysis, or spin filtration.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~552 nm (for 6-TAMRA).

Protocol 2: Transglutaminase Activity Assay

This protocol outlines a method to measure the activity of transglutaminase (TGase) by monitoring the incorporation of this compound into a glutamine-containing substrate, such as N,N-dimethylcasein.

Materials:

  • Transglutaminase (TGase) enzyme

  • Glutamine-containing substrate (e.g., N,N-dimethylcasein)

  • This compound

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ and 10 mM DTT

  • Stop Solution: 50 mM EDTA in Assay Buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the glutamine-containing substrate (e.g., 10 mg/mL N,N-dimethylcasein) in Assay Buffer.

    • Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.

    • Prepare serial dilutions of the TGase enzyme in Assay Buffer to determine the optimal concentration.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Glutamine-containing substrate (final concentration of ~1 mg/mL)

      • This compound (final concentration of 10-50 µM)

    • Include control wells:

      • No enzyme control (to measure background fluorescence)

      • No substrate control

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the TGase enzyme dilution to each well.

    • The final reaction volume should be consistent across all wells (e.g., 100 µL).

  • Incubation: Incubate the microplate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity.

  • Termination of Reaction: Stop the reaction by adding the Stop Solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for 6-TAMRA (e.g., Ex: 550 nm, Em: 580 nm).

  • Data Analysis: Subtract the background fluorescence (no enzyme control) from the values of the experimental wells. The resulting fluorescence intensity is proportional to the TGase activity.

Mandatory Visualizations

The following diagrams illustrate the key workflows and reactions described in this guide.

EDC_Coupling_Workflow Protein Protein with -COOH groups ActivatedProtein Activated Protein (Sulfo-NHS Ester) Protein->ActivatedProtein Activation (15-30 min) EDC EDC + Sulfo-NHS in Activation Buffer (pH 4.5-6.0) ConjugatedProtein Fluorescently Labeled Protein ActivatedProtein->ConjugatedProtein Conjugation (pH 7.2-7.5, 2 hr) TAMRA This compound (-NH2) Purification Purification (e.g., Desalting Column) ConjugatedProtein->Purification FinalProduct Purified Labeled Protein Purification->FinalProduct

Caption: Workflow for labeling proteins with this compound.

Transglutaminase_Assay Substrate Gln-containing Protein (Substrate) Reaction Enzymatic Reaction (Ca2+ dependent) Substrate->Reaction TAMRA_Cad This compound TAMRA_Cad->Reaction TGase Transglutaminase (TGase) TGase->Reaction catalyzes Labeled_Substrate Labeled Protein (Fluorescent) Reaction->Labeled_Substrate Measurement Measure Fluorescence (Ex: 550 nm, Em: 580 nm) Labeled_Substrate->Measurement

Caption: Principle of the transglutaminase (TGase) activity assay.

TGase_Signaling_Pathway Protein_Gln Protein-Gln Intermediate Acyl-Enzyme Intermediate Protein_Gln->Intermediate Amine R-NH2 (e.g., this compound) Product Protein-Gln-(R-NH) (Isopeptide Bond) Amine->Product attacks TGase_Ca Transglutaminase + Ca2+ TGase_Ca->Intermediate reacts with Intermediate->Product Ammonia NH3 Intermediate->Ammonia releases

Caption: Transglutaminase-catalyzed isopeptide bond formation.

References

An In-depth Technical Guide to 6-TAMRA Cadaverine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-TAMRA (Tetramethylrhodamine) cadaverine is a highly versatile fluorescent probe widely utilized in biological research and drug development. This molecule consists of the fluorescent dye 6-TAMRA linked to a cadaverine (1,5-diaminopentane) molecule. The primary amine group on the cadaverine linker provides a reactive handle for covalent attachment to various biomolecules, making it an invaluable tool for fluorescently labeling proteins, nucleic acids, and other molecules of interest. Its bright orange-red fluorescence, high photostability, and well-characterized spectral properties make it a popular choice for a range of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) based assays.[1][2] This guide provides a comprehensive overview of the structure, properties, and common applications of 6-TAMRA cadaverine.

Chemical Structure and Properties

The chemical structure of this compound features the rigid xanthene core of the tetramethylrhodamine fluorophore, which is responsible for its fluorescent properties. The cadaverine linker is attached to the 6-carboxyl position of the rhodamine ring via an amide bond.

Molecular Formula (Free Base): C₃₀H₃₄N₄O₄

Molecular Weight: The molecular weight of this compound can vary depending on whether it is in its free base form or as a salt, such as a trifluoroacetate (TFA) salt, which is often used to improve solubility and stability.[3]

FormMolecular Weight ( g/mol )
Free Base514.62
Trifluoroacetate (TFA) Salt627.24 - 742.66

Physicochemical and Spectral Properties: The key properties of this compound are summarized in the table below. These properties are crucial for designing and interpreting experiments that utilize this fluorescent probe.

PropertyValueReference
Excitation Maximum (λex) ~552-555 nm[4][5]
Emission Maximum (λem) ~578-580 nm[4][5]
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ) ~0.1 (for 6-TAMRA NHS ester)[6]
Solubility Soluble in DMSO, DMF[4]
Appearance Dark purple solid
Storage Conditions Store at -20°C, protected from light[4]

Key Applications and Experimental Protocols

This compound is a versatile tool for a variety of biological applications. Its primary amine allows for its use in labeling biomolecules through different conjugation chemistries.

Fluorescent Labeling of Proteins

This compound can be used to fluorescently label proteins, enabling their visualization and tracking in various assays. The primary amine of the cadaverine can be coupled to carboxyl groups on a protein using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Experimental Protocol: Protein Labeling via EDC Coupling

This protocol provides a general procedure for labeling a protein with this compound. The optimal conditions may need to be adjusted for specific proteins.

Materials:

  • Protein of interest in a suitable buffer (e.g., MES, phosphate buffer), pH 4.5-6.0. Avoid amine-containing buffers like Tris.

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to improve efficiency)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., desalting column, size-exclusion chromatography)

  • Reaction tubes

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Prepare EDC/NHS Solution: Immediately before use, prepare a 10 mg/mL solution of EDC (and NHS, if used) in the reaction buffer.

  • Reaction Incubation:

    • Add a 10- to 50-fold molar excess of this compound to the protein solution.

    • Add a 2- to 10-fold molar excess of the freshly prepared EDC/NHS solution to the reaction mixture.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determination of Labeling Efficiency: The degree of labeling can be determined by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~555 nm (for 6-TAMRA).

  • Storage: Store the labeled protein at 4°C or -20°C, protected from light.

Experimental Workflow for Protein Labeling

ProteinLabeling Protein Protein Solution (1-10 mg/mL in MES buffer) Mix Reaction Mixture Protein->Mix TAMRA This compound (10 mg/mL in DMSO) TAMRA->Mix EDC EDC/NHS Solution (10 mg/mL in buffer) EDC->Mix Incubate Incubate (2h, RT, dark) Mix->Incubate Purify Purification (Desalting Column) Incubate->Purify Analyze Analysis (Absorbance at 280 & 555 nm) Purify->Analyze LabeledProtein Labeled Protein Purify->LabeledProtein

Caption: Workflow for fluorescently labeling a protein with this compound.

Transglutaminase Activity Assay

This compound serves as an excellent substrate for transglutaminases (TGases).[1][2] These enzymes catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue in a protein and the primary amine of this compound. This reaction results in the covalent incorporation of the fluorescent probe into the protein, providing a direct measure of TGase activity.

Experimental Protocol: Transglutaminase Activity Assay

This protocol describes a method to measure TGase activity using a protein substrate and this compound.

Materials:

  • Transglutaminase enzyme

  • Protein substrate (e.g., N,N-dimethylcasein)

  • This compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)

  • Stop solution (e.g., 50 mM EDTA)

  • Microplate reader with fluorescence detection capabilities (Ex/Em ~555/580 nm)

  • Black microplates

Procedure:

  • Prepare Reagents:

    • Dissolve the protein substrate in the assay buffer to a final concentration of 0.1-1 mg/mL.

    • Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration (e.g., 10-50 µM) in the assay buffer.

    • Prepare a solution of the transglutaminase enzyme in the assay buffer.

  • Set up the Reaction:

    • In the wells of a black microplate, add the protein substrate and this compound solution.

    • Initiate the reaction by adding the transglutaminase enzyme solution to each well. For a negative control, add assay buffer without the enzyme.

  • Incubation: Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes). The incubation time can be optimized based on the enzyme activity.

  • Stop the Reaction: Add the stop solution to each well to chelate the Ca²⁺ and inactivate the enzyme.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission wavelengths. The increase in fluorescence intensity is proportional to the amount of this compound incorporated into the protein and thus reflects the transglutaminase activity.

Signaling Pathway Diagram for Transglutaminase Activity

TGaseActivity TGase Transglutaminase (TGase) Complex Enzyme-Substrate Complex TGase->Complex Binds Protein Protein Substrate (with Gln residues) Protein->Complex Binds TAMRACad This compound (Primary Amine) TAMRACad->Complex Binds LabeledProtein Fluorescently Labeled Protein Complex->LabeledProtein Catalyzes Isopeptide Bond Formation Fluorescence Fluorescence Signal LabeledProtein->Fluorescence Emits

Caption: Enzymatic reaction pathway for a transglutaminase activity assay.

Conclusion

This compound is a powerful and versatile fluorescent probe with broad applications in life sciences and drug discovery. Its well-defined spectral properties, high fluorescence intensity, and reactive primary amine make it an ideal choice for labeling a wide range of biomolecules. The detailed protocols and workflows provided in this guide offer a starting point for researchers to effectively utilize this compound in their specific experimental contexts. As with any fluorescent probe, careful optimization of labeling and detection conditions is essential to achieve reliable and reproducible results.

References

An In-depth Technical Guide to the Mechanism and Application of 6-TAMRA Cadaverine for Transglutaminase Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of 6-TAMRA cadaverine as a fluorescent probe for transglutaminase activity. It details its application in quantitative enzyme assays, high-throughput inhibitor screening, and cellular imaging, providing structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and experimental design.

Core Mechanism of Action: A Fluorescent Reporter for Transamidation

The primary mechanism of action of this compound is to function as a fluorescent amine donor substrate for transglutaminases (TGases). TGases are a family of Ca²⁺-dependent enzymes that catalyze the post-translational modification of proteins.[1][2] The core reaction involves the formation of a covalent isopeptide bond between the γ-carboxamide group of a protein-bound glutamine residue (the glutamine donor) and a primary amine (the amine donor).

In this enzymatic reaction, this compound serves as the primary amine. The transglutaminase first forms a thioester intermediate with the glutamine residue on a substrate protein, releasing ammonia. Subsequently, the primary amine of this compound attacks this intermediate, resulting in the stable, covalent incorporation of the 6-TAMRA fluorophore onto the substrate protein. This process renders the target protein fluorescent, providing a direct and measurable readout of TGase activity.

G cluster_0 Transglutaminase Catalytic Cycle E_SH TGase-SH (Active Enzyme) Acyl_Intermediate Acyl-Enzyme Intermediate (TGase-S-CO-Protein) E_SH->Acyl_Intermediate Acylation Protein_Gln Substrate Protein (with Glutamine) Protein_Gln->Acyl_Intermediate Acyl_Intermediate->E_SH Transamidation NH3 NH₃ Acyl_Intermediate->NH3 Release Labeled_Protein Fluorescently Labeled Protein Acyl_Intermediate->Labeled_Protein TAMRA_Cad This compound (H₂N-(CH₂)₅-TAMRA) TAMRA_Cad->Labeled_Protein

Figure 1: Mechanism of this compound incorporation by transglutaminase.

Data Presentation: Quantitative Analysis of Substrate Kinetics

The following table summarizes the Michaelis-Menten constants (Kₘ) for monodansylcadaverine and the commonly used glutamine-donor substrate, N,N-dimethylcasein, with guinea pig liver transglutaminase (gpTG).[1][2]

SubstrateEnzymeKₘ (µM)Comments
MonodansylcadaverineGuinea Pig Liver TGase14Represents the affinity of the fluorescent amine donor.
N,N-dimethylcaseinGuinea Pig Liver TGase5Represents the affinity of the glutamine donor protein.

Note: The Kₘ value represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate. These values are essential for designing assays with optimal substrate concentrations to ensure sensitive and accurate measurement of enzyme activity. The spectral properties of this compound are provided below for instrument setup.

FluorophoreExcitation (nm)Emission (nm)
6-TAMRA~552~578

Experimental Protocols

This section provides detailed methodologies for three key applications of this compound in transglutaminase research.

In Vitro Transglutaminase Activity Assay (Microplate-Based)

This protocol describes a quantitative assay to measure the activity of purified transglutaminase by monitoring the incorporation of this compound into a glutamine-donor substrate.

Materials:

  • Purified transglutaminase 2 (TG2)

  • This compound

  • N,N-dimethylcasein (glutamine-donor substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Calcium Chloride (CaCl₂) solution: 100 mM

  • Dithiothreitol (DTT): 100 mM

  • Stop Solution: 0.5 M EDTA, pH 8.0

  • Trichloroacetic acid (TCA), 20% (w/v)

  • Black, opaque 96-well microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mg/mL stock solution of N,N-dimethylcasein in the Assay Buffer.

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare working solutions of TG2 in Assay Buffer. The optimal concentration should be determined empirically but a starting point is 10-50 µg/mL.

  • Assay Setup:

    • In each well of the 96-well plate, add the following in order:

      • 50 µL of Assay Buffer

      • 10 µL of 10 mg/mL N,N-dimethylcasein

      • 10 µL of 1 mM this compound

      • 10 µL of 100 mM DTT

      • 10 µL of TG2 enzyme solution (or buffer for negative control)

  • Initiate Reaction:

    • To start the reaction, add 10 µL of 100 mM CaCl₂ to each well.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop Reaction:

    • Stop the reaction by adding 20 µL of 0.5 M EDTA to each well.

  • Protein Precipitation and Washing:

    • Add 50 µL of ice-cold 20% TCA to each well to precipitate the protein.

    • Incubate on ice for 15 minutes.

    • Centrifuge the plate at 3000 x g for 10 minutes.

    • Carefully aspirate the supernatant, being cautious not to disturb the protein pellet.

    • Wash the pellet by adding 150 µL of 10% TCA, centrifuging, and aspirating the supernatant. Repeat this wash step twice to remove all unincorporated this compound.

  • Fluorescence Measurement:

    • Resuspend the final protein pellet in 100 µL of a suitable buffer (e.g., PBS with 1% SDS).

    • Read the fluorescence in the microplate reader with excitation set to ~552 nm and emission to ~578 nm.

G start Start prep_reagents Prepare Reagents (TG2, Substrates, Buffers) start->prep_reagents setup_plate Add Reagents to 96-well Plate (Buffer, Casein, 6-TAMRA-Cad, DTT, TG2) prep_reagents->setup_plate initiate Initiate Reaction (Add CaCl₂) setup_plate->initiate incubate Incubate at 37°C (30-60 min, protected from light) initiate->incubate stop Stop Reaction (Add EDTA) incubate->stop precipitate Precipitate Protein (Add ice-cold TCA) stop->precipitate wash Wash Pellet (2x) (Remove free 6-TAMRA-Cad) precipitate->wash resuspend Resuspend Pellet wash->resuspend measure Measure Fluorescence (Ex: 552 nm, Em: 578 nm) resuspend->measure end End measure->end G start Start dispense_reagents Dispense Reagents & Inhibitors into Filter Plate start->dispense_reagents add_enzyme Add TG2 Enzyme dispense_reagents->add_enzyme initiate Initiate Reaction (Add CaCl₂) add_enzyme->initiate incubate Incubate at 37°C (30 min) initiate->incubate stop_filter Stop (EDTA) & Filter (Vacuum Manifold) incubate->stop_filter wash Wash Wells (3x TCA, 2x PBS) stop_filter->wash elute_read Add Resuspension Buffer & Read Fluorescence wash->elute_read analyze Calculate % Inhibition elute_read->analyze end End analyze->end

References

The Principle of Transglutaminase-Mediated Labeling with 6-TAMRA Cadaverine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying the enzymatic labeling of proteins using transglutaminase and the fluorescent probe 6-TAMRA cadaverine. This powerful technique enables the site-specific covalent attachment of a bright orange-red fluorophore to target proteins, facilitating a wide range of applications in biological research and drug development, from protein tracking and localization to studying protein-protein interactions.

Core Principle: An Enzymatic "Glue" for Proteins

Transglutaminases (TGases) are a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue within or between proteins.[1] This post-translational modification results in the cross-linking of proteins.[2] The labeling strategy described here harnesses this enzymatic activity by introducing a primary amine-containing fluorescent probe, this compound, as a competitive substrate for the lysine residue.

The reaction proceeds in a two-step mechanism:

  • Acyl-Enzyme Intermediate Formation: The transglutaminase forms a thioester intermediate with the γ-carboxamide of a glutamine residue on the target protein, releasing ammonia.

  • Acyl Transfer: The enzyme then transfers the acyl group to the primary amine of this compound, forming a stable isopeptide bond and releasing the now fluorescently labeled protein.

This enzymatic approach offers significant advantages over traditional chemical labeling methods, including high specificity for glutamine residues, mild reaction conditions that preserve protein function, and the potential for site-specific labeling by engineering glutamine-containing tags into proteins of interest.[1][3]

The Key Players: Transglutaminase and this compound

Transglutaminase: The Catalyst

Various transglutaminases are utilized for protein labeling, with microbial transglutaminase (MTG) from Streptoverticillium mobaraense and tissue transglutaminase 2 (TG2) being the most common. A key difference is that MTG is Ca2+-independent, offering greater flexibility in reaction conditions, while TG2 is a Ca2+-dependent enzyme.[4][5]

The substrate specificity of transglutaminases can vary. While they recognize glutamine residues, the surrounding amino acid sequence can influence reactivity.[4][5][6] For highly specific labeling, short peptide sequences known as "Q-tags" that are high-affinity substrates for transglutaminase can be genetically fused to the protein of interest.[7][8]

This compound: The Fluorescent Reporter

6-TAMRA (6-Carboxytetramethylrhodamine) is a bright, photostable orange-red fluorophore.[9][10] The cadaverine linker provides a primary amine group that serves as the substrate for the transglutaminase-catalyzed reaction.[9][11][12] This allows for the covalent attachment of the TAMRA dye to the target protein. This compound is a purified single isomer, which can be advantageous for applications requiring high purity and consistent labeling.[9][11]

Quantitative Data Summary

The efficiency of transglutaminase-mediated labeling is influenced by factors such as the specific transglutaminase used, the accessibility of the target glutamine residue, and the reaction conditions. The following tables summarize key quantitative data related to this labeling technique.

PropertyValueReference(s)
Excitation Maximum ~552-555 nm[10][12]
Emission Maximum ~578-580 nm[10][12]
Molar Extinction Coefficient ~90,000 M-1cm-1[10]
Quantum Yield 0.3 - 0.5[10]
Solubility Soluble in DMSO[12]

Table 1: Spectroscopic Properties of 6-TAMRA. These properties are crucial for designing fluorescence detection experiments and for the quantitative analysis of labeling.

Transglutaminase IsozymeSubstrateKm (µM)kcat (min-1)kcat/Km (µM-1min-1)Reference(s)
Microbial (MTG)Boc-Gln-Pro-NH2 + Dansylcadaverine13001100.085[2]
Bacillus subtilis (bTG)mRuby2-YAHQAHY + Gly-OMe--19 ± 3[12]
Tissue (TG2)Z-Gln-Gly + Dansylcadaverine350.280.008[2]

Table 2: Kinetic Parameters of Transglutaminases with Various Substrates. The kinetic parameters highlight the differences in efficiency between transglutaminase isozymes and their substrates. Note that dansylcadaverine is structurally similar to TAMRA cadaverine and serves as a good model for the kinetic behavior of fluorescent amine substrates.

Protein Target with Q-tagLabeling ExtentReference(s)
Q-tagged CFP~70-80%[8]
Antibody-DNA ConjugationHigh Efficiency[13]

Table 3: Reported Labeling Efficiencies. The efficiency of labeling can be very high, particularly when using engineered glutamine tags.

Experimental Protocols

The following are detailed methodologies for the transglutaminase-mediated labeling of a target protein with this compound.

General Protein Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Target protein containing an accessible glutamine residue or a Q-tag.

  • Microbial Transglutaminase (MTG) (e.g., from Zedira or other suppliers).

  • This compound.

  • Reaction Buffer: e.g., 100 mM Tris-HCl, pH 7.5.

  • Quenching Solution: e.g., 50 mM hydroxylamine or a buffer with a high concentration of a primary amine like Tris.

  • Purification system: e.g., size-exclusion chromatography (SEC) column, dialysis, or spin concentrators.[14][15]

Procedure:

  • Protein Preparation: Prepare the target protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines that could compete with this compound.

  • Reagent Preparation:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Reconstitute MTG according to the manufacturer's instructions.

  • Labeling Reaction:

    • Add this compound to the protein solution to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.

    • Initiate the reaction by adding MTG to a final concentration of 0.1-1 µM.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, protected from light.

  • Quenching the Reaction: Stop the reaction by adding the quenching solution or by adding a sample buffer for SDS-PAGE analysis.

  • Purification: Remove unreacted this compound and the transglutaminase by size-exclusion chromatography, dialysis, or using spin concentrators.[14][15]

  • Characterization: Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm labeling. The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA).

In-Cell Labeling of Cell Surface Proteins

This protocol is adapted from methods for labeling cell surface proteins using transglutaminase.[8]

Materials:

  • Cells expressing the target protein with an extracellular Q-tag.

  • Guinea Pig Liver Transglutaminase (gpTGase) (Ca2+-dependent).

  • This compound.

  • Labeling Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) or another physiological buffer.

  • CaCl2 solution.

  • Wash Buffer: e.g., Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in a suitable vessel (e.g., chambered coverglass for microscopy).

  • Cell Washing: Gently wash the cells twice with the labeling buffer.

  • Labeling Reaction:

    • Prepare the labeling solution containing this compound (e.g., 10-100 µM), gpTGase (e.g., 0.1-0.5 U/mL), and CaCl2 (e.g., 5-10 mM) in the labeling buffer.

    • Incubate the cells with the labeling solution for 20-30 minutes at 4°C or room temperature, protected from light.

  • Washing: Wash the cells three times with the wash buffer to remove unreacted reagents.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).

Visualizations

The following diagrams illustrate the core concepts of transglutaminase-mediated labeling.

G cluster_0 Biochemical Reaction Target Protein (Gln) Target Protein (Gln) Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Target Protein (Gln)->Acyl-Enzyme Intermediate + Transglutaminase Transglutaminase Transglutaminase Labeled Protein Labeled Protein This compound This compound Acyl-Enzyme Intermediate->Labeled Protein + this compound NH3 NH3 Acyl-Enzyme Intermediate->NH3

Caption: The biochemical mechanism of transglutaminase-mediated protein labeling.

G cluster_1 Experimental Workflow Protein Preparation Protein Preparation Labeling Reaction Labeling Reaction Protein Preparation->Labeling Reaction Add MTG and This compound Purification Purification Labeling Reaction->Purification SEC or Dialysis Analysis Analysis Purification->Analysis SDS-PAGE and Fluorescence Imaging

Caption: A generalized experimental workflow for protein labeling.

G cluster_2 Transglutaminase in Protein Cross-linking TG2_inactive Inactive TG2 (GTP-bound) TG2_active Active TG2 (Ca2+-bound) TG2_inactive->TG2_active GTP -> GDP Crosslinked_Proteins Cross-linked Protein A-B TG2_active->Crosslinked_Proteins Catalyzes Ca2_influx Increased Intracellular Ca2+ Ca2_influx->TG2_active Protein_A_Gln Protein A (Gln) Protein_A_Gln->Crosslinked_Proteins Protein_B_Lys Protein B (Lys) Protein_B_Lys->Crosslinked_Proteins

References

6-TAMRA Cadaverine: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-TAMRA (Tetramethylrhodamine) cadaverine is a bright, orange-red fluorescent dye belonging to the rhodamine family. It is widely utilized in biological research for the fluorescent labeling of biomolecules. The cadaverine linker provides a primary amine group, making it a versatile tool for conjugation to various functional groups on proteins, nucleic acids, and other molecules. This technical guide provides an in-depth overview of the core spectral properties of 6-TAMRA cadaverine, detailed experimental protocols for its use, and visualizations of its chemical structure and common experimental workflows.

Core Spectral and Physicochemical Properties

The spectral characteristics of this compound make it a popular choice for various fluorescence-based applications. It exhibits strong absorption in the green region of the visible spectrum and emits in the orange-red region, providing a significant Stokes shift. These properties are summarized in the tables below.

Spectral Properties
PropertyValueSolvent/Conditions
Excitation Maximum (λex) ~552 nm[1][2][3]Varies slightly with solvent
Emission Maximum (λem) ~578 nm[1][2][3]Varies slightly with solvent
Molar Absorptivity (ε) ~90,000 cm⁻¹M⁻¹[1][4]In methanol
Fluorescence Quantum Yield (Φ) ~0.1 (for 6-TAMRA NHS ester)The quantum yield for this compound is expected to be similar to other 6-TAMRA derivatives.
Physicochemical Properties
PropertyValue
Molecular Weight 742.66 g/mol [1][2][3]
Appearance Solid[2]
Solubility Soluble in DMSO and DMF[1][2][5]
Storage Freeze (< -15 °C) and protect from light[1][2][3]

Experimental Protocols

Determining Spectral Properties of this compound

This protocol outlines the general steps for measuring the key spectral properties of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., DMSO, methanol, or PBS)

  • Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in an appropriate solvent like DMSO.

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions in the desired final solvent (e.g., PBS) to a concentration range where the absorbance is between 0.01 and 0.1 at the excitation maximum to avoid inner filter effects.

  • Absorbance Spectrum Measurement:

    • Use a spectrophotometer to scan the absorbance of the working solution across a relevant wavelength range (e.g., 400-650 nm).

    • The wavelength at which the highest absorbance is recorded is the excitation maximum (λex).

    • The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λex, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

  • Emission Spectrum Measurement:

    • Use a spectrofluorometer to measure the fluorescence emission spectrum.

    • Set the excitation wavelength to the determined λex.

    • Scan the emission over a relevant wavelength range (e.g., 550-700 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

  • Quantum Yield Determination (Relative Method):

    • The quantum yield can be determined relative to a standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the reference standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Bioconjugation of this compound to a Protein

This protocol provides a general workflow for labeling a protein with this compound.

Materials:

  • This compound

  • Protein to be labeled (containing accessible carboxyl groups)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, for improved efficiency)

  • Conjugation buffer (e.g., MES buffer, pH 6.0)

  • Quenching solution (e.g., hydroxylamine)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Reagent Preparation:

    • Dissolve the protein in the conjugation buffer.

    • Dissolve this compound in DMSO to prepare a stock solution.

    • Freshly prepare solutions of EDC and Sulfo-NHS in the conjugation buffer.

  • Activation of Carboxyl Groups:

    • Add EDC (and Sulfo-NHS, if used) to the protein solution and incubate for approximately 15 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated protein solution. The molar ratio of dye to protein may need to be optimized for the specific application.

    • Incubate the reaction mixture for approximately 2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add a quenching solution to stop the reaction by consuming excess reactive groups.

  • Purification of the Conjugate:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein and the dye.

Visualizations

Chemical Structure of this compound

G Chemical Structure of this compound cluster_tamra 6-TAMRA Core cluster_linker Cadaverine Linker A O B C A->B M C A->M C C B->C G C B->G D C C->D E C D->E F C E->F H N(CH3)2 E->H F->G I C G->I J C I->J V C I->V K C J->K L C K->L L->M N O M->N O C N->O P C O->P T C O->T Q C P->Q R C Q->R S C R->S U N+(CH3)2 R->U S->T W C V->W AI C=O V->AI X C W->X Y C X->Y Z C Y->Z AA C Z->AA AG C=O Z->AG AB C AA->AB AC C AB->AC AD C AC->AD AE C AD->AE AF C AE->AF AF->W AH O- AG->AH L1 NH AI->L1 L2 (CH2)5 L1->L2 L3 NH2 L2->L3

Caption: Chemical structure of this compound.

General Bioconjugation Workflow

G General Workflow for Protein Labeling with this compound start Start reagent_prep 1. Prepare Reagents - Protein in conjugation buffer - this compound in DMSO - EDC/Sulfo-NHS solution start->reagent_prep activation 2. Activate Protein (Add EDC/Sulfo-NHS to protein) reagent_prep->activation conjugation 3. Conjugation Reaction (Add this compound) activation->conjugation quenching 4. Quench Reaction (Add quenching solution) conjugation->quenching purification 5. Purify Conjugate (Size-exclusion chromatography) quenching->purification characterization 6. Characterize Labeled Protein (Spectroscopy) purification->characterization end End characterization->end

References

6-TAMRA Cadaverine: A Comprehensive Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and core applications of 6-TAMRA cadaverine, a widely utilized fluorescent probe in biological research. This document details the excitation and emission characteristics, outlines experimental protocols for its use, and presents a structured summary of its quantitative data.

Core Spectral and Physical Properties

6-TAMRA (Tetramethylrhodamine) cadaverine is a derivative of the bright, orange-red fluorescent dye, TAMRA. The cadaverine linker provides a primary amine group, making it a valuable tool for enzymatic assays and bioconjugation. Its key spectral and physical properties are summarized below.

PropertyValueSource(s)
Excitation Maximum (λex) 552 nm[1]
Emission Maximum (λem) 578 nm[1]
Molar Extinction Coefficient (ε) 90,000 cm⁻¹ M⁻¹[1]
Molecular Weight 742.66 g/mol [1]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1]

Experimental Protocols

Determination of Excitation and Emission Spectra

A standard method for determining the fluorescence excitation and emission spectra of this compound involves the use of a spectrofluorometer.

Materials:

  • This compound

  • Spectroscopy-grade DMSO

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in spectroscopy-grade DMSO.

  • Working Solution Preparation: Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected maximum (around 578 nm).

    • Scan a range of excitation wavelengths (e.g., 480 nm to 570 nm).

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined maximum (552 nm).

    • Scan a range of emission wavelengths (e.g., 560 nm to 650 nm).

    • The wavelength at which the highest fluorescence is detected is the emission maximum.

Relative Quantum Yield Determination

The fluorescence quantum yield (Φ) can be determined using the relative method, comparing the fluorescence of this compound to a standard of known quantum yield with a similar spectral profile, such as Rhodamine B or Rhodamine 6G.[2][3][4]

Materials:

  • This compound solution (as prepared above)

  • Reference standard solution (e.g., Rhodamine B in ethanol, Φ ≈ 0.7)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Absorbance Measurement: Measure the absorbance of both the this compound solution and the reference standard solution at the excitation wavelength of the reference standard. Adjust concentrations so that absorbances are below 0.1.[3]

  • Fluorescence Measurement: Record the fluorescence emission spectra of both solutions, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Application: Transglutaminase Activity Assay

This compound is an excellent substrate for transglutaminases, enzymes that catalyze the formation of an isopeptide bond between a glutamine residue and a primary amine.[1] This property can be exploited to measure enzyme activity.

Experimental Workflow for Transglutaminase Assay

The following diagram illustrates a typical workflow for a transglutaminase activity assay using this compound.

Transglutaminase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Transglutaminase, Substrate (e.g., N,N-dimethylcasein), and this compound initiate Initiate reaction by adding Transglutaminase reagents->initiate Combine incubate Incubate at optimal temperature (e.g., 37°C) initiate->incubate Time stop_reaction Stop reaction (e.g., with EDTA) incubate->stop_reaction Time measure Measure fluorescence (Ex: 552 nm, Em: 578 nm) stop_reaction->measure analyze Correlate fluorescence intensity to enzyme activity measure->analyze

Caption: Workflow for a transglutaminase activity assay using this compound.

In this assay, the transglutaminase incorporates the fluorescent this compound into a protein substrate. The increase in fluorescence, due to the covalent attachment of the dye to the protein, is directly proportional to the enzyme's activity.[5][6]

References

An In-Depth Technical Guide to the Synthesis of 6-TAMRA Cadaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-TAMRA cadaverine, a vital fluorescent probe used in various biological and drug discovery applications. This document details the chemical pathway, experimental protocols, and characterization of the final product, presenting quantitative data in a clear and accessible format.

Introduction

6-TAMRA (6-carboxytetramethylrhodamine) cadaverine is a fluorescent derivative of rhodamine, featuring a reactive primary amine. This amine group allows for its conjugation to various molecules, making it a valuable tool for fluorescently labeling biomolecules. One of its significant applications is as a substrate for transglutaminases, enzymes that catalyze the formation of isopeptide bonds. This property enables the specific labeling of proteins and peptides, facilitating studies of enzyme activity and protein-protein interactions.

Synthesis Pathway

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. The process involves the reaction of an activated form of 6-carboxytetramethylrhodamine, most commonly the N-hydroxysuccinimide (NHS) ester of 6-TAMRA (6-TAMRA-SE), with cadaverine (1,5-diaminopentane). The primary amine of cadaverine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group to form a stable amide bond.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Reactant1 6-TAMRA NHS Ester Reaction Nucleophilic Acyl Substitution Reactant1->Reaction Reactant2 Cadaverine Reactant2->Reaction Product This compound Reaction->Product Byproduct N-Hydroxysuccinimide Reaction->Byproduct Experimental_Workflow Start Start Dissolve_Reactants Dissolve 6-TAMRA-SE and Cadaverine in DMF Start->Dissolve_Reactants Reaction React at Room Temperature with TEA Dissolve_Reactants->Reaction Monitor Monitor Reaction by TLC or HPLC Reaction->Monitor Monitor->Reaction Incomplete Purification Purify by Preparative Reverse-Phase HPLC Monitor->Purification Reaction Complete Analysis Analyze Fractions Purification->Analysis Isolation Pool Pure Fractions and Lyophilize Analysis->Isolation Characterization Characterize Product (MS, NMR) Isolation->Characterization End End Characterization->End

Biophysical Characteristics of 6-TAMRA Cadaverine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biophysical characteristics, experimental protocols, and applications of 6-TAMRA cadaverine, a widely used fluorescent probe in biological research and drug development. 6-TAMRA (6-carboxytetramethylrhodamine) is a bright, photostable orange-red fluorescent dye. The cadaverine linker provides a primary amine group, making it a versatile tool for covalent labeling of biomolecules through various conjugation strategies.

Core Biophysical Properties

This compound is valued for its strong fluorescence and compatibility with common fluorescence microscopy and flow cytometry setups. Its key biophysical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C30H34N4O4[1][2]
Molecular Weight 514.62 g/mol [1][2]
Excitation Maximum (λex) ~552 nm[3][4]
Emission Maximum (λem) ~578 nm[3][4]
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) ~0.1 (for 6-TAMRA NHS ester)[5]
Fluorescence Lifetime (τ) 1-6 ns (typical for rhodamine dyes)[1][6][7][8][9]
Solubility Soluble in DMSO and DMF[3][4]
Storage Store at -20°C, protected from light[3][4]

Experimental Protocols and Applications

This compound's primary amine allows for its conjugation to biomolecules through two main strategies: transglutaminase-mediated labeling and carbodiimide-mediated (EDC) coupling.

Transglutaminase-Mediated Labeling

This method allows for the site-specific labeling of proteins containing accessible glutamine residues.[10][11] Microbial transglutaminase (mTG) catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of this compound.[3][12][13] This technique is particularly useful for labeling proteins with a specific recognition tag for the enzyme, ensuring a high degree of homogeneity in the labeled product.[3][10]

Experimental Protocol: Site-Specific Labeling of a Q-tag Fusion Protein

This protocol is adapted from a method for labeling Q-tag fusion proteins with amine-containing probes.[10]

  • Protein Preparation: Express and purify the target protein fused with a transglutaminase recognition sequence (Q-tag).

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Purified Q-tag fusion protein (e.g., to a final concentration of 10-50 µM)

    • This compound (e.g., 5-10 fold molar excess over the protein)

    • Microbial Transglutaminase (mTG) (e.g., 1-5 µM)

    • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2)

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.

  • Quenching (Optional): The reaction can be stopped by adding a transglutaminase inhibitor or by heat inactivation.

  • Purification: Remove excess, unreacted this compound and the enzyme using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis: Confirm labeling efficiency and purity using SDS-PAGE with in-gel fluorescence scanning and protein staining.

Carbodiimide-Mediated (EDC) Coupling

This method is used to conjugate this compound to biomolecules containing carboxyl groups, such as the C-terminus of proteins or acidic amino acid residues (aspartic and glutamic acid).[6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a reactive intermediate that readily reacts with the primary amine of this compound to form a stable amide bond.

Experimental Protocol: Labeling a Protein with Exposed Carboxyl Groups

  • Reagent Preparation:

    • Dissolve the protein to be labeled in a suitable buffer (e.g., 0.1 M MES, pH 6.0).

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a fresh solution of EDC in reaction buffer immediately before use.

  • Activation:

    • Add EDC to the protein solution to a final concentration of 2-5 mM.

    • For increased efficiency and stability of the active intermediate, N-hydroxysuccinimide (NHS) or sulfo-NHS can be added to a final concentration of 5-10 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the this compound stock solution to the activated protein solution (typically a 10- to 50-fold molar excess of the dye).

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine-containing buffer (e.g., phosphate buffer) to facilitate the reaction with the amine.

    • Incubate for 2 hours to overnight at room temperature, protected from light.

  • Quenching: Stop the reaction by adding an amine-containing buffer (e.g., Tris-HCl) or hydroxylamine to a final concentration of 10-50 mM.

  • Purification: Remove unreacted dye and byproducts by size-exclusion chromatography or dialysis.

Applications in Research and Drug Development

The bright and stable fluorescence of 6-TAMRA makes it a valuable tool for a variety of applications:

  • Fluorescence Microscopy and Imaging: Labeled proteins or other biomolecules can be visualized in fixed or live cells to study their localization, trafficking, and dynamics.[14]

  • Flow Cytometry: Quantify the expression of cell surface proteins or analyze cell populations based on the fluorescence intensity of labeled probes.[14]

  • Fluorescence Resonance Energy Transfer (FRET): 6-TAMRA can serve as an acceptor fluorophore in FRET-based assays to study protein-protein interactions, conformational changes, and enzyme kinetics.[15][16][17][18][19]

  • Drug Delivery: this compound can be used to label nanoparticles or drug delivery vehicles to track their biodistribution, cellular uptake, and target engagement.[20]

  • GPCR Signaling: Fluorescently labeled ligands or antibodies can be used to study G-protein coupled receptor (GPCR) pharmacology, internalization, and signaling pathways.[1][7][8][9]

Visualizations

Signaling Pathway: GPCR Internalization

GPCR_Internalization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Clathrin Clathrin GPCR->Clathrin Recruitment Ligand 6-TAMRA-Ligand Ligand->GPCR Binding Endosome Early Endosome (Acidic pH) Clathrin->Endosome Internalization Endosome->GPCR Recycling Lysosome Lysosome Endosome->Lysosome Degradation Pathway

Caption: GPCR internalization pathway tracked by a 6-TAMRA labeled ligand.

Experimental Workflow: Transglutaminase-Mediated Protein Labeling

TGase_Labeling_Workflow Protein Purified Q-tag Fusion Protein Reaction Incubation (RT, 1-2h) Protein->Reaction TAMRA This compound TAMRA->Reaction TGase Transglutaminase (mTG) TGase->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Stop Reaction Analysis SDS-PAGE & Fluorescence Scan Purification->Analysis QC Labeled_Protein Labeled Protein Purification->Labeled_Protein Purified Product

Caption: Workflow for site-specific protein labeling using this compound.

This guide provides a foundational understanding of the biophysical properties and applications of this compound. For specific experimental optimization, it is recommended to consult the manufacturer's instructions and relevant literature for the particular application.

References

An In-depth Technical Guide to 6-TAMRA Cadaverine for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-carboxytetramethylrhodamine (6-TAMRA) cadaverine, a versatile fluorescent probe for protein conjugation. It covers the fundamental properties of the molecule, detailed conjugation chemistries, experimental protocols, and key applications in research and development.

Core Properties of 6-TAMRA Cadaverine

This compound is a purified, single-isomer fluorescent dye that belongs to the rhodamine family.[1][2] It consists of the 6-TAMRA fluorophore attached to a cadaverine (a five-carbon diamine) linker, which presents a terminal primary amine. This primary amine is the key functional group for conjugation reactions. The molecule is known for its bright orange fluorescence and is commonly used as a building block for creating fluorescently labeled bioconjugates.[1][3]

The quantitative properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Weight742.66 g/mol [3][4]
AppearanceSolid[3]
SolubilityDMSO, DMF[3][5]
Excitation Wavelength (λex)~552 nm[3][4]
Emission Wavelength (λem)~578 nm[3][4]
Extinction Coefficient (ε)90,000 cm⁻¹ M⁻¹[4][6]
Storage ConditionsFreeze (<-15 °C), Minimize light exposure[3][4]

Principles of Protein Conjugation

The terminal primary amine on the cadaverine linker allows for several covalent labeling strategies. The two most common methods for conjugating this compound to proteins are transglutaminase-mediated labeling and carbodiimide-mediated coupling.

Transglutaminase-Mediated Labeling

This enzymatic method offers highly specific protein modification. Microbial transglutaminase (mTG) catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a protein's glutamine residue and the primary amine of this compound.[1][2][3] This reaction is highly efficient and specific, making it a preferred method for labeling proteins that contain accessible glutamine residues.

Transglutaminase_Conjugation Protein Protein-Gln Enzyme Transglutaminase Protein->Enzyme TAMRA This compound (H₂N-Linker-Dye) TAMRA->Enzyme Conjugate Labeled Protein (Protein-Gln-(C=O)-NH-Linker-Dye) Enzyme->Conjugate Forms Isopeptide Bond Byproduct Ammonia (NH₃) Enzyme->Byproduct EDC_Coupling_Workflow ProteinCOOH Protein Carboxyl Group (Protein-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) ProteinCOOH->Intermediate + Step 1: Activation EDC EDC EDC->Intermediate Conjugate Labeled Protein (Protein-CO-NH-Linker-Dye) Intermediate->Conjugate + Step 2: Coupling TAMRA This compound (H₂N-Linker-Dye) TAMRA->Conjugate Signaling_Pathway_Application Ligand Labeled Ligand (6-TAMRA-Protein) Receptor Cell Surface Receptor Ligand->Receptor Binding 1. Binding Internalization 2. Internalization Endosome Endosome Receptor->Endosome Signaling 3. Downstream Signaling Cascade Endosome->Signaling Cascade Kinase Activation, Second Messengers, etc. Signaling->Cascade

References

Methodological & Application

Application Notes and Protocols for 6-TAMRA Cadaverine Transglutaminase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring transglutaminase (TGase) activity using the fluorescent substrate 6-TAMRA cadaverine. This assay is a sensitive and robust method suitable for kinetic studies, high-throughput screening of enzyme inhibitors, and characterizing TGase activity in various biological samples.

Introduction

Transglutaminases are a family of enzymes that catalyze the post-translational modification of proteins.[1][2][3][4] Their primary function involves the formation of a covalent isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue within or between proteins.[1][2] This cross-linking activity is crucial for numerous biological processes, including tissue homeostasis, cell differentiation, and apoptosis.[3][4] Dysregulation of transglutaminase activity has been implicated in various diseases, making these enzymes attractive targets for drug development.

The assay described here quantifies transglutaminase activity by measuring the incorporation of a fluorescent amine donor, this compound, into a glutamine-containing protein substrate, such as N,N-dimethylcasein.[5] The covalent attachment of the 6-TAMRA fluorophore to the protein results in an increase in fluorescence associated with the macromolecular fraction, which can be measured after separating the unreacted, free this compound. This method offers a sensitive and direct measurement of enzyme activity.[3][4]

Principle of the Assay

The transglutaminase-catalyzed reaction is a Ca²⁺-dependent acyl-transfer process.[3][4] In this assay, the transglutaminase enzyme utilizes N,N-dimethylcasein as a glutamine-donor substrate and this compound as an amine-donor substrate. The enzyme covalently links the this compound to glutamine residues on the casein protein. The resulting fluorescently labeled protein can be quantified using a fluorescence microplate reader. The intensity of the fluorescence is directly proportional to the transglutaminase activity.

Experimental Workflow Diagram

Transglutaminase_Assay_Workflow prep Prepare Reagents (Buffer, Enzyme, Substrates) mix Combine Assay Components (Enzyme, Casein, Buffer) prep->mix 1. initiate Initiate Reaction (Add this compound & CaCl₂) mix->initiate 2. incubate Incubate at 37°C initiate->incubate 3. stop Stop Reaction (e.g., with EDTA) incubate->stop 4. separate Separate Labeled Protein (e.g., Precipitation/Filtration) stop->separate 5. read Measure Fluorescence (Ex: 552 nm, Em: 578 nm) separate->read 6. analyze Analyze Data read->analyze 7.

Caption: Workflow for the this compound transglutaminase assay.

Materials and Reagents

  • Transglutaminase: Purified enzyme (e.g., tissue transglutaminase TG2) or biological sample containing TGase activity.

  • This compound: Fluorescent amine donor substrate.[6][7][8][9]

  • N,N-dimethylcasein: Glutamine-donor protein substrate.

  • Assay Buffer: 50-100 mM Tris-HCl, pH 7.5-8.5.

  • Calcium Chloride (CaCl₂): For enzyme activation.

  • Dithiothreitol (DTT): To maintain a reducing environment for the enzyme's active site cysteine.

  • EDTA: To stop the reaction by chelating Ca²⁺ ions.

  • Trichloroacetic Acid (TCA): For protein precipitation.

  • Microplate Reader: Capable of fluorescence detection at Ex/Em wavelengths of approximately 552/578 nm.[6][9]

  • Black 96-well assay plates: For fluorescence measurements to minimize background.

Quantitative Data Summary

The following table provides recommended concentration ranges for the key components of the assay. Optimal concentrations may vary depending on the specific enzyme source and experimental goals and should be determined empirically.

ComponentStock ConcentrationFinal Concentration in AssayPurpose
Transglutaminase (TG2)0.1 - 1 mg/mL1 - 20 µg/mLEnzyme source
N,N-dimethylcasein10 - 50 mg/mL0.5 - 2 mg/mLGlutamine (acyl-donor) substrate
This compound1 - 10 mM in DMSO10 - 200 µMAmine (acyl-acceptor) fluorescent substrate
Tris-HCl (pH 7.5-8.5)1 M50 - 100 mMBuffering agent
CaCl₂100 mM - 1 M5 - 20 mMEnzyme activator
DTT1 M1 - 10 mMReducing agent to protect the enzyme active site
EDTA (for stopping)0.5 M25 - 50 mMReaction quencher by chelating Ca²⁺

Note: The spectral properties for this compound are an excitation maximum of ~552 nm and an emission maximum of ~578 nm.[6][9]

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL per well.

1. Preparation of Reagents:

  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 8.0.

  • Complete Assay Buffer: On the day of the experiment, supplement the Assay Buffer with DTT to a final concentration of 10 mM. Keep on ice.

  • Substrate Solution: Prepare a working solution of N,N-dimethylcasein at 2 mg/mL in the Complete Assay Buffer.

  • Enzyme Dilution: Dilute the transglutaminase enzyme to the desired concentration (e.g., 20 µg/mL for a final concentration of 10 µg/mL) in the Complete Assay Buffer. Prepare enough for all experimental wells.

  • This compound Solution: Prepare a 200 µM working solution of this compound in the Complete Assay Buffer. Protect from light.

  • Activator Solution: Prepare a 100 mM CaCl₂ solution in water.

  • Stop Solution: Prepare a 0.5 M EDTA solution in water.

2. Assay Procedure:

  • Set up the reaction plate: To the wells of a black 96-well microplate, add the components in the following order:

    • 50 µL of the Substrate Solution (N,N-dimethylcasein).

    • 10 µL of the diluted enzyme or sample. For negative controls, add 10 µL of Complete Assay Buffer instead of the enzyme.

    • 20 µL of Complete Assay Buffer.

  • Initiate the reaction: To start the reaction, add the following to each well:

    • 10 µL of the 100 mM CaCl₂ solution.

    • 10 µL of the 200 µM this compound solution.

    • The final volume in each well should be 100 µL.

  • Incubation: Mix the plate gently on a shaker for 30 seconds. Incubate the plate at 37°C for a desired time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop the reaction: Terminate the reaction by adding 10 µL of 0.5 M EDTA to each well. Mix gently.

3. Separation of Labeled Protein and Measurement:

This step is critical to remove the highly fluorescent unreacted this compound.

  • Protein Precipitation:

    • Add 100 µL of ice-cold 20% (w/v) Trichloroacetic Acid (TCA) to each well.

    • Incubate the plate on ice for 30 minutes to precipitate the protein.

    • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C.

  • Washing the Pellet:

    • Carefully aspirate the supernatant, which contains the unreacted this compound.

    • Resuspend the protein pellet in 200 µL of ice-cold 10% TCA.

    • Centrifuge again at 4,000 x g for 15 minutes at 4°C.

    • Repeat the wash step one more time to ensure complete removal of the free fluorescent substrate.

  • Fluorescence Measurement:

    • After the final wash, carefully remove the supernatant.

    • Resuspend the protein pellet in 150 µL of a suitable buffer for fluorescence reading (e.g., 50 mM Tris-HCl, pH 8.5 containing 1% SDS to aid solubilization).

    • Measure the fluorescence in a microplate reader with excitation set to ~552 nm and emission to ~578 nm.

4. Data Analysis:

  • Subtract the fluorescence values of the negative control wells (no enzyme) from the values of the experimental wells to account for non-enzymatic background signal.

  • The resulting net fluorescence intensity is proportional to the amount of this compound incorporated and thus to the transglutaminase activity.

  • For inhibitor studies, calculate the percentage of inhibition relative to a control reaction with no inhibitor.

Signaling Pathway Diagram

Transglutaminase_Mechanism TGase_SH TGase-SH (Active Enzyme) Acyl_Intermediate TGase-S-CO-Protein (Acyl-Enzyme Intermediate) TGase_SH->Acyl_Intermediate + Protein_Gln Protein-Gln Protein_Gln->Acyl_Intermediate Ammonia NH₃ Acyl_Intermediate->Ammonia releases Crosslinked_Product Protein-CO-NH-R' (Fluorescently Labeled Protein) Acyl_Intermediate->Crosslinked_Product TAMRA_Cad 6-TAMRA-Cadaverine (NH₂-R') TAMRA_Cad->Crosslinked_Product + Crosslinked_Product->TGase_SH regenerates

Caption: Simplified reaction mechanism of transglutaminase.

References

Application Notes and Protocols: Site-Specific Protein Labeling with 6-TAMRA Cadaverine via Transglutaminase Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific protein labeling is a critical technique in biomedical research and drug development, enabling the study of protein function, localization, and interactions. One robust method for achieving site-specificity is through enzyme-catalyzed modification. Microbial transglutaminase (MTGase) offers a powerful tool for this purpose, catalyzing the formation of a stable isopeptide bond between the γ-carboxamide group of a protein's glutamine residue and a primary amine.[1] This protocol details the use of 6-TAMRA cadaverine, a fluorescent amine substrate, to specifically label proteins containing accessible glutamine residues or engineered glutamine tags with the 6-TAMRA fluorophore. This method is advantageous for its specificity and the mild reaction conditions that help maintain the native activity of the labeled protein.[2]

Principle of the Method

The core of this technique is the transglutaminase-catalyzed acyl-transfer reaction. The enzyme recognizes specific glutamine residues within a protein or a designated "Q-tag".[3] It then facilitates the covalent attachment of an amine-containing substrate, in this case, this compound, to the glutamine residue, resulting in a fluorescently labeled protein and the release of ammonia. This enzymatic approach overcomes the lack of specificity often associated with traditional chemical labeling methods that target reactive amino acid side chains like lysines.[2]

Quantitative Data Summary

The efficiency of transglutaminase-mediated labeling is influenced by several factors, including enzyme concentration, substrate concentrations, pH, and temperature. The following table summarizes typical quantitative parameters for the labeling reaction.

ParameterRecommended Range/ValueNotes
Protein Concentration1-10 mg/mL (approx. 20-200 µM for a 50 kDa protein)Higher protein concentrations can increase reaction efficiency. Ensure the protein is soluble and stable in the reaction buffer.
This compound Conc.0.1-2 mMA molar excess of the fluorescent amine substrate is typically used to drive the reaction to completion. The optimal concentration may need to be determined empirically.
Transglutaminase (MTGase)1-10 U/mLThe optimal enzyme concentration can vary depending on the protein substrate and desired reaction time.
Reaction Buffer50-100 mM Tris-HCl, pH 7.5-8.5 or PBS, pH 7.4The pH should be maintained in the optimal range for MTGase activity. Avoid buffers containing primary amines (e.g., Tris, if labeling is amine-reactive) if a different chemistry is used.
Reaction Temperature4°C to 37°CLower temperatures (4°C) can be used to protect sensitive proteins, though this may require longer incubation times.[2] Room temperature or 37°C are common for faster reactions.[3]
Incubation Time30 minutes to overnightReaction progress should be monitored to determine the optimal time. For many proteins, 1-3 hours is sufficient.[3]
Molar Ratio (Dye:Protein)10:1 to 50:1A significant molar excess of the dye ensures efficient labeling.

Experimental Protocol: Labeling of a Glutamine-tagged Protein with this compound

This protocol provides a step-by-step guide for the enzymatic labeling of a protein containing an accessible glutamine residue or a genetically engineered glutamine tag.

Materials Required:

  • Protein of interest (with an accessible glutamine residue or Q-tag) in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.5-8.5)

  • This compound

  • Microbial Transglutaminase (MTGase)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Anhydrous DMSO

  • Purification column (e.g., size-exclusion chromatography, dialysis, or spin desalting column) to remove excess dye.

  • Microcentrifuge tubes

  • Pipettes and tips

  • Spectrophotometer or fluorometer for analysis

Protocol Steps:

  • Preparation of Reagents:

    • Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.

    • This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM. Store protected from light at -20°C.

    • Transglutaminase (MTGase) Solution: Reconstitute or dilute the MTGase to a working concentration (e.g., 10-100 U/mL) in the reaction buffer immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the protein solution and the this compound stock solution to achieve the desired final concentrations. A typical starting point is a final protein concentration of 50 µM and a final this compound concentration of 1 mM.

    • Gently mix the solution by pipetting.

    • Initiate the reaction by adding the MTGase solution to a final concentration of 1-10 U/mL.

    • Incubate the reaction mixture at room temperature or 37°C for 1-3 hours. Protect the reaction from light. For temperature-sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).[2]

  • Purification of the Labeled Protein:

    • Following incubation, it is crucial to remove the unreacted this compound and the MTGase from the labeled protein.

    • Use a desalting column, spin filtration, or dialysis to separate the labeled protein from the smaller molecules based on size. Equilibrate the column or dialysis membrane with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.

  • Determination of Labeling Efficiency (Degree of Labeling - DoL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at ~555 nm (for 6-TAMRA).

    • Calculate the protein concentration using the Beer-Lambert law (A = εcl) and the extinction coefficient of the protein at 280 nm. A correction factor for the absorbance of the dye at 280 nm may be necessary.

    • Calculate the concentration of the dye using the extinction coefficient of 6-TAMRA at its absorbance maximum (~555 nm).

    • The Degree of Labeling (DoL) is the molar ratio of the dye to the protein.

  • Storage of the Labeled Protein:

    • Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[4] Adding a cryoprotectant like glycerol may be beneficial for frozen storage.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage protein_prep Prepare Protein Solution (1-10 mg/mL) mix Combine Protein and This compound protein_prep->mix dye_prep Prepare this compound Stock (10-50 mM in DMSO) dye_prep->mix enzyme_prep Prepare MTGase Solution (10-100 U/mL) initiate Add MTGase to Initiate enzyme_prep->initiate mix->initiate incubate Incubate (RT or 37°C) 1-3 hours, protected from light initiate->incubate purify Remove Excess Dye & Enzyme (e.g., Size-Exclusion Chromatography) incubate->purify analyze Determine Degree of Labeling (Spectrophotometry A280/A555) purify->analyze store Store Labeled Protein (4°C or -20°C, protected from light) analyze->store

Workflow for protein labeling with this compound.

Signaling Pathway/Logical Relationship Diagram

reaction_mechanism protein_gln Protein-Gln mtgase Transglutaminase (MTGase) protein_gln->mtgase tamra_cadaverine This compound (H2N-Cadaverine-TAMRA) tamra_cadaverine->mtgase labeled_protein Labeled Protein (Protein-Gln-NH-Cadaverine-TAMRA) mtgase->labeled_protein ammonia Ammonia (NH3) mtgase->ammonia

References

Application Note: Using 6-TAMRA Cadaverine for Live-Cell Imaging of Transglutaminase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Live-cell imaging is a powerful technique for observing dynamic cellular processes in real-time. The selection of an appropriate fluorescent probe is paramount for successful imaging. 6-Carboxytetramethylrhodamine (6-TAMRA) cadaverine is a fluorescent probe designed for detecting the activity of transglutaminases (TGases), a family of enzymes that catalyze the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue or other primary amines.[1][2] 6-TAMRA cadaverine consists of a bright, orange-red TAMRA fluorophore and a cadaverine linker, which acts as a primary amine substrate for TGases.[3][4][5] When a TGase is active, it covalently incorporates this compound into its protein substrates, leading to a localized increase in fluorescence. This allows for the direct visualization and quantification of TGase activity within living cells.

Properties of this compound

The photophysical and chemical properties of this compound make it a suitable probe for fluorescence microscopy. It is soluble in DMSO and exhibits bright fluorescence with spectral properties that are compatible with standard filter sets.[3][6]

PropertyValueReference
Molecular Weight 742.66 g/mol [3]
Appearance Solid[3]
Solubility DMSO[3][6]
Excitation Wavelength ~552 nm[3][6]
Emission Wavelength ~578 nm[3][6]
Storage Conditions Freeze (<-15 °C), protect from light[3][6]

Principle of Detection: Visualizing Transglutaminase Activity

Transglutaminases are calcium-dependent enzymes that play crucial roles in various cellular processes, including cell adhesion, migration, and apoptosis.[2][7] The detection method using this compound is based on its function as a specific substrate for these enzymes. In the presence of active TGase and a target protein containing accessible glutamine residues, the enzyme catalyzes the covalent attachment of the probe to the protein. This irreversible incorporation leads to the accumulation of the fluorophore on substrate proteins, which can be visualized and measured by fluorescence microscopy.

G cluster_0 cluster_1 cluster_2 Ca Ca²⁺ TGase Transglutaminase (Inactive) Ca->TGase Activates TGase_act Transglutaminase (Active) Labeled_Protein Fluorescently Labeled Protein TGase_act->Labeled_Protein Catalyzes Incorporation Probe This compound (Amine Donor) Probe->TGase_act Substrate Protein Target Protein (Glutamine Donor) Protein->TGase_act Substrate Signal Fluorescence Signal (Microscopy) Labeled_Protein->Signal

Mechanism of this compound incorporation by transglutaminase.

Applications in Live-Cell Imaging

  • Monitoring Endogenous Transglutaminase Activity: The primary application is to monitor the activity of endogenous TGases, particularly TGase 2, which is implicated in various physiological and pathological states. This allows researchers to study the spatial and temporal dynamics of TGase activation in response to stimuli, during apoptosis, or in disease models.[1][7]

  • Site-Specific Protein Labeling: For studying a specific protein, a short TGase recognition sequence (a "Q-tag") can be genetically fused to the protein of interest.[2] This enables the highly specific labeling of the target protein with this compound, allowing for pulse-chase experiments and tracking of the protein's localization and fate within the cell.

Experimental Protocols

This section provides a general protocol for imaging endogenous transglutaminase activity in live cells. Concentrations and incubation times may require optimization depending on the cell type and experimental conditions.

Reagent Preparation
  • Stock Solution: Prepare a 1-10 mM stock solution of this compound by dissolving it in anhydrous DMSO.[6] For example, to make a 5 mM stock solution, dissolve 5 mg of this compound (MW: 742.66) in 1.347 mL of DMSO.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol for Live-Cell Labeling and Imaging

G start Start seed 1. Seed cells on imaging-compatible plates/slides and culture for 24h. start->seed prepare 2. Prepare working solution of This compound (1-20 µM) in imaging medium. seed->prepare replace 3. Replace culture medium with the probe-containing medium. prepare->replace incubate 4. Incubate for 30-60 minutes at 37°C, protected from light. replace->incubate wash 5. Wash cells 2-3 times with pre-warmed imaging medium to remove unbound probe. incubate->wash induce Induce TGase Activity? wash->induce add_inducer 6a. Add TGase activator (e.g., calcium ionophore). induce->add_inducer Yes image 7. Acquire images using a fluorescence microscope with TRITC/Rhodamine filter sets. induce->image No add_inducer->image analyze 8. Analyze fluorescence intensity and localization. image->analyze end End analyze->end

Experimental workflow for live-cell imaging with this compound.

Detailed Steps:

  • Cell Preparation: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) at a density that will result in 60-80% confluency on the day of the experiment.

  • Reagent Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute it to the desired final working concentration (typically 1-20 µM) in a serum-free medium or appropriate imaging buffer.

  • Cell Labeling: Remove the culture medium from the cells and gently wash once with pre-warmed buffer. Add the medium containing this compound to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Wash: Aspirate the labeling solution and wash the cells two to three times with pre-warmed imaging buffer to remove excess probe and reduce background fluorescence.

  • Imaging: Mount the cells on a fluorescence microscope equipped for live-cell imaging (with temperature and CO₂ control). Acquire images using a filter set appropriate for TAMRA (e.g., TRITC or Rhodamine).

Important Experimental Controls
  • Negative Control: Image unlabeled cells under the same imaging conditions to assess the level of cellular autofluorescence.

  • Inhibitor Control: To confirm that the observed fluorescence is due to TGase activity, pre-treat cells with a known TGase inhibitor (e.g., cystamine) for 30-60 minutes before adding the this compound probe. A significant reduction in fluorescence intensity compared to the untreated sample indicates specific labeling.[8]

Quantitative Data and Experimental Parameters

The following table summarizes typical parameters for live-cell imaging experiments using this compound.

ParameterTypical Value / RangeNotes
Stock Solution Conc. 1-10 mM in DMSOStore in aliquots at -20°C.[6]
Working Conc. 1-20 µMMust be optimized for each cell type to balance signal intensity and potential cytotoxicity.
Incubation Time 30-60 minutesLonger times may increase signal but also background and potential toxicity.
Imaging Buffer Serum-free medium or HBSSBuffers containing primary amines (e.g., Tris) should be avoided.[9]
Excitation Filter 540-560 nmCompatible with standard TRITC/Rhodamine filter sets.[3]
Emission Filter 570-600 nmCaptures the peak emission of the TAMRA fluorophore.[3]

Limitations and Considerations

  • Cytotoxicity: Like many fluorescent probes, this compound can be toxic to cells at high concentrations or after prolonged exposure. It is essential to perform toxicity assays to determine the optimal non-toxic concentration and incubation time.

  • Specificity: While this compound is a substrate for transglutaminases, the specificity for a particular TGase isoform is not guaranteed. The use of TGase inhibitors and genetic knockdowns can help confirm the specific enzyme responsible for the signal.

  • Calcium Dependence: Since most TGases are calcium-dependent, the intracellular calcium concentration can significantly influence the labeling efficiency.[2] Experimental conditions that alter calcium levels may affect the results.

References

Application Notes and Protocols for 6-TAMRA Cadaverine in Fluorescence Resonance Energy Transfer (FRET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-TAMRA (Tetramethylrhodamine) cadaverine as an acceptor fluorophore in Fluorescence Resonance Energy Transfer (FRET) based assays. This document outlines the principles of FRET, the spectral properties of 6-TAMRA, detailed protocols for protein labeling, and methods for FRET data acquisition and analysis.

Introduction to FRET with 6-TAMRA Cadaverine

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[1][2][3] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions, conformational changes, and enzymatic activities.[2]

6-TAMRA is a bright, orange-fluorescent dye commonly employed as a FRET acceptor due to its favorable spectral overlap with a variety of donor fluorophores, such as fluorescein (FAM) and green fluorescent protein (GFP).[4][5] The cadaverine linker on 6-TAMRA provides a primary amine group, which is particularly useful for enzymatic labeling of proteins using transglutaminase, allowing for site-specific incorporation of the fluorophore.[4][6][7]

Key Advantages of this compound in FRET:

  • Bright and Photostable: 6-TAMRA exhibits strong fluorescence and good resistance to photobleaching, enabling robust and sensitive measurements.

  • Versatile Labeling: The terminal amine of the cadaverine linker allows for covalent attachment to proteins via transglutaminase-mediated reactions or through reaction with activated carboxylic acids.[4][8]

  • Established FRET Pairs: 6-TAMRA forms efficient FRET pairs with a range of common donor fluorophores, with well-characterized Förster distances (R₀).

Data Presentation

Spectral Properties of 6-TAMRA
PropertyValue
Excitation Maximum (λex)~552 nm[6][9]
Emission Maximum (λem)~578 nm[6][9]
Molar Extinction Coefficient~90,000 M⁻¹cm⁻¹[9]
Molecular Weight742.66 g/mol [6]
SolubilityDMSO[6]
Common FRET Donor Pairs for 6-TAMRA
Donor FluorophoreExcitation Max (nm)Emission Max (nm)Förster Radius (R₀) in Å
6-FAM~490[10]~514[10]44.8[10]
GFP~488~509~50-60 (estimated)
Cy3~550~570~50-60
Conjugated Polymers (CPs)~380~42727.4[10]

Note: Förster radius (R₀) is the distance at which FRET efficiency is 50%. This value can be influenced by the local environment and the nature of the linkage between the fluorophores and the biomolecules.

Experimental Protocols

Protocol 1: Site-Specific Protein Labeling with this compound using Transglutaminase

This protocol describes the enzymatic labeling of a target protein containing a transglutaminase recognition sequence (Q-tag) with this compound.[6][7]

Materials:

  • Purified protein with a Q-tag (e.g., LLQG)

  • This compound

  • Microbial Transglutaminase (MTGase)

  • Labeling Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM glycine

  • Purification column (e.g., size-exclusion chromatography or Ni-NTA for His-tagged proteins)

Procedure:

  • Prepare Protein Solution: Dissolve the Q-tagged protein in Labeling Buffer to a final concentration of 10-50 µM.

  • Prepare this compound Stock: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • To the protein solution, add this compound to a final concentration of 1 mM (a 20-100 fold molar excess over the protein).

    • Initiate the reaction by adding MTGase to a final concentration of 1-5 µM.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM glycine.

  • Purification: Remove excess, unreacted this compound and the transglutaminase by size-exclusion chromatography or affinity chromatography (if the protein is tagged).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and 6-TAMRA (at 552 nm).

Protocol 2: FRET Measurement by Sensitized Emission

This protocol outlines the measurement of FRET efficiency by detecting the sensitized emission of the acceptor (6-TAMRA) upon excitation of the donor.[9]

Materials:

  • Dual-labeled protein sample (Donor and 6-TAMRA)

  • Donor-only labeled protein sample (for control)

  • Acceptor-only labeled protein sample (for control)

  • FRET Buffer: A buffer compatible with the biological system under study (e.g., PBS).

  • Fluorometer or fluorescence microscope with appropriate filter sets.

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to the maximum absorbance of the donor fluorophore.

    • Set the emission scan range to cover the emission spectra of both the donor and the acceptor.

  • Measure Spectra:

    • Acquire the emission spectrum of the FRET Buffer (blank).

    • Acquire the emission spectrum of the Donor-only sample.

    • Acquire the emission spectrum of the Acceptor-only sample.

    • Acquire the emission spectrum of the dual-labeled FRET sample.

  • Data Analysis and FRET Efficiency Calculation:

    • Subtract the blank spectrum from all other spectra.

    • Correct for spectral bleed-through (crosstalk) of the donor emission into the acceptor channel and direct excitation of the acceptor at the donor excitation wavelength.

    • Calculate FRET efficiency (E) using the following formula: E = 1 - (I_DA / I_D) Where:

      • I_DA is the fluorescence intensity of the donor in the presence of the acceptor.

      • I_D is the fluorescence intensity of the donor in the absence of the acceptor.

Protocol 3: FRET Measurement by Acceptor Photobleaching

This method measures FRET by observing the increase in donor fluorescence after the acceptor (6-TAMRA) is photobleached.[9][11]

Materials:

  • Dual-labeled protein sample immobilized on a microscope slide or in a well plate.

  • Fluorescence microscope with a high-intensity light source for photobleaching and sensitive detection capabilities.

Procedure:

  • Pre-Bleach Imaging:

    • Acquire an image of the sample using the donor excitation and emission channels to measure the initial donor fluorescence (I_pre-bleach).

    • Acquire an image using the acceptor excitation and emission channels to confirm the presence of the acceptor.

  • Acceptor Photobleaching:

    • Select a region of interest (ROI).

    • Expose the ROI to intense light at the acceptor's excitation wavelength until the acceptor fluorescence is significantly reduced (photobleached).

  • Post-Bleach Imaging:

    • Acquire a post-bleach image of the same ROI using the donor excitation and emission channels to measure the donor fluorescence after acceptor photobleaching (I_post-bleach).

  • FRET Efficiency Calculation:

    • Calculate FRET efficiency (E) for the ROI using the formula: E = 1 - (I_pre-bleach / I_post-bleach)

Visualizations

FRET_Principle cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore (6-TAMRA) D_ground D (S0) D_excited D* (S1) D_excited->D_ground Fluorescence A_ground A (S0) D_excited->A_ground FRET Donor_Emission Donor Emission (No FRET) A_excited A* (S1) A_excited->A_ground Fluorescence Acceptor_Emission Acceptor Emission (FRET) Excitation Excitation (Donor λex) Excitation->D_ground hv

Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).

Labeling_Workflow cluster_reagents Reagents cluster_process Process Protein Q-tagged Protein Incubation Incubate at 37°C Protein->Incubation TAMRA This compound TAMRA->Incubation TGase Transglutaminase TGase->Incubation Purification Purification (e.g., SEC) Incubation->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein Analysis Analysis (Spectroscopy) Labeled_Protein->Analysis

Caption: Transglutaminase-mediated protein labeling workflow.

FRET_Measurement_Workflow start Prepare Samples (Donor-only, Acceptor-only, FRET) measurement Measure Emission Spectra (Excite at Donor λex) start->measurement correction Correct for Crosstalk and Background measurement->correction calculation Calculate FRET Efficiency (E) correction->calculation result Interpret Results calculation->result

Caption: General workflow for FRET measurement and analysis.

References

Application Notes: Protocol for 6-TAMRA Cadaverine Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique for a multitude of applications, including flow cytometry, fluorescence microscopy, and immunoassays. While the most common method involves labeling the primary amines of lysine residues using N-hydroxysuccinimide (NHS) esters, an alternative strategy is to target the carboxylic acid groups on glutamic and aspartic acid residues. This protocol details the conjugation of 6-TAMRA cadaverine, an amine-containing fluorescent dye, to the carboxyl groups of an antibody.

This method utilizes a two-step carbodiimide crosslinking chemistry, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[1][2] EDC activates the antibody's carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with Sulfo-NHS to create a more stable amine-reactive Sulfo-NHS ester.[1][2] The primary amine of this compound then reacts with this ester to form a stable, covalent amide bond.[3] This approach can be advantageous for preserving the antibody's binding affinity if critical lysine residues are located within the antigen-binding site.

Experimental Workflow and Chemistry

The overall process involves antibody preparation, activation of carboxyl groups, conjugation with the amine-containing dye, and purification of the final conjugate.

G cluster_workflow Experimental Workflow cluster_chemistry Conjugation Chemistry Ab_Prep Antibody Preparation Activation Carboxyl Group Activation Ab_Prep->Activation Conjugation Dye Conjugation Activation->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization Storage Storage Characterization->Storage Antibody Antibody-COOH (Carboxyl Group) EDC_NHS + EDC + Sulfo-NHS Activated_Ab Antibody-CO-NHS (Activated Ester) Antibody->Activated_Ab Activation TAMRA + this compound (H2N-Linker-TAMRA) Conjugate Antibody-CO-NH-Linker-TAMRA (Stable Amide Bond) Activated_Ab->Conjugate Conjugation

Caption: Overall workflow and chemical principle for antibody conjugation.

Detailed Experimental Protocol

This protocol is optimized for conjugating approximately 1 mg of an IgG antibody. Reactions can be scaled up or down as needed, but protein concentrations should be maintained for optimal results.

Materials and Reagents
Reagent/MaterialRecommended Specifications
Antibody>95% purity; 1-10 mg/mL concentration
This compoundFluorescent Grade
EDC (EDAC)Molecular Biology Grade
Sulfo-NHSMolecular Biology Grade
Activation Buffer0.1 M MES, 0.5 M NaCl, pH 6.0 (Amine-free)[4]
Conjugation Buffer1X PBS, pH 7.2-7.4 (Amine-free)[5]
Quenching Solution1.5 M Hydroxylamine, pH 8.5 (Optional)[6]
Anhydrous DMSOFor dissolving the dye
Purification ColumnSize-Exclusion Chromatography (e.g., Sephadex G-25)
SpectrophotometerUV-Vis capable
Antibody Preparation

Proper antibody preparation is critical to avoid interference with the conjugation chemistry.

  • Buffer Exchange: The antibody must be in an amine-free buffer. Buffers containing Tris or glycine will compete with the dye for conjugation.[7]

    • Dialyze the antibody solution against 1X MES Buffer (pH 6.0) overnight at 4°C with at least two buffer changes.[8]

    • Alternatively, use a spin desalting column for rapid buffer exchange according to the manufacturer's protocol.

  • Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL in MES Buffer. A protein concentration of at least 2 mg/mL is recommended for optimal results.[6]

  • Purity Check: Ensure the antibody purity is >95%. Impurities containing primary amines can interfere with the reaction.

Activation of Antibody Carboxyl Groups

This two-step process activates the antibody for conjugation.[1]

  • Prepare Reagents: Freshly prepare EDC and Sulfo-NHS solutions in water or MES buffer immediately before use. These reagents are moisture-sensitive.

  • Activation Reaction:

    • To 1 mg of the prepared antibody in MES buffer, add EDC to a final concentration of 2-5 mM.

    • Immediately add Sulfo-NHS to a final concentration of 5-10 mM.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Conjugation with this compound
  • Prepare Dye Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.[3]

  • Add Dye to Antibody: Add a 10- to 20-fold molar excess of the this compound solution to the activated antibody.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.[9]

  • (Optional) Quench Reaction: Stop the reaction by adding 0.1 mL of 1.5 M hydroxylamine (pH 8.5) and incubate for one hour at room temperature.[6]

Purification of the Conjugate

It is essential to remove unconjugated dye and reaction byproducts.

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with 1X PBS (pH 7.4).

  • Separation: Apply the conjugation reaction mixture to the top of the column.

  • Elution: Elute the conjugate with 1X PBS. The labeled antibody will be larger and elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained longer on the column.

  • Collect Fractions: Collect the initial colored fractions containing the purified antibody-dye conjugate. Pool the relevant fractions.

Characterization of the 6-TAMRA-Antibody Conjugate

The Degree of Labeling (DOL), or the average number of dye molecules per antibody, must be determined to ensure the quality and consistency of the conjugate. An optimal DOL is typically between 2 and 10 for most applications.[5]

Spectrophotometric Measurement
  • Dilute a small amount of the purified conjugate in 1X PBS.

  • Measure the absorbance (A) of the solution at 280 nm (for the antibody) and at the absorbance maximum for 6-TAMRA, which is ~552 nm (A_max).[10][11]

Calculation of Degree of Labeling (DOL)

The following formulas are used to determine the antibody concentration and the DOL.[7][12]

  • Correction Factor (CF): The dye absorbs light at 280 nm. This must be corrected for. The CF for 6-TAMRA at 280 nm is approximately 0.3 .

    • Corrected A280 = A280_measured - (A_max * CF)

  • Antibody Concentration:

    • Antibody (mg/mL) = Corrected A280 / (E_1% * path_length)

    • Antibody (M) = Antibody (mg/mL) / (Molar Weight of Antibody)

      • E_1% (extinction coefficient of a 1% solution) for IgG is ~14.

      • Molar Weight of an IgG antibody is ~150,000 g/mol .

      • path_length is typically 1 cm.

  • Dye Concentration:

    • Dye (M) = A_max / (ε_dye * path_length)

      • ε_dye (molar extinction coefficient) for 6-TAMRA is ~89,000 cm⁻¹M⁻¹.[3]

  • Degree of Labeling (DOL):

    • DOL = [Dye (M)] / [Antibody (M)]

Quantitative Data Summary
ParameterSymbolValue/FormulaExample Calculation
Molar Weight of IgGMW_Ab~150,000 g/mol 150,000
Molar Extinction Coeff. of 6-TAMRAε_dye89,000 M⁻¹cm⁻¹[3]89,000
Correction Factor at 280 nmCF_280~0.30.3
Measured Absorbance at 552 nmA_max(Measured)0.45
Measured Absorbance at 280 nmA_280(Measured)0.80
Antibody Concentration (M)C_Ab(A_280 - (A_max * CF_280)) / 14 * 10 / MW_Ab3.31 x 10⁻⁶ M
Dye Concentration (M)C_DyeA_max / ε_dye5.06 x 10⁻⁶ M
Degree of Labeling (DOL) DOL C_Dye / C_Ab 1.5

Storage and Stability

Proper storage is crucial for maintaining the functionality of the fluorescently labeled antibody.

  • Short-Term Storage: Store the conjugate at 4°C in the dark for up to one month.[13]

  • Long-Term Storage: For storage longer than one month, add glycerol to a final concentration of 50% (v/v) and store in single-use aliquots at -20°C.[9][14]

  • Critical Precautions:

    • Protect from light: Fluorescent dyes are susceptible to photobleaching. Store in dark tubes or wrap tubes in aluminum foil.[9][15]

    • Avoid repeated freeze-thaw cycles: This can denature the antibody and lead to aggregation.[13][14]

    • Do not use frost-free freezers: The temperature cycling in these freezers can damage the antibody.[9][15]

Troubleshooting Guide

SymptomProbable CauseRecommended Solution
Low DOL / No Labeling Inactive EDC/Sulfo-NHS reagents due to moisture.Use fresh, anhydrous reagents. Prepare solutions immediately before use.
Interfering substances (Tris, glycine, azide) in the antibody buffer.Ensure proper buffer exchange of the antibody into an amine-free buffer like MES before starting.
Antibody concentration is too low.Concentrate the antibody to at least 2 mg/mL for efficient conjugation.
Antibody Aggregation / Precipitation High DOL can increase hydrophobicity and cause aggregation.Reduce the molar excess of dye used in the conjugation step. Aim for a lower DOL.
pH of the reaction is incorrect.Ensure the activation step is performed at pH ~6.0 and conjugation at a neutral pH.
High Background in Assay Incomplete removal of unconjugated dye.Improve the purification step. Use a longer size-exclusion column or perform a second purification step (e.g., dialysis).
Non-specific binding of the conjugate.Add a blocking agent like BSA to your assay buffer. Consider using a purification kit to remove any existing BSA from the antibody prep before labeling.[16]

References

Application Notes and Protocols for Site-Specific Protein Labeling with 6-TAMRA Cadaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a powerful technique for studying protein function, localization, and interactions. Enzymatic methods, particularly those utilizing transglutaminase (TGase), offer high specificity and efficiency in conjugating probes to a target protein at a predetermined site. This document provides detailed protocols for the site-specific labeling of proteins containing a glutamine-tag (Q-tag) with the fluorescent probe 6-TAMRA cadaverine.

6-TAMRA (carboxytetramethylrhodamine) is a bright, photostable orange-fluorescent dye commonly used for protein and peptide labeling.[1] Its cadaverine derivative provides a primary amine substrate for the transglutaminase-mediated reaction.[2] This method allows for the covalent attachment of 6-TAMRA to a specific glutamine residue within a Q-tag, ensuring a homogeneously labeled protein population while preserving the native activity of the protein.[3][4]

Applications

  • Fluorescence Microscopy: Track the localization and trafficking of labeled proteins within living cells.[5]

  • Protein-Protein Interaction Studies: Utilize techniques like Fluorescence Resonance Energy Transfer (FRET) to study molecular interactions.[6]

  • Flow Cytometry: Quantify and sort cells based on the presence of the labeled protein on the cell surface.

  • In Vitro Assays: Develop fluorescence-based assays to monitor enzyme activity or binding events.

Quantitative Data Summary

The efficiency of transglutaminase-mediated labeling can be influenced by the specific Q-tag sequence, the protein itself, and the reaction conditions. Below is a summary of typical quantitative data obtained from such labeling experiments.

ParameterTypical ValueMethod of DeterminationReference
Labeling Efficiency 70-80%SDS-PAGE with fluorescence imaging / Densitometry[7]
Stoichiometry (Degree of Labeling - DOL) ~1.0 - 1.8UV-Vis Spectrophotometry[8][9]
Protein Activity Post-Labeling >95% of native activitySpecific enzyme activity or binding assay[3]

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Q-tagged Protein using Guinea Pig Liver Transglutaminase (gpTGase)

This protocol is adapted from a method for labeling Glutathione S-Transferase (GST) and is suitable for most Q-tagged proteins.[8] The reaction requires calcium for gpTGase activity.[7]

Materials:

  • Q-tagged protein of interest

  • This compound (MW: ~527.6 g/mol )

  • Guinea Pig Liver Transglutaminase (gpTGase)

  • Labeling Buffer: 100 mM Tris-HCl, pH 7.5

  • 1 M CaCl₂ solution

  • DMSO

  • Desalting column (e.g., Sephadex G-25)

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 100 mM. Store protected from light at -20°C.

    • Prepare a working solution of your Q-tagged protein in Labeling Buffer.

    • Thaw gpTGase on ice.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Q-tagged protein to a final concentration of 10 µM.

      • 1 M CaCl₂ to a final concentration of 10 mM.

      • This compound stock to a final concentration of 1 mM.

      • gpTGase to a final concentration of 0.05 units per 100 µL of reaction volume.

      • Adjust the final volume with Labeling Buffer.

    • Incubate the reaction at room temperature (25°C) overnight, protected from light. Alternatively, incubation can be performed at 4°C.[3]

  • Purification of the Labeled Protein:

    • Equilibrate a desalting column with Purification Buffer according to the manufacturer's instructions.

    • Apply the entire reaction mixture to the desalting column.

    • Elute the labeled protein with Purification Buffer. The brightly colored labeled protein will separate from the smaller, unreacted this compound.

    • Collect the fractions containing the purified, labeled protein.

    • Optional: If the protein is His-tagged, the gpTGase can be removed using a Ni-NTA column.

  • Storage:

    • Store the purified, labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to 20% (v/v) and store at -80°C.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the molar ratio of the dye to the protein. It can be determined using UV-Vis spectrophotometry.[10]

Materials:

  • Purified 6-TAMRA labeled protein

  • UV-Vis Spectrophotometer

  • Quartz cuvette

  • Purification Buffer (used as a blank)

Constants for Calculation:

  • Molar extinction coefficient of 6-TAMRA (ε_dye) at ~555 nm: 90,000 M⁻¹cm⁻¹[8]

  • Correction Factor (CF) for 6-TAMRA at 280 nm: 0.178 (This accounts for the dye's absorbance at 280 nm)[8]

  • Molar extinction coefficient of your protein (ε_prot) at 280 nm: This must be determined for your specific protein (e.g., from its amino acid sequence).

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for 6-TAMRA, ~555 nm (A_max).

    • Ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.5). Dilute the sample with Purification Buffer if necessary, and remember to account for the dilution factor in your calculations.

  • Calculate Protein Concentration:

    • The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [ (A₂₈₀ - (A_max × CF)) / ε_prot ] × Dilution Factor

  • Calculate Dye Concentration:

    • The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = [ A_max / ε_dye ] × Dilution Factor

  • Calculate Degree of Labeling (DOL):

    • The DOL is the ratio of the dye concentration to the protein concentration: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

G cluster_prep 1. Preparation cluster_react 2. Labeling Reaction cluster_purify 3. Purification cluster_analyze 4. Analysis p Q-tagged Protein r Incubate (RT, overnight) in Tris-HCl, CaCl2 p->r t Transglutaminase t->r d This compound d->r pu Desalting Column (Gel Filtration) r->pu a UV-Vis Spectroscopy (Calculate DOL) pu->a f Functional Assays pu->f

Caption: Experimental workflow for site-specific protein labeling.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products prot Protein-Q-tag (...-Gln-...) tgase Transglutaminase + Ca2+ prot->tgase tamra This compound (H2N-R) tamra->tgase labeled_prot Labeled Protein (...-Gln-NH-R) tgase->labeled_prot ammonia Ammonia (NH3) tgase->ammonia

Caption: Transglutaminase-catalyzed labeling reaction.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR (Labeled with 6-TAMRA) EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Induces Grb2 Grb2 Dimer->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: EGFR signaling pathway for protein tracking studies.

References

Application Notes and Protocols for Single-Molecule Tracking using 6-TAMRA Cadaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-Carboxytetramethylrhodamine (6-TAMRA) cadaverine for single-molecule tracking (SMT) experiments. This document outlines the principles of 6-TAMRA cadaverine, detailed protocols for protein labeling, sample preparation for microscopy, and a discussion of data analysis, including representative quantitative data.

Introduction to this compound in Single-Molecule Tracking

6-TAMRA is a bright, orange-fluorescent dye that is well-suited for single-molecule imaging due to its high photostability and quantum yield. The cadaverine linker provides a primary amine, making it an ideal substrate for enzymatic labeling methods, particularly using transglutaminase. This allows for the site-specific conjugation of 6-TAMRA to a protein of interest, which is crucial for minimizing any potential interference of the dye with protein function.

Single-molecule tracking is a powerful technique that allows for the direct observation of the movement of individual molecules in real-time. By labeling a protein with a fluorophore like 6-TAMRA, its trajectory can be followed, providing insights into its diffusion, interactions, and localization within complex biological systems.

Physicochemical Properties of 6-TAMRA

PropertyValueReference
Excitation Wavelength (nm)552[1]
Emission Wavelength (nm)578[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹)90,000[1]
Molecular Weight ( g/mol )742.66[1]
SolubilityDMSO[1]

Experimental Protocols

Protein Labeling with this compound using Transglutaminase

This protocol describes the site-specific labeling of a protein containing a transglutaminase recognition sequence (Q-tag) with this compound.[2][3]

Materials:

  • Protein of interest with a Q-tag (e.g., GQQQLG)

  • This compound

  • Microbial or guinea pig transglutaminase (TGase)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM EDTA

  • DMSO (anhydrous)

  • Purification column (e.g., size-exclusion chromatography or Ni-NTA for His-tagged proteins)

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store protected from light at -20°C.

  • Protein Preparation: Prepare the Q-tagged protein in the Reaction Buffer at a concentration of 10-50 µM.

  • Labeling Reaction:

    • Add this compound to the protein solution to a final concentration of 100-500 µM (a 10 to 100-fold molar excess over the protein).

    • Initiate the reaction by adding transglutaminase to a final concentration of 1-5 µM.

    • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation and protected from light.

  • Quenching the Reaction: Stop the labeling reaction by adding Quenching Buffer to chelate the Ca²⁺, which is required for TGase activity.

  • Purification of the Labeled Protein: Remove unreacted this compound and the transglutaminase enzyme by passing the reaction mixture through a suitable purification column.

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the TAMRA dye (at 552 nm).

  • Storage: Store the purified, labeled protein at 4°C for short-term use or in aliquots at -80°C for long-term storage.

Sample Preparation for Single-Molecule Tracking Microscopy

Materials:

  • Labeled protein of interest

  • Microscopy-grade coverslips or chambered slides

  • Imaging Buffer (e.g., PBS or a specific cell imaging medium)

  • Oxygen scavenging system (e.g., glucose oxidase/catalase) to reduce photobleaching

Protocol:

  • Surface Passivation: Clean the coverslips thoroughly and passivate the surface (e.g., with PEG) to prevent non-specific binding of the labeled protein.

  • Cell Seeding (for live-cell imaging): If tracking proteins in living cells, seed the cells on the prepared coverslips and allow them to adhere.

  • Introduction of Labeled Protein:

    • For in vitro experiments, dilute the 6-TAMRA labeled protein to a pM-nM concentration in the Imaging Buffer and add it to the imaging chamber.

    • For live-cell experiments, introduce the labeled protein into the cells (e.g., via microinjection or by labeling cell surface proteins).

  • Imaging: Mount the sample on a microscope equipped for single-molecule detection (e.g., TIRF or HILO microscopy). Use an appropriate laser line for excitation (e.g., 561 nm) and collect the emitted fluorescence through a suitable filter set. Acquire a time-series of images with a short exposure time (e.g., 10-50 ms) to capture the molecular motion.

Data Analysis and Representative Data

The acquired image series is processed to identify and track the movement of individual fluorescent spots over time. The resulting trajectories are then analyzed to extract quantitative information about the protein's dynamics.

Representative Quantitative Data from Single-Molecule Tracking Experiments

The following table provides examples of quantitative data that can be obtained from SMT experiments. Note that these values are illustrative and will vary depending on the specific protein, its environment, and the experimental conditions.

ParameterExample ValueBiological Interpretation
Diffusion Coefficient (D)
- Freely diffusing protein in cytoplasm5 - 15 µm²/sUnhindered movement in the aqueous cellular environment.
- Membrane-associated protein0.1 - 1 µm²/sSlower movement constrained to the lipid bilayer.
- Protein bound to a large complex< 0.05 µm²/sNearly immobile due to association with a large cellular structure.
Binding Kinetics
- Residence Time (τ_bound)0.5 - 10 sThe average time a protein remains bound to its target.
- Association Rate (k_on)10⁵ - 10⁷ M⁻¹s⁻¹The rate at which a protein binds to its target.
- Dissociation Rate (k_off)0.1 - 2 s⁻¹The rate at which a protein unbinds from its target.
Fractional Populations
- Bound Fraction10 - 70%The percentage of the protein population that is in a bound state at a given time.
- Mobile Fraction30 - 90%The percentage of the protein population that is free to diffuse.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_imaging Single-Molecule Imaging Protein_Expression Express Q-tagged Protein Reaction_Mix Combine Protein, Dye, and Transglutaminase Protein_Expression->Reaction_Mix Dye_Prep Dissolve 6-TAMRA Cadaverine in DMSO Dye_Prep->Reaction_Mix Incubation Incubate at RT Reaction_Mix->Incubation Purification Purify Labeled Protein (e.g., SEC) Incubation->Purification QC Quality Control (Spectrophotometry) Purification->QC Sample_Prep Prepare Sample for Microscopy QC->Sample_Prep Imaging TIRF/HILO Microscopy Sample_Prep->Imaging

Caption: Workflow for labeling a protein with this compound and preparing it for single-molecule imaging.

SMT_Data_Analysis Image_Acquisition Image Series Acquisition (Time-lapse Microscopy) Localization Single-Molecule Localization (Gaussian Fitting) Image_Acquisition->Localization Tracking Trajectory Reconstruction (Linking Localizations) Localization->Tracking MSD_Analysis Mean Squared Displacement (MSD) Analysis Tracking->MSD_Analysis HMM Hidden Markov Modeling (HMM) Tracking->HMM Diffusion_Coefficient Diffusion Coefficient (D) MSD_Analysis->Diffusion_Coefficient State_Analysis Fractional Populations & Residence Times HMM->State_Analysis

Caption: Logical flow of data analysis in a single-molecule tracking experiment.

References

Application Notes and Protocols for Enzymatic Incorporation of 6-TAMRA Cadaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic incorporation of the fluorescent probe 6-TAMRA cadaverine into target proteins. This method offers a site-specific and versatile approach for protein labeling, enabling a wide range of applications in research and drug development.

Introduction

The enzymatic labeling of proteins with small molecule probes provides a powerful tool for studying protein function, localization, and interactions. Transglutaminases (TGases) are a class of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of various substrates, including the fluorescent dye this compound.[1][2][3] This reaction allows for the site-specific covalent attachment of the fluorophore to a target protein.

Microbial transglutaminase (MTG) is often preferred for in vitro labeling applications due to its calcium independence and high efficiency.[2][4] For enhanced specificity, proteins can be engineered to contain short peptide sequences known as "Q-tags," which are highly recognizable and reactive substrates for transglutaminase.[1][2]

Key Features of Enzymatic this compound Labeling:

  • Site-Specificity: Labeling occurs at accessible glutamine residues or engineered Q-tags, providing a homogeneously labeled protein population.[1][4]

  • Versatility: A wide range of proteins can be labeled, and the methodology can be adapted for various amine-containing probes.[1][5]

  • Mild Reaction Conditions: The enzymatic reaction proceeds under physiological or near-physiological conditions, preserving the native structure and function of the target protein.

  • Robustness: The method is efficient and can be applied to proteins in solution and on the surface of living cells.[1]

Quantitative Data Summary

The efficiency of enzymatic labeling can be influenced by the specific transglutaminase used, the recognition sequence (Q-tag), and the reaction conditions. The following tables summarize key quantitative parameters.

Table 1: Kinetic Parameters of Transglutaminase with Different Substrates

EnzymeSubstratekcat/KM (μM⁻¹ min⁻¹)Reference
Bacillus subtilis Transglutaminase (bTG)YAHQAHY (Q-tag)19 ± 3[2][3]
Guinea Pig Tissue Transglutaminase (gpTGase)Z-Gln-Gly(D)kcat = 3.6, (D)(kcat/Km) = 0.45 (Solvent Deuterium Isotope Effects)[6]

Table 2: Spectral Properties of 6-TAMRA

PropertyValue
Excitation Maximum (nm)~555
Emission Maximum (nm)~580
Molar Extinction Coefficient (cm⁻¹ M⁻¹)~90,000

Experimental Protocols

General Protocol for Enzymatic Labeling of a Q-tagged Protein with this compound

This protocol provides a general workflow for the in-vitro labeling of a purified protein containing a transglutaminase recognition sequence (Q-tag).

Materials:

  • Purified Q-tagged target protein

  • Microbial Transglutaminase (MTG)

  • This compound

  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., desalting column, size-exclusion chromatography column)

  • Spectrophotometer

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store protected from light.

    • Prepare a stock solution of Microbial Transglutaminase (e.g., 1 mg/mL in a suitable buffer).

    • Prepare the Q-tagged target protein at a concentration of 1-5 mg/mL in the reaction buffer.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following components:

      • Q-tagged protein solution

      • This compound stock solution (to a final concentration of 0.1-1 mM)

      • Microbial Transglutaminase (to a final concentration of 0.01-0.1 mg/mL)

    • The final reaction volume can be adjusted as needed.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, protected from light. The optimal time and temperature may need to be determined empirically.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and the transglutaminase from the labeled protein. This can be achieved using:

      • Desalting column (e.g., PD-10): A quick method for buffer exchange and removal of small molecules.

      • Size-Exclusion Chromatography (SEC): Provides higher resolution separation of the labeled protein from the enzyme and free dye.

      • Dialysis: Effective for removing small molecules, but may be time-consuming.

  • Characterization of the Labeled Protein:

    • Determine the Degree of Labeling (DOL):

      • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and ~555 nm (for 6-TAMRA concentration).

      • Calculate the protein concentration using its molar extinction coefficient at 280 nm.

      • Calculate the concentration of 6-TAMRA using its molar extinction coefficient (~90,000 M⁻¹cm⁻¹ at ~555 nm).

      • DOL = (moles of 6-TAMRA) / (moles of protein).

    • Confirm Labeling by SDS-PAGE:

      • Run the labeled protein on an SDS-PAGE gel.

      • Visualize the gel under UV light to confirm the presence of the fluorescently labeled protein band.

      • Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the total protein.

Protocol for Labeling Cell Surface Proteins

This protocol is adapted for labeling Q-tagged proteins expressed on the surface of living mammalian cells.[1]

Materials:

  • Mammalian cells expressing a Q-tagged surface protein

  • Guinea Pig Liver Transglutaminase (gpTGase)

  • This compound (or other amine-containing probes like Alexa Fluor 568 cadaverine)

  • Labeling Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 5 mM CaCl₂

  • Wash Buffer: e.g., Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Protocol:

  • Cell Preparation:

    • Culture cells expressing the Q-tagged surface protein to an appropriate confluency in a suitable culture vessel (e.g., glass-bottom dish for microscopy).

  • Labeling Reaction:

    • Wash the cells once with wash buffer.

    • Prepare the labeling solution in the labeling buffer containing:

      • This compound (final concentration of 10-100 µM)

      • gpTGase (final concentration of 0.1-0.5 mg/mL)

    • Incubate the cells with the labeling solution for 20-30 minutes at 4°C or room temperature, protected from light.[1]

  • Washing:

    • Remove the labeling solution and wash the cells three times with cold wash buffer to remove unreacted probe and enzyme.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for 6-TAMRA (or the chosen fluorophore).

    • Negative controls should be included, such as cells not expressing the Q-tag or a labeling reaction without the transglutaminase enzyme.[1]

Visualizations

Enzymatic Reaction of this compound Incorporation

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Protein_Q Protein-Gln TGase Transglutaminase Protein_Q->TGase TAMRA_Cad This compound (H₂N-R) TAMRA_Cad->TGase Labeled_Protein Labeled Protein (Protein-Gln-NH-R) TGase->Labeled_Protein Ammonia Ammonia (NH₃) TGase->Ammonia

Caption: Transglutaminase-catalyzed ligation of this compound.

Experimental Workflow for In-Vitro Protein Labeling

Experimental_Workflow cluster_characterization Characterization A 1. Prepare Reagents (Q-tagged Protein, this compound, Transglutaminase) B 2. Set up Labeling Reaction (Incubate at RT or 37°C) A->B C 3. Purify Labeled Protein (e.g., Desalting, SEC) B->C D 4. Characterize Labeled Protein C->D E Determine Degree of Labeling (DOL) (UV-Vis Spectroscopy) D->E F Confirm Labeling (SDS-PAGE, Mass Spectrometry) D->F

Caption: Workflow for enzymatic protein labeling and characterization.

Applications

The site-specific labeling of proteins with this compound opens up a multitude of applications in various research fields:

  • Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within living or fixed cells.

  • Flow Cytometry: Quantify the expression of cell surface proteins.

  • Fluorescence Resonance Energy Transfer (FRET): Study protein-protein interactions and conformational changes by using 6-TAMRA as a FRET acceptor.

  • Biophysical Studies: Investigate protein dynamics and folding.

  • High-Throughput Screening: Develop assays to screen for modulators of protein function.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive enzymeUse a fresh batch of transglutaminase and store it properly.
Inaccessible glutamine residueEnsure the Q-tag is in an accessible region of the protein (e.g., N- or C-terminus, flexible loop).
Suboptimal reaction conditionsOptimize pH, temperature, and incubation time.
High Background Fluorescence Incomplete removal of free dyeUse a more stringent purification method (e.g., SEC).
Non-specific binding of the dyeAdd a non-ionic detergent (e.g., Tween-20) to the wash buffers.
Protein Precipitation High concentration of protein or dyePerform the labeling reaction at a lower concentration.
Buffer incompatibilityEnsure all components are soluble in the reaction buffer.

By following these detailed protocols and considering the potential challenges, researchers can successfully employ the enzymatic incorporation of this compound for a wide array of biological investigations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-TAMRA Cadaverine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-TAMRA cadaverine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent dye derivative containing a primary amine. It is commonly used as a building block for developing fluorescently labeled bioconjugates.[1][2] Specifically, it can be used to label proteins and other biomolecules through several chemical strategies, including serving as a substrate for transglutaminases to label glutamine residues, coupling to carboxyl groups, or reacting with aldehydes and ketones.[3]

Q2: What are the primary methods for labeling proteins with this compound?

There are three main strategies for labeling proteins with this compound:

  • Transglutaminase-Mediated Labeling: This enzymatic method uses transglutaminase (TGase) to form a stable isopeptide bond between the primary amine of this compound and the side chain of a glutamine residue on the target protein.[1][2] This method is highly specific, especially when a protein is engineered with a specific TGase recognition tag.[4]

  • Carbodiimide-Mediated Coupling to Carboxyl Groups: This chemical method uses a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS, to activate the carboxyl groups (aspartic acid, glutamic acid, or C-terminus) on a protein.[5] The activated carboxyl group then reacts with the primary amine of this compound to form a stable amide bond.

  • Reductive Amination of Aldehydes and Ketones: This method involves a two-step process where the primary amine of this compound first reacts with an aldehyde or ketone group on a biomolecule to form a Schiff base. This intermediate is then reduced with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable amine derivative.[3]

Q3: How do I choose the best labeling strategy for my protein?

The choice of labeling strategy depends on the properties of your target protein and your experimental goals:

  • For site-specific labeling: Transglutaminase-mediated labeling is the preferred method if your protein has an accessible glutamine residue that is a known substrate for TGase or if you can introduce a TGase recognition tag.[4]

  • If you want to label exposed carboxyl groups: Carbodiimide-mediated coupling is a suitable option. However, be aware that this method can lead to less specific labeling as multiple aspartic and glutamic acid residues may be modified.[5]

  • If your protein can be modified to contain an aldehyde or ketone: Reductive amination is a viable strategy. This can be achieved through periodate oxidation of carbohydrates on glycoproteins.

Q4: How do I determine the degree of labeling (DOL) for my this compound-labeled protein?

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[6] You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of 6-TAMRA (around 555 nm). The following formula can be used:

DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye)

Where:

  • A_max is the absorbance of the conjugate at the absorbance maximum of 6-TAMRA.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of 6-TAMRA at its absorbance maximum.

  • CF is the correction factor (the ratio of the dye's absorbance at 280 nm to its absorbance at the maximum).

Troubleshooting Guides

Transglutaminase-Mediated Labeling
Problem Possible Cause Solution
Low or no labeling Inactive transglutaminaseEnsure the enzyme is stored correctly and has not expired. Test the enzyme activity with a known substrate.
Inaccessible glutamine residueThe target glutamine residue may be buried within the protein structure. Consider denaturing the protein (if compatible with your experiment) or introducing a more accessible TGase recognition tag.
Suboptimal reaction conditionsOptimize the reaction buffer, pH, and temperature. Most microbial transglutaminases are calcium-independent, but mammalian transglutaminases require calcium.[4]
Insufficient incubation timeIncrease the incubation time to allow the enzymatic reaction to proceed to completion.
Non-specific labeling Endogenous transglutaminase activity in cell lysatesIf labeling in a complex mixture, consider purifying the target protein first.
High enzyme concentration or prolonged incubationReduce the amount of transglutaminase and/or shorten the reaction time.
Carbodiimide-Mediated Coupling (EDC/NHS)
Problem Possible Cause Solution
Low labeling efficiency Hydrolysis of activated carboxyl groupsThe O-acylisourea intermediate formed by EDC is unstable in aqueous solutions.[5] Use NHS or Sulfo-NHS to form a more stable amine-reactive intermediate.[5] Perform the reaction promptly after adding EDC/NHS.
Suboptimal pHThe activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-5.5). The subsequent reaction with the amine (this compound) is favored at a slightly basic pH (7.2-8.5). A two-step protocol with a pH shift can improve efficiency.
Presence of competing nucleophilesBuffers containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate) will compete with the reaction. Use non-reactive buffers such as MES for the activation step and PBS or borate buffer for the coupling step.
Insufficient molar excess of reagentsIncrease the molar ratio of EDC, NHS, and this compound to the protein.
Protein precipitation Protein cross-linkingThe activated carboxyl groups on one protein can react with amine groups on another protein. To minimize this, use a high molar excess of this compound to cap the activated sites quickly. A two-step labeling procedure can also reduce protein-protein cross-linking.
Change in protein propertiesThe addition of the bulky, hydrophobic 6-TAMRA dye can alter the protein's solubility. Lowering the degree of labeling by reducing the molar ratio of the dye can help.
Reductive Amination
Problem Possible Cause Solution
Low labeling efficiency Inefficient Schiff base formationSchiff base formation is pH-dependent and often favored under slightly acidic conditions. Optimize the pH of the reaction buffer. The reaction is also an equilibrium, so removing water (e.g., by lyophilization if the protein is stable) can drive the reaction forward.
Inactive reducing agentEnsure the sodium cyanoborohydride or other reducing agent is fresh and has been stored properly.
Reduction of the aldehyde/ketoneStrong reducing agents can reduce the carbonyl group before it reacts with the amine. Use a mild reducing agent like sodium cyanoborohydride, which is more selective for the imine.[7][8]
Side reactions Over-alkylation of the amineThis is less of a concern with this compound as it is a primary amine, but ensure the reaction conditions are not promoting further reactions.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Labeling

Parameter Transglutaminase-Mediated EDC/NHS Coupling (Two-Step) Reductive Amination
Target Functional Group GlutamineCarboxyl (Asp, Glu, C-terminus)Aldehyde, Ketone
Activation pH N/A4.5 - 5.5 (MES buffer)6.0 - 7.0 (for Schiff base formation)
Coupling pH 6.0 - 8.0 (varies with enzyme)7.2 - 8.5 (PBS, Borate buffer)7.0 - 9.0 (for reduction)
Key Reagents Transglutaminase, CaCl₂ (if needed)EDC, NHS/Sulfo-NHSSodium Cyanoborohydride (NaBH₃CN)
Molar Ratio (Dye:Protein) 10:1 to 50:120:1 to 100:120:1 to 100:1
Temperature 25 - 37 °CRoom TemperatureRoom Temperature
Incubation Time 1 - 4 hoursActivation: 15-30 min; Coupling: 1-2 hours2 - 24 hours

Experimental Protocols

Protocol 1: Transglutaminase-Mediated Labeling of a Protein with a Q-tag
  • Prepare Protein Solution: Dissolve the Q-tagged protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Prepare this compound Stock: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution, this compound stock solution (at a 20-fold molar excess to the protein), and transglutaminase (follow manufacturer's recommendations for concentration).

    • If using a calcium-dependent transglutaminase, add CaCl₂ to a final concentration of 5 mM.

    • Bring the final volume to the desired amount with the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and the enzyme using a desalting column or dialysis.

Protocol 2: Two-Step EDC/NHS Coupling of this compound to a Protein
  • Prepare Protein Solution: Dissolve the protein in 0.1 M MES buffer, pH 5.5.

  • Prepare Reagent Stocks:

    • Dissolve EDC and Sulfo-NHS in anhydrous DMSO or water to a concentration of 100 mM each.

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Activation Step:

    • Add EDC and Sulfo-NHS to the protein solution at a 10-fold molar excess each.

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Coupling Step:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a basic buffer (e.g., 1 M phosphate buffer, pH 7.5).

    • Immediately add this compound at a 50-fold molar excess to the protein.

    • Incubate at room temperature for 2 hours, protected from light.

  • Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 5 minutes.

  • Purification: Purify the labeled protein using a desalting column or dialysis.

Visualizations

experimental_workflow cluster_tgl Transglutaminase Labeling cluster_edc EDC/NHS Coupling cluster_ra Reductive Amination TGL_Start Protein with Q-tag TGL_React Add this compound + Transglutaminase TGL_Start->TGL_React TGL_End Labeled Protein TGL_React->TGL_End EDC_Start Protein with -COOH EDC_Activate Add EDC/NHS (pH 4.5-5.5) EDC_Start->EDC_Activate EDC_Couple Add this compound (pH 7.2-8.5) EDC_Activate->EDC_Couple EDC_End Labeled Protein EDC_Couple->EDC_End RA_Start Protein with Aldehyde/Ketone RA_Schiff Add this compound (Schiff Base Formation) RA_Start->RA_Schiff RA_Reduce Add NaBH3CN (Reduction) RA_Schiff->RA_Reduce RA_End Labeled Protein RA_Reduce->RA_End

Caption: Experimental workflows for the three main this compound labeling methods.

troubleshooting_logic Start Low Labeling Efficiency? Method Which labeling method? Start->Method TGL Transglutaminase Method->TGL TGL EDC EDC/NHS Method->EDC EDC RA Reductive Amination Method->RA RA TGL_Q1 Is enzyme active? TGL->TGL_Q1 EDC_Q1 Using NHS/Sulfo-NHS? EDC->EDC_Q1 RA_Q1 Is reducing agent fresh? RA->RA_Q1 TGL_A1_Yes Check Q-tag accessibility TGL_Q1->TGL_A1_Yes Yes TGL_A1_No Use fresh enzyme TGL_Q1->TGL_A1_No No EDC_A1_Yes Check pH for activation and coupling steps EDC_Q1->EDC_A1_Yes Yes EDC_A1_No Add NHS/Sulfo-NHS to stabilize activated intermediate EDC_Q1->EDC_A1_No No EDC_Q2 Buffer contains amines/carboxyls? EDC_A1_Yes->EDC_Q2 EDC_A2_Yes Switch to non-reactive buffers EDC_Q2->EDC_A2_Yes Yes EDC_A2_No Increase molar excess of reagents EDC_Q2->EDC_A2_No No RA_A1_Yes Optimize pH for Schiff base formation RA_Q1->RA_A1_Yes Yes RA_A1_No Use fresh reducing agent RA_Q1->RA_A1_No No

Caption: A logical flowchart for troubleshooting low labeling efficiency.

References

Technical Support Center: Reducing Non-specific Binding of 6-TAMRA Cadaverine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 6-TAMRA cadaverine in experimental assays. Our goal is to help you minimize non-specific binding and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent probe consisting of the tetramethylrhodamine (TAMRA) fluorophore attached to a cadaverine linker. The primary amine group on the cadaverine allows for its use as a substrate for transglutaminases, which catalyze the formation of an isopeptide bond between the probe and a glutamine residue on a target protein. It can also be used to label molecules with available carboxyl groups via EDC/NHS chemistry. Its bright fluorescence (excitation/emission ~552/578 nm) makes it a popular choice for various bioconjugation and labeling applications.[1][2]

Q2: What are the common causes of non-specific binding with this compound?

Non-specific binding of this compound can arise from several factors:

  • Hydrophobic Interactions: The rhodamine dye structure is inherently hydrophobic and can interact non-specifically with hydrophobic regions of proteins and cell membranes.

  • Electrostatic Interactions: Although TAMRA is often described as zwitterionic, it can carry a net charge depending on the pH, leading to electrostatic interactions with charged molecules and surfaces.

  • Probe Aggregation: At higher concentrations, fluorescent dyes can form aggregates that are "sticky" and contribute to background signal.

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells, tissues, or assay surfaces (e.g., microplates) can lead to high background.

  • Inefficient Washing: Failure to remove unbound probe through rigorous washing steps will result in elevated background fluorescence.

Q3: How can I choose the best blocking agent for my experiment?

The choice of blocking agent depends on the specific assay system. Common options include proteins like Bovine Serum Albumin (BSA), non-fat dry milk, and casein, as well as protein-free commercial blockers. For fluorescent applications, it is crucial to use a blocking agent that does not introduce its own autofluorescence. It is often necessary to empirically test several blocking agents to find the one that provides the best signal-to-noise ratio for your specific application.[1][2][3][4]

Troubleshooting Guides

Issue 1: High background fluorescence across the entire sample/well.

High background fluorescence can obscure the specific signal from your target. This is a common issue that can be addressed by systematically evaluating several aspects of your experimental protocol.

TroubleshootingWorkflow start High Background Signal Detected check_concentration Reduce this compound Concentration start->check_concentration optimize_blocking Optimize Blocking Step check_concentration->optimize_blocking If background is still high improve_washing Improve Washing Protocol optimize_blocking->improve_washing If background is still high check_aggregation Check for Probe Aggregation improve_washing->check_aggregation If background is still high evaluate_signal Re-evaluate Signal check_aggregation->evaluate_signal resolved Issue Resolved evaluate_signal->resolved Background Reduced unresolved Issue Persists: Consult Further evaluate_signal->unresolved Background Still High ExperimentalWorkflow cell_prep 1. Cell Preparation (Plate and wash cells) blocking 2. Blocking (Incubate with blocking buffer) cell_prep->blocking labeling 3. Labeling Reaction (Add TG enzyme and This compound) blocking->labeling washing 4. Washing (Remove unbound probe) labeling->washing fixation 5. Fixation (Optional) (Fix cells for imaging) washing->fixation imaging 6. Imaging (Fluorescence microscopy) fixation->imaging

References

troubleshooting low fluorescence signal with 6-TAMRA cadaverine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-TAMRA cadaverine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a purified, single-isomer, orange-fluorescent dye.[1][2] It possesses a primary amine group, making it a versatile tool for bioconjugation. Its primary applications include:

  • Fluorescent labeling of proteins: It can be used as a substrate for transglutaminase to label proteins containing a specific recognition sequence.[3][4]

  • Modification of carboxylic acids: The primary amine can be coupled to activated carboxylic acid groups (e.g., on proteins or other molecules) using chemistries like EDC/NHS.[3]

  • Building block for fluorescent bioconjugates: It serves as a foundational molecule for creating more complex fluorescent probes.[1][2]

Q2: What are the key spectral properties of 6-TAMRA?

The spectral characteristics of 6-TAMRA are crucial for designing experiments and selecting appropriate instrument settings.

PropertyValue
Excitation Maximum (λex) ~552 - 565 nm[5]
Emission Maximum (λem) ~578 - 580 nm[5][6]
Molar Extinction Coefficient (ε) ~90,000 - 95,000 M⁻¹cm⁻¹[7][8]
Fluorescence Quantum Yield (Φ) ~0.1
Recommended Laser Lines 532 nm or 546 nm[9]

Note: Spectral properties can be influenced by factors such as solvent, pH, and the conjugation state of the dye.[8][10]

Q3: How should I store this compound?

To ensure the stability and performance of the dye, proper storage is essential.

  • Solid Form: Store at -20°C, protected from light and moisture (desiccate).[11]

  • In Solvent (e.g., DMSO): Aliquot and store at -20°C for up to one month or -80°C for up to six months, protected from light.[5] Avoid repeated freeze-thaw cycles.[5]

Q4: What is the optimal pH for working with 6-TAMRA?

The fluorescence of TAMRA derivatives can be pH-sensitive. For labeling reactions involving amine-reactive chemistries (like NHS esters, which are analogous to some applications of the cadaverine's amine), a pH of 8.3-8.5 is often recommended to ensure the primary amine is deprotonated and reactive.[2] However, for EDC/NHS coupling to a carboxyl group, the activation step is typically performed at a lower pH (e.g., pH 5.0-6.0) using a buffer like MES, followed by the coupling reaction at a more physiological pH (e.g., pH 7.2-7.5) in a buffer like PBS. For transglutaminase-mediated labeling, the optimal pH is generally around 7.4.[6][7] It is advisable to maintain a stable pH within the optimal range for your specific application to ensure consistent fluorescence.

Troubleshooting Guide: Low Fluorescence Signal

A weak or absent fluorescence signal is a common issue in labeling experiments. The following guide provides a systematic approach to identifying and resolving the root cause.

Potential CauseRecommended Action & Explanation
Reagent-Related Issues
Inactive/Degraded DyeThis compound is sensitive to light and moisture. Ensure it has been stored correctly at -20°C and desiccated.[11] If using a stock solution in DMSO, ensure it is fresh and has not undergone multiple freeze-thaw cycles.[5]
Inactive Coupling Reagents (e.g., EDC, NHS)EDC and NHS are highly moisture-sensitive. Use fresh reagents, allow them to warm to room temperature in a desiccator before opening to prevent condensation, and prepare solutions immediately before use.[1]
Labeling Reaction Issues
Low Degree of Labeling (DOL)Insufficient Dye Concentration: Increase the molar ratio of this compound to your target molecule. A starting point for optimization is often a 5:1 to 20:1 molar excess of dye. Suboptimal pH: Ensure the reaction buffer pH is appropriate for the chosen conjugation chemistry (see FAQ Q4). Using buffers with primary amines (e.g., Tris) will compete with the labeling reaction and should be avoided.[2]
Protein PrecipitationHigh Dye Concentration: An excessive amount of a relatively hydrophobic dye like TAMRA can cause protein aggregation.[8] Reduce the dye-to-protein ratio. Incorrect Buffer Conditions: Ensure your protein is soluble and stable in the chosen reaction buffer.
Inefficient Transglutaminase ActivityCalcium Requirement: Transglutaminase activity is calcium-dependent. Ensure sufficient CaCl₂ is present in the reaction buffer. Enzyme Inhibition: Ensure no transglutaminase inhibitors are present in your sample.
Sample & Environmental Factors
pH-Induced QuenchingThe fluorescence intensity of TAMRA can be sensitive to pH.[8] Verify the pH of your final sample buffer and adjust if necessary to a neutral or slightly basic pH for optimal fluorescence.
Fluorescence QuenchingHigh labeling densities can lead to self-quenching.[8] If the DOL is too high, reduce the molar excess of the dye in the labeling reaction. Also, be aware that components of your buffer or the local environment of the conjugated dye on the protein can cause quenching.[12]
PhotobleachingTAMRA is relatively photostable, but excessive exposure to excitation light will cause it to fade.[8] Minimize light exposure during incubation and imaging. Use an anti-fade mounting medium if applicable.
Instrumentation Issues
Incorrect Filter Sets/SettingsVerify that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for 6-TAMRA's spectral properties (Ex: ~552 nm, Em: ~578 nm).
Low Instrument SensitivityIncrease the detector gain or exposure time. Be mindful that increasing these can also increase background noise.

Experimental Protocols & Workflows

Protocol 1: Transglutaminase-Mediated Protein Labeling

This protocol describes the site-specific labeling of a protein containing a transglutaminase recognition sequence (Q-tag) with this compound.

Materials:

  • Q-tag containing protein

  • This compound

  • Microbial Transglutaminase (MTG) or Guinea Pig Liver Transglutaminase (gpTGase)

  • Labeling Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM CaCl₂)

  • Stop Solution (e.g., MTG-inhibitor or EDTA to chelate calcium)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein: Dissolve the Q-tagged protein in the labeling buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution and this compound stock solution. A typical starting molar ratio is 10:1 (dye:protein).

  • Initiate Reaction: Add transglutaminase to the mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction at 37°C for 30 minutes to 2 hours, protected from light. For less reactive proteins, the incubation time can be extended.[13]

  • Stop Reaction: Add the stop solution to quench the enzymatic reaction.

  • Purification: Remove unreacted this compound and the transglutaminase enzyme by size-exclusion chromatography. The first colored fraction is the labeled protein.

Workflow for Transglutaminase-Mediated Labeling

Transglutaminase_Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification Prot Q-tagged Protein in Labeling Buffer Mix Mix Protein and Dye Prot->Mix Dye This compound in DMSO Dye->Mix Add_TG Add Transglutaminase Mix->Add_TG Initiate Incubate Incubate at 37°C (Protect from light) Add_TG->Incubate Stop_Rxn Stop Reaction (add inhibitor/EDTA) Incubate->Stop_Rxn Purify Size-Exclusion Chromatography Stop_Rxn->Purify Final Labeled Protein Purify->Final Collect first colored fraction

Caption: Workflow for site-specific protein labeling using transglutaminase.

Protocol 2: EDC/NHS Coupling of this compound to a Carboxylated Protein

This protocol outlines the labeling of a protein's surface carboxyl groups (aspartic and glutamic acid residues) with the primary amine of this compound.

Materials:

  • Protein with accessible carboxyl groups

  • This compound

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Reagent (e.g., hydroxylamine or Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein: Dissolve the protein in Activation Buffer.

  • Prepare Reagents: Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. A common starting concentration is 10-20 mg/mL. Prepare a stock solution of this compound in DMSO.

  • Activate Protein: Add EDC and NHS to the protein solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups.[1] Incubate for 15 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended): To proceed with the coupling at a higher pH, quickly perform a buffer exchange into the Coupling Buffer using a desalting column.

  • Coupling Reaction: Add this compound to the activated protein solution. A molar excess of the dye is required; this should be optimized. Incubate for 2 hours at room temperature, protected from light.

  • Quench Reaction: Stop the reaction by adding a quenching reagent to deactivate any unreacted NHS esters.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography.

Logical Flow of EDC/NHS Coupling Chemistry

EDC_NHS_Coupling cluster_activation Activation Step (pH 5-6) cluster_coupling Coupling Step (pH 7.2-7.5) COOH Protein-COOH Activated Protein-CO-NHS (Amine-Reactive Ester) COOH->Activated 1 EDC_NHS EDC + NHS EDC_NHS->Activated Hydrolysis1 Hydrolysis (Side Reaction) Activated->Hydrolysis1 Inactive Product Conjugate Protein-CO-NH-TAMRA (Stable Amide Bond) Activated->Conjugate 2 Hydrolysis2 Hydrolysis (Side Reaction) Activated->Hydrolysis2 Inactive Product Amine_Dye 6-TAMRA-NH2 Amine_Dye->Conjugate

References

6-TAMRA cadaverine photobleaching and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-TAMRA (tetramethylrhodamine) cadaverine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the photobleaching of 6-TAMRA cadaverine and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent dye derivative of tetramethylrhodamine. It contains a cadaverine linker, which provides a primary amine group. This amine group allows the dye to be used as a building block for creating fluorescent bioconjugates.[1][2] One of its key applications is as a fluorescent substrate for transglutaminase enzymes, which catalyze the incorporation of the dye into proteins via transamidation.[1][2] It can also be coupled to molecules with activated carboxylic acid groups (e.g., NHS esters) or used to modify aldehydes and ketones.[3]

Q2: What are the spectral properties of 6-TAMRA?

A2: 6-TAMRA exhibits a bright orange-red fluorescence. Its approximate spectral properties are:

PropertyValue
Excitation Maximum (λex) ~552 nm
Emission Maximum (λem) ~578 nm
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.1 - 0.3 (can vary with environment)[4]

Note: The exact spectral characteristics can be influenced by factors such as solvent, pH, and conjugation to a biomolecule.[4]

Q3: What is photobleaching and why is it a concern for 6-TAMRA?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This leads to a loss of fluorescence signal over time. Like many organic dyes, 6-TAMRA is susceptible to photobleaching, which can be a significant issue in experiments requiring prolonged or intense illumination, such as time-lapse imaging or single-molecule studies.

Q4: What are the main strategies to prevent or minimize photobleaching of 6-TAMRA?

A4: The primary strategies to combat photobleaching fall into three categories:

  • Chemical Methods: Using commercially available antifade mounting media or adding antioxidant reagents to your imaging buffer.[]

  • Optical Methods: Reducing the intensity and duration of the excitation light. This can be achieved by using neutral density filters, lowering laser power, and minimizing exposure times.

  • Experimental Design: Optimizing the experimental setup and considering the use of more photostable alternative dyes if photobleaching remains a significant problem.

Troubleshooting Guide

Issue 1: Rapid loss of fluorescence signal during imaging.

Possible Cause Troubleshooting Steps
High Excitation Light Intensity - Reduce the power of the laser or the intensity of the lamp. - Use neutral density (ND) filters to attenuate the excitation light.
Prolonged Exposure Time - Decrease the camera exposure time to the minimum required for a sufficient signal-to-noise ratio. - For time-lapse experiments, increase the interval between image acquisitions.
Oxygen-Mediated Photodamage - Use a commercial antifade mounting medium containing oxygen scavengers. - For live-cell imaging, consider adding antioxidants like Trolox or β-mercaptoethanol to the imaging medium.[]
Inadequate Mounting Medium - Switch to a mounting medium specifically designed to reduce photobleaching of rhodamine dyes. Vectashield has been shown to be effective for tetramethylrhodamine.[6]

Issue 2: Low initial fluorescence signal.

Possible Cause Troubleshooting Steps
Inefficient Labeling - Verify the labeling protocol, ensuring the correct pH (typically 8.3-8.5 for NHS ester reactions) and absence of primary amine-containing buffers (e.g., Tris).[2] - Optimize the molar ratio of dye to the target molecule.
Fluorescence Quenching - High labeling density on a single molecule can lead to self-quenching. Reduce the dye-to-protein ratio in your labeling reaction. - Ensure the local environment of the dye is not causing quenching. This can sometimes be assessed by measuring the fluorescence lifetime.
Incorrect Filter Sets - Ensure that the excitation and emission filters on the microscope are appropriate for the spectral profile of 6-TAMRA (Ex/Em: ~552/578 nm).

Issue 3: High background fluorescence.

Possible Cause Troubleshooting Steps
Unreacted Free Dye - Ensure that the purification step after labeling (e.g., desalting column, dialysis) was sufficient to remove all unconjugated this compound.
Autofluorescence of Mounting Medium - Some antifade reagents, like p-phenylenediamine (PPD), can contribute to background fluorescence.[7] Test different mounting media to find one with low intrinsic fluorescence in your imaging channel.
Non-specific Binding - If labeling tissues or cells, ensure adequate blocking steps are included in the staining protocol to prevent non-specific binding of the fluorescent conjugate.

Quantitative Data on Antifade Reagents

The photostability of a fluorophore is often quantified by its half-life, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. The following table summarizes data from a study on tetramethylrhodamine, a close structural analog of 6-TAMRA.

Table 1: Photobleaching Half-Life of Tetramethylrhodamine in Different Mounting Media

Mounting MediumHalf-Life (seconds)
90% Glycerol in PBS (pH 8.5)7
Vectashield 330

Data adapted from a study on tetramethylrhodamine, which is expected to have similar photobleaching characteristics to 6-TAMRA.[6]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Photobleaching During Imaging
  • Prepare a High-Quality Sample: Ensure optimal labeling and purification to maximize the initial signal.

  • Choose an Appropriate Antifade Reagent: For fixed samples, use a commercial mounting medium such as Vectashield. For live-cell imaging, consider supplementing the imaging buffer with an antioxidant like Trolox.

  • Optimize Microscope Settings:

    • Use the lowest possible excitation intensity that provides a detectable signal.

    • Set the camera exposure time to the minimum necessary.

    • If possible, use a more sensitive detector to allow for lower excitation power.

  • Minimize Light Exposure:

    • Locate the region of interest using brightfield or a low-magnification objective before switching to fluorescence imaging.

    • Use an automated shutter to block the excitation light path when not acquiring images.

    • For time-lapse experiments, use the longest possible interval between acquisitions.

Protocol 2: Transglutaminase Activity Assay using this compound

This protocol is a general guideline for measuring transglutaminase activity.

  • Prepare Reagents:

    • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM CaCl₂.

    • Substrate 1 (Amine Acceptor): N,N-dimethylcasein at a suitable concentration (e.g., 1 mg/mL).

    • Substrate 2 (Amine Donor): this compound stock solution in DMSO, diluted in assay buffer to the final working concentration (e.g., 50 µM).

    • Enzyme: Transglutaminase at various concentrations.

    • Stop Solution: e.g., 50 mM EDTA.

  • Set up the Reaction:

    • In a microplate, combine the assay buffer, N,N-dimethylcasein, and this compound.

    • Initiate the reaction by adding the transglutaminase enzyme.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period.

  • Stop the Reaction: Add the stop solution to each well.

  • Measure Fluorescence: Read the fluorescence intensity on a plate reader with excitation and emission wavelengths appropriate for 6-TAMRA (e.g., Ex: 540 nm, Em: 590 nm). The increase in fluorescence incorporated into the casein is proportional to the enzyme activity.

Visualizations

Photobleaching_Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O2

Caption: Simplified Jablonski diagram illustrating the transition of a fluorophore to a photobleached state.

Troubleshooting_Workflow Start Problem: Rapid Signal Loss Check_Intensity Is Excitation Intensity High? Start->Check_Intensity Reduce_Intensity Reduce Laser/Lamp Power Use ND Filters Check_Intensity->Reduce_Intensity Yes Check_Exposure Is Exposure Time Long? Check_Intensity->Check_Exposure No Reduce_Intensity->Check_Exposure Reduce_Exposure Decrease Exposure Time Increase Time Interval Check_Exposure->Reduce_Exposure Yes Check_Medium Using Antifade Medium? Check_Exposure->Check_Medium No Reduce_Exposure->Check_Medium Use_Antifade Use Vectashield or add Antioxidants Check_Medium->Use_Antifade No End Problem Resolved Check_Medium->End Yes Consider_Alternative Consider More Photostable Dye Use_Antifade->Consider_Alternative If problem persists Use_Antifade->End

Caption: A logical workflow for troubleshooting rapid photobleaching of this compound.

References

Navigating pH Effects on 6-TAMRA Cadaverine Fluorescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing 6-TAMRA (6-Carboxytetramethylrhodamine) cadaverine in their experimental workflows. It addresses common issues and questions related to the influence of pH on the fluorescence of this popular orange-fluorescent dye, offering troubleshooting advice and detailed experimental protocols to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence intensity of 6-TAMRA cadaverine?

The fluorescence of rhodamine dyes like 6-TAMRA is known to be pH-dependent. Generally, acidic environments favor the protonation of the xanthene ring system, leading to the formation of the "open" and highly fluorescent quinonoid form. Conversely, in basic conditions, the formation of a non-fluorescent, "closed" lactone ring structure can occur, leading to a decrease in fluorescence. One study on a TAMRA-protein conjugate demonstrated a notable increase in fluorescence intensity at lower pH values.[1]

Q2: I am observing a weaker than expected fluorescence signal from my this compound conjugate. Could pH be the issue?

Yes, suboptimal pH is a common reason for a weak fluorescence signal. If your buffer system is neutral to slightly basic, it might be contributing to a reduction in fluorescence. Consider measuring the pH of your experimental solution and, if possible, adjusting it to a slightly acidic to neutral range (pH 5.0 - 7.4) to see if the signal improves.

Q3: Can high concentrations of this compound lead to fluorescence quenching?

Yes, like many fluorophores, 6-TAMRA can exhibit self-quenching at high concentrations. This phenomenon, where dye molecules interact and de-excite each other non-radiatively, can lead to a decrease in the overall fluorescence signal. It is crucial to optimize the concentration of your this compound conjugate to avoid this effect.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Fluorescence Intensity Suboptimal pH: The experimental buffer is too basic, promoting the non-fluorescent lactone form.Verify the pH of your buffer. If your experiment allows, adjust the pH to a slightly acidic to neutral range (e.g., pH 5.0-7.4).
Self-Quenching: The concentration of the this compound conjugate is too high.Perform a concentration titration to determine the optimal concentration that provides a bright signal without significant quenching.
Photobleaching: Excessive exposure to the excitation light source.Minimize the exposure time of your sample to the excitation light. Use an anti-fade mounting medium if applicable for microscopy.
Inconsistent Fluorescence Readings pH Fluctuation: The buffering capacity of your solution is insufficient, leading to pH changes during the experiment.Ensure you are using a buffer with adequate capacity for your experimental conditions. Re-measure the pH at the end of your experiment to check for significant shifts.
Buffer Components Interference: Certain components in your buffer may be quenching the fluorescence.If possible, test the fluorescence of this compound in a simpler buffer system to identify any interfering substances.
Unexpected Spectral Shift Environmental Effects: The polarity of the solvent or binding to a target molecule can influence the emission spectrum.Characterize the spectral properties of your this compound conjugate in the specific buffer and conditions of your experiment.

Quantitative Data

The following table summarizes the relative fluorescence intensity of a TAMRA-protein conjugate at various pH values, as reported in a study by Choi et al. (2014). While this is a conjugate, it provides valuable insight into the pH-dependent behavior of the TAMRA fluorophore. The data shows a clear trend of increasing fluorescence intensity with decreasing pH.

pHRelative Fluorescence Intensity (%)
7.4100
6.4~110
5.2~125
3.3~140
2.3~150

Data adapted from a study on a GmSA-TAMRA conjugate and normalized to the intensity at pH 7.4.[1]

Experimental Protocols

Protocol for Measuring the Effect of pH on this compound Fluorescence

This protocol outlines a general method for characterizing the fluorescence of this compound or its conjugates across a range of pH values.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • A series of buffers with varying pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, carbonate-bicarbonate buffers for pH 9-10)

  • Fluorometer or fluorescence plate reader

  • pH meter

  • Microplates or cuvettes suitable for fluorescence measurements

Procedure:

  • Prepare a working solution of this compound: Dilute the stock solution in a suitable initial buffer (e.g., PBS pH 7.4) to a final concentration that gives a strong but not saturating fluorescence signal.

  • Prepare pH-adjusted samples: In a microplate or a series of cuvettes, add a fixed volume of the this compound working solution to each well/cuvette.

  • Adjust pH: Add a small volume of each of the different pH buffers to the respective wells/cuvettes to achieve the desired final pH values. Ensure the final volume is the same for all samples.

  • Equilibrate: Allow the samples to equilibrate for a set period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Measure pH: After equilibration, measure the final pH of each sample using a calibrated pH meter.

  • Measure Fluorescence: Measure the fluorescence intensity of each sample using a fluorometer. Use an excitation wavelength appropriate for 6-TAMRA (typically around 555 nm) and measure the emission at its maximum (around 580 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of the measured pH.

experimental_workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare 6-TAMRA Cadaverine Working Solution B Aliquot into Microplate/Cuvettes A->B C Add Buffers of Varying pH B->C D Equilibrate Samples C->D E Measure Final pH D->E F Measure Fluorescence Intensity E->F G Plot Fluorescence vs. pH F->G

Caption: Experimental workflow for determining the pH-dependence of this compound fluorescence.

Signaling Pathways and Logical Relationships

The pH-dependent fluorescence of 6-TAMRA is governed by a structural equilibrium between its fluorescent "open" quinonoid form and its non-fluorescent "closed" lactone form. This relationship can be visualized as follows:

ph_effect_on_tamra A Low pH (Acidic) C Open Quinonoid Form (High Fluorescence) A->C Favors B High pH (Basic) D Closed Lactone Form (Low/No Fluorescence) B->D Favors C->D Equilibrium Shift

Caption: The effect of pH on the structural and fluorescent state of 6-TAMRA.

References

Technical Support Center: Post-Labeling Purification of 6-TAMRA Cadaverine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unbound 6-TAMRA cadaverine following a labeling reaction.

Troubleshooting Guide

Issue: High Background Fluorescence or Non-Specific Staining

High background fluorescence is a common issue that can obscure experimental results and is often caused by the presence of residual unbound this compound.

Possible Causes and Solutions:

  • Inadequate Removal of Free Dye: The purification method used may not have been sufficient to completely remove all non-conjugated dye.

    • Solution: Optimize your current purification method or switch to a more effective one. Refer to the comparison table below to select the most appropriate method for your biomolecule. For instance, size-exclusion chromatography is often more efficient and faster than dialysis for removing small molecules like unbound dyes.[1][2]

  • Non-Specific Binding of the Labeled Conjugate: The labeled biomolecule itself may be binding non-specifically to other components in your assay.

    • Solution: Incorporate blocking steps in your experimental protocol. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[3][4] Additionally, optimizing washing steps by increasing the number or duration of washes can help reduce non-specific binding.[3]

  • Hydrophobic Interactions: TAMRA is a relatively hydrophobic molecule, which can sometimes lead to non-specific binding of the labeled conjugate.

    • Solution: Include a non-ionic detergent, such as Tween-20, in your washing buffers to minimize hydrophobic interactions.[5]

Comparison of Purification Methods for Removing Unbound this compound

The choice of purification method depends on the properties of the labeled biomolecule (e.g., size, stability) and the required level of purity. Below is a summary of common methods.

MethodPrincipleTypical Protein RecoveryDye Removal EfficiencySpeedKey Advantages & Disadvantages
Size-Exclusion Chromatography (SEC) / Gel Filtration Separates molecules based on size. Larger labeled biomolecules elute first, while the smaller, unbound dye is retained in the porous beads of the chromatography resin.[6][7][8]> 95%[9]HighFast (minutes to an hour)Advantages: Fast, high recovery, and can be used for buffer exchange simultaneously.[2][6] Disadvantages: Can result in sample dilution.[10]
Spin Columns (a form of SEC) A rapid version of SEC where centrifugation is used to pass the sample through the resin.> 90%HighVery Fast (< 15 minutes)Advantages: Extremely fast and convenient for small sample volumes. Disadvantages: Limited to small sample volumes; potential for protein loss if the incorrect molecular weight cut-off is used.
Dialysis Uses a semi-permeable membrane to separate molecules based on size. The unbound dye diffuses out into a large volume of buffer, while the larger labeled biomolecule is retained.[1]Variable; can be >90% but protein loss can occur, especially with dilute samples.[11][12]Good to HighSlow (hours to days)Advantages: Simple setup, can handle large sample volumes. Disadvantages: Very slow, requires large volumes of buffer, and may lead to sample dilution or protein loss.[1][13]
Ethanol Precipitation In the presence of salt and ethanol, larger biomolecules like DNA and some proteins will precipitate out of solution, leaving the smaller unbound dye in the supernatant.VariableModerate to HighModerateAdvantages: Can concentrate the sample. Disadvantages: Not suitable for all proteins as it can cause denaturation; may co-precipitate salts.

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for my this compound labeled protein?

For most proteins, size-exclusion chromatography (SEC) , particularly in the form of a spin column for smaller samples, is the recommended method. It offers a good balance of high protein recovery, efficient dye removal, and speed.[2][9] If your protein is very large or you are working with a large sample volume, traditional SEC or dialysis may be more appropriate.

Q2: Can I use the same purification method for a this compound labeled peptide?

Yes, but with some considerations. For peptides, it is crucial to select a size-exclusion resin with an appropriate fractionation range that can effectively separate the peptide from the unbound dye. Dialysis can also be used, but a membrane with a low molecular weight cut-off (MWCO) must be chosen to retain the peptide.

Q3: How can I confirm that all the unbound this compound has been removed?

You can assess the removal of free dye using a few methods:

  • Thin Layer Chromatography (TLC): Spot a small amount of your purified sample onto a TLC plate and develop it with an appropriate solvent system. The unbound dye will migrate up the plate, while the labeled protein will remain at the origin.

  • SDS-PAGE and Fluorescence Imaging: Run your purified sample on an SDS-PAGE gel. After electrophoresis, visualize the gel using a fluorescence imager. A single fluorescent band corresponding to your protein of interest indicates successful removal of the free dye.

  • Spectrophotometry: Measure the absorbance of your purified sample at 280 nm (for the protein) and ~555 nm (for TAMRA). While this will help you determine the degree of labeling, a consistently low A555/A280 ratio across elution fractions from chromatography can indicate the removal of the free dye peak.

Experimental Protocols

Protocol 1: Removing Unbound this compound using a Spin Column

This protocol is suitable for sample volumes up to 500 µL.

Materials:

  • Spin column with an appropriate molecular weight cut-off (e.g., 10 kDa for proteins > 20 kDa).

  • Collection tubes.

  • Microcentrifuge.

  • Reaction mixture containing the this compound labeled biomolecule.

  • Equilibration buffer (e.g., PBS).

Methodology:

  • Prepare the Spin Column:

    • Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.

    • Equilibrate the column by adding the equilibration buffer and centrifuging again. Repeat this step 2-3 times.

  • Load the Sample:

    • Load your reaction mixture onto the center of the resin bed in the spin column.

  • Centrifugation:

    • Place the spin column into a clean collection tube.

    • Centrifuge at the recommended speed and time (typically 1,000-1,500 x g for 2-5 minutes).

  • Collect the Purified Sample:

    • The purified, labeled biomolecule will be in the collection tube. The unbound this compound will be retained in the spin column resin.

Protocol 2: Removing Unbound this compound using Dialysis

This protocol is suitable for larger sample volumes.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO).

  • Dialysis buffer (e.g., PBS), at least 200 times the sample volume.

  • Stir plate and stir bar.

  • Large beaker.

Methodology:

  • Prepare the Dialysis Membrane:

    • Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.

  • Load the Sample:

    • Load your reaction mixture into the dialysis tubing/cassette and seal it securely.

  • Dialysis:

    • Place the sealed tubing/cassette into a beaker with a large volume of cold dialysis buffer.

    • Stir the buffer gently on a stir plate at 4°C.

  • Buffer Changes:

    • Change the dialysis buffer after 2-4 hours. Repeat the buffer change at least 3-4 times over a period of 24-48 hours to ensure complete removal of the unbound dye.

  • Collect the Purified Sample:

    • Carefully remove the sample from the dialysis tubing/cassette.

Visualizations

experimental_workflow start Labeling Reaction (Biomolecule + this compound) purification_choice Choose Purification Method start->purification_choice sec Size-Exclusion Chromatography (Spin Column or Gravity Flow) purification_choice->sec Fastest dialysis Dialysis purification_choice->dialysis Large Volume precipitation Ethanol Precipitation purification_choice->precipitation Concentration Needed analysis Purity Analysis (TLC, SDS-PAGE, Spectroscopy) sec->analysis dialysis->analysis precipitation->analysis end Purified Labeled Biomolecule analysis->end

Caption: Workflow for the purification of this compound labeled biomolecules.

References

improving signal-to-noise ratio with 6-TAMRA cadaverine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-TAMRA cadaverine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) that contains a primary amine group via a cadaverine linker.[1][2] This amine group allows for its covalent attachment to other molecules. It is a bright orange-red fluorescent probe.[3][4] The primary applications of this compound include:

  • Fluorescent labeling of proteins: It can be used as a substrate for transglutaminase enzymes, which catalyze the formation of a stable isopeptide bond between a glutamine residue on a target protein and the primary amine of this compound.[3][4][5][6]

  • Coupling to carboxylic acids: The primary amine of this compound can be coupled to activated carboxylic acid groups (e.g., on proteins or other molecules) using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[7]

  • Building block for fluorescent bioconjugates: It serves as a foundational molecule for the synthesis of more complex fluorescent probes and bioconjugates.[3][4][6]

Q2: What are the spectral properties of this compound?

The spectral properties of this compound are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and other detection methods.

PropertyValue
Excitation Maximum (λex)~555 nm
Emission Maximum (λem)~580 nm
Molar Extinction Coefficient~90,000 cm⁻¹M⁻¹
Quantum Yield0.3–0.5

Table 1: Spectral properties of 6-TAMRA.[8]

Q3: How can I improve the signal-to-noise ratio when using this compound?

Improving the signal-to-noise ratio is a common challenge in fluorescence experiments. Here are some key strategies:

  • Optimize Labeling Conditions: Ensure efficient labeling of your target molecule by optimizing parameters such as pH, dye-to-protein ratio, and incubation time.

  • Purification: Thoroughly remove any unbound this compound after the labeling reaction, as free dye in solution is a major source of background fluorescence.[9]

  • Blocking: In applications like immunofluorescence, use appropriate blocking agents (e.g., bovine serum albumin or BSA) to minimize non-specific binding of the fluorescent conjugate to surfaces or other proteins.

  • Instrument Settings: Optimize the settings on your fluorescence detection instrument, such as detector gain and exposure time, to maximize the signal from your sample while minimizing background noise.

  • Choice of Isomer: Using a single isomer of TAMRA can lead to better resolution during purification, which can in turn improve the signal-to-noise ratio.[7]

Q4: Is the fluorescence of 6-TAMRA sensitive to pH?

Yes, the fluorescence of TAMRA dyes can be pH-sensitive.[8] Its fluorescence intensity tends to decrease in alkaline environments (pH > 8.0).[8] For optimal and stable signal, it is recommended to use pH-stabilized buffers, such as HEPES, and maintain a neutral to slightly acidic pH during imaging or measurement.[8]

Q5: What can cause fluorescence quenching of 6-TAMRA, and how can I avoid it?

Fluorescence quenching is a process that decreases the fluorescence intensity. For 6-TAMRA, quenching can be caused by:

  • High Degree of Labeling: Attaching too many TAMRA molecules to a single protein or biomolecule can lead to self-quenching, where the dye molecules interact with each other and dissipate the absorbed energy as heat rather than light.[8] It is important to optimize the dye-to-protein ratio to avoid this.

  • Environmental Factors: The local environment of the dye can affect its fluorescence. For example, conjugation to certain amino acid residues or proximity to other molecules can lead to quenching.[10]

  • Aggregation: The hydrophobic nature of TAMRA can sometimes cause aggregation of labeled proteins, which can also lead to quenching.[8] Using detergents or modifying the buffer conditions can sometimes help to mitigate this.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during your experiments with this compound.

Low Signal Intensity
Possible Cause Recommended Solution
Inefficient Labeling Reaction - Verify the reactivity of your target molecule: Ensure that the glutamine residues (for transglutaminase labeling) or carboxylic acid groups (for EDC coupling) are accessible. - Optimize the reaction buffer: For transglutaminase labeling, ensure the presence of necessary co-factors like Ca²⁺ (for some transglutaminases). For EDC coupling, use a slightly acidic pH (4.5-5.5) for the activation step. - Check the integrity of this compound: Ensure it has been stored properly, protected from light and moisture.
Suboptimal pH The fluorescence of TAMRA is pH-sensitive.[8] Ensure your imaging or measurement buffer is within the optimal pH range (neutral to slightly acidic).
Fluorescence Quenching - Reduce the dye-to-protein ratio: A high degree of labeling can lead to self-quenching.[8] Titrate the concentration of this compound in your labeling reaction to find the optimal ratio. - Check for aggregation: Analyze your labeled protein for aggregation using techniques like dynamic light scattering or size-exclusion chromatography.
Photobleaching - Minimize exposure to excitation light: Use neutral density filters or reduce the illumination intensity. - Use an anti-fade mounting medium for microscopy samples.
High Background Noise
Possible Cause Recommended Solution
Presence of Unbound Dye Improve purification: Use size-exclusion chromatography, dialysis, or spin columns to thoroughly remove all unbound this compound after the labeling reaction.[9]
Non-specific Binding - Use a blocking agent: For applications involving tissues or cells, pre-incubate with a blocking solution (e.g., BSA or serum) to block non-specific binding sites. - Include detergents: Adding a mild detergent (e.g., Tween-20) to your washing buffers can help to reduce non-specific interactions.
Autofluorescence Use appropriate controls: Image an unlabeled sample to assess the level of autofluorescence from your cells or tissue. If autofluorescence is high in the TAMRA channel, consider using a dye with a different spectral profile.
Contaminated Buffers or Reagents Prepare fresh buffers and solutions using high-purity water and reagents to avoid fluorescent contaminants.

Experimental Protocols

Here are detailed methodologies for two common applications of this compound.

Protocol 1: Transglutaminase-Mediated Protein Labeling

This protocol describes the labeling of a protein containing accessible glutamine residues using a microbial transglutaminase (MTG).

Materials:

  • Target protein with accessible glutamine residues

  • This compound

  • Microbial Transglutaminase (MTG)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Stop Solution (e.g., 100 mM EDTA)

  • Purification column (e.g., size-exclusion or spin column)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine your target protein (e.g., at a final concentration of 1-5 mg/mL) and this compound (e.g., at a 10- to 50-fold molar excess over the protein) in the reaction buffer.

  • Initiate the reaction: Add MTG to the reaction mixture (the optimal concentration should be determined empirically, but a starting point is 1-10 units per mg of protein).

  • Incubate: Incubate the reaction at the optimal temperature for the MTG (typically 25-37°C) for 1-2 hours. Protect the reaction from light.

  • Stop the reaction: Add the stop solution to chelate any divalent cations if your MTG is calcium-dependent, or use a specific inhibitor if available.

  • Purify the labeled protein: Remove the unreacted this compound and the MTG from the labeled protein using a suitable purification method like size-exclusion chromatography or a spin desalting column.

  • Characterize the conjugate: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the TAMRA dye (at ~555 nm).

Protocol 2: EDC-Mediated Coupling to Carboxylic Acids

This protocol outlines the labeling of a protein with accessible carboxylic acid groups (aspartic or glutamic acid residues) using EDC.

Materials:

  • Target protein with accessible carboxylic acid groups

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.5)

  • Coupling Buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.5)

  • Quenching Solution (e.g., 50 mM hydroxylamine)

  • Purification column (e.g., size-exclusion or spin column)

Procedure:

  • Activate the protein: Dissolve the target protein in the activation buffer. Add EDC to a final concentration of 2-10 mM. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Couple this compound: Add this compound (in a 10- to 50-fold molar excess over the protein) to the activated protein solution. Adjust the pH of the reaction to 7.2-7.5 with the coupling buffer.

  • Incubate: Allow the coupling reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Quench the reaction: Add the quenching solution to stop the reaction by reacting with any remaining activated carboxyl groups.

  • Purify the labeled protein: Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography or dialysis.

  • Characterize the conjugate: Determine the degree of labeling as described in the previous protocol.

Visualizations

Experimental Workflow: Transglutaminase-Mediated Protein Labeling

Transglutaminase_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Target Protein Solution mix Mix Protein and Dye prep_protein->mix prep_dye Prepare 6-TAMRA Cadaverine Solution prep_dye->mix prep_enzyme Prepare MTG Solution add_enzyme Add MTG to Initiate Reaction prep_enzyme->add_enzyme mix->add_enzyme incubate Incubate (Light Protected) add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction purify Purify Labeled Protein stop_reaction->purify analyze Characterize Conjugate (Absorbance) purify->analyze

Caption: Workflow for labeling a target protein with this compound using transglutaminase.

Logical Relationship: Factors Affecting Signal-to-Noise Ratio

SNR_Factors cluster_signal Signal Strength cluster_noise Background Noise snr Signal-to-Noise Ratio (SNR) labeling_efficiency Labeling Efficiency labeling_efficiency->snr Increases dye_concentration Dye Concentration dye_concentration->snr Increases (to a point) ph Optimal pH ph->snr Optimizes photostability Photostability photostability->snr Increases unbound_dye Unbound Dye unbound_dye->snr Decreases nonspecific_binding Non-specific Binding nonspecific_binding->snr Decreases autofluorescence Autofluorescence autofluorescence->snr Decreases

Caption: Key factors that influence the signal-to-noise ratio in fluorescence experiments.

References

Technical Support Center: Stability of 6-TAMRA Cadaverine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-TAMRA (Tetramethylrhodamine) cadaverine. This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-TAMRA cadaverine in various experimental conditions. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the optimal performance of this fluorescent dye in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound is best stored as a solid at -20°C, desiccated, and protected from light.[1][2][3] Under these conditions, the product is stable for at least 12 months.[1][3] For creating stock solutions, anhydrous DMSO or DMF should be used.[4] These stock solutions can be aliquoted and stored at -20°C for up to one month or -80°C for up to six months, protected from light.[5]

Q2: How stable is this compound in aqueous buffers?

A2: While this compound is generally stable in aqueous solutions for short-term experiments, its long-term stability can be influenced by the buffer composition, pH, and temperature. A TAMRA-labeled compound was found to be stable in a 10 mM HEPES-NaOH buffer (pH 7.4) with 0.10 M NaCl for six months at 4°C in the dark.[6] However, it is generally recommended to prepare aqueous working solutions fresh for each experiment.

Q3: Does pH affect the fluorescence and stability of this compound?

A3: Yes, pH can influence the spectral properties and stability of TAMRA derivatives. In a pH 8 buffer, the absorption and emission maxima of TAMRA can be red-shifted by approximately 8 nm, with a decrease in the extinction coefficient by about 10% compared to its properties in methanol.[7] While the TAMRA fluorophore is reported to have a pH-insensitive quantum yield under physiological conditions (pH 7.4), its fluorescence can decrease at higher pH values when conjugated to molecules like DNA.[6][8]

Q4: Can I use any buffer for my experiments with this compound?

A4: While many common biological buffers can be used, it is crucial to avoid buffers containing primary amines, such as Tris, during conjugation reactions where an amine-reactive form of TAMRA is used, as the buffer will compete for reaction with the dye.[9] Although this compound itself is amine-containing and not amine-reactive, it is good practice to consider potential interactions with buffer components. For general use and storage of the dye solution, buffers like PBS and HEPES have been used successfully.[6]

Q5: My this compound conjugate is precipitating out of my aqueous buffer. What can I do?

A5: Precipitation is a common issue due to the hydrophobic nature of the TAMRA dye, which can reduce the solubility of the molecule it is conjugated to.[10] To resolve this, it is recommended to first dissolve the conjugate in a minimal amount of an organic solvent like DMSO or DMF, and then slowly add the desired aqueous buffer while vortexing.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Fluorescence Signal 1. Degradation of the dye: Improper storage or exposure to light. 2. Precipitation/Aggregation: Low solubility in the aqueous buffer.[10] 3. Quenching: Interaction with other molecules in the solution or self-quenching at high concentrations.1. Ensure proper storage at -20°C or -80°C, protected from light. Prepare fresh working solutions. 2. Dissolve the compound in a small amount of DMSO or DMF before adding the aqueous buffer. Consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to your buffer.[10] 3. Perform a concentration-dependent fluorescence study to check for self-quenching. Ensure no quenching agents are present in your buffer.
Inconsistent Fluorescence Readings 1. pH fluctuation: The buffer capacity is insufficient to maintain a stable pH. 2. Photobleaching: Excessive exposure to excitation light. 3. Temperature variations: The fluorescence of many dyes is temperature-dependent.1. Use a buffer with a pKa close to the experimental pH and ensure its concentration is sufficient. 2. Minimize the exposure of the sample to the excitation light source. Use an anti-fade reagent if applicable. 3. Ensure all measurements are taken at a constant and controlled temperature.
Shift in Excitation/Emission Wavelengths 1. Change in solvent polarity or pH: The spectral properties of TAMRA are sensitive to its environment.[7] 2. Conjugation to a biomolecule: The local environment of the dye can change upon binding.1. Measure and record the pH and composition of your buffer. Compare the spectra to a reference standard in a known solvent. 2. This is an expected phenomenon. Characterize the spectral properties of the final conjugate in the experimental buffer.

Stability Data Summary

The following table summarizes the known stability of this compound and related TAMRA derivatives under different conditions. Quantitative data on the stability of this compound in a wide range of buffers is limited in the literature.

CompoundBuffer/SolventpHTemperatureDurationStability/Observation
This compound (Solid) ---20°C≥ 12 monthsStable when stored desiccated and protected from light.[1][3]
This compound (Stock Solution) DMSO or DMF--20°C / -80°C1 month / 6 monthsStable when protected from light.[5]
TAMRA-labeled phos-tag 10 mM HEPES-NaOH, 0.10 M NaCl7.44°C6 monthsStable with no change in absorption spectrum.[6]
TAMRA derivatives Generic aqueous buffer8.0Room Temp.-Absorption/emission red-shifted by ~8 nm, extinction coefficient lowered by ~10% compared to methanol.[7]
TAMRA-labeled dsDNA Not specifiedIncreasingRoom Temp.-Fluorescence intensity decreases as pH increases.[8]

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Buffer

This protocol outlines a general method to determine the stability of this compound in your experimental buffer.

1. Preparation of this compound Stock Solution:

  • Allow the solid this compound to equilibrate to room temperature.

  • Prepare a 1 mM stock solution in anhydrous DMSO.

  • Aliquot and store at -20°C, protected from light.

2. Preparation of Test Solutions:

  • Prepare your buffer of interest (e.g., PBS, Tris-HCl, HEPES) at the desired pH and concentration.

  • Dilute the 1 mM this compound stock solution into the test buffer to a final concentration of 1-10 µM.

  • Prepare a control sample by diluting the stock solution in a reference solvent like ethanol or DMSO.

3. Incubation:

  • Aliquot the test solutions into multiple microcentrifuge tubes for time-point analysis.

  • Incubate the tubes under the desired experimental conditions (e.g., 4°C, room temperature, 37°C), protected from light.

  • Include a set of samples that are exposed to ambient light to assess photostability if required.

4. Data Collection:

  • At designated time points (e.g., 0, 1, 6, 24, 48 hours and weekly), take an aliquot from the incubated solutions.

  • Measure the absorbance spectrum to check for changes in the peak absorbance and shape.

  • Measure the fluorescence emission spectrum using an appropriate excitation wavelength (e.g., 544 nm). Record the fluorescence intensity at the emission maximum (e.g., 571 nm).

5. Data Analysis:

  • Plot the fluorescence intensity and maximum absorbance as a function of time for each buffer condition.

  • A significant decrease in fluorescence or absorbance over time indicates degradation of the dye.

  • Calculate the half-life of the dye in each buffer by fitting the decay of fluorescence intensity to a first-order kinetic model.

Visualizations

Experimental Workflow for Stability Assessment

G Workflow for this compound Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 1 mM Stock Solution in Anhydrous DMSO prep_test_solutions Dilute Stock into Buffers (1-10 µM) prep_stock->prep_test_solutions prep_buffers Prepare Test Buffers (e.g., PBS, Tris, HEPES) prep_buffers->prep_test_solutions incubate Incubate at Desired Conditions (Temp, Light/Dark) prep_test_solutions->incubate time_points Collect Aliquots at Time Points (t=0, 1, 6, 24h...) incubate->time_points measure_abs Measure Absorbance Spectrum time_points->measure_abs measure_fluor Measure Fluorescence Spectrum time_points->measure_fluor analyze Plot Intensity vs. Time & Calculate Half-life measure_abs->analyze measure_fluor->analyze G Troubleshooting Low Fluorescence of this compound start Low Fluorescence Signal Observed check_storage Check Storage Conditions (Temp, Light, Age) start->check_storage check_solubility Check for Precipitation/ Aggregation check_storage->check_solubility Proper sol_storage Prepare Fresh Stock Solution check_storage->sol_storage Improper check_quenching Investigate Potential Quenching check_solubility->check_quenching No Precipitate sol_solubility Re-dissolve in DMSO first, then add buffer slowly check_solubility->sol_solubility Precipitate Observed sol_quenching Perform Concentration Study / Check Buffer Components check_quenching->sol_quenching Suspected end Signal Restored sol_storage->end sol_solubility->end sol_quenching->end

References

issues with 6-TAMRA cadaverine solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-TAMRA cadaverine. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered when using this fluorescent probe in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve directly in my aqueous buffer (e.g., PBS). Is this normal?

A1: Yes, this is completely normal. This compound has very low solubility in purely aqueous solutions. It is a hydrophobic molecule, and direct dissolution in buffers like PBS will likely result in precipitation or an insoluble suspension. The standard and required procedure is to first dissolve the powder in a high-quality, anhydrous organic solvent to create a concentrated stock solution.

Q2: What is the recommended solvent for creating a this compound stock solution?

A2: The universally recommended solvents are anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[][2][3][4] Using fresh, anhydrous grade DMSO is critical, as DMSO can absorb moisture from the air, which will reduce its effectiveness in solvating the dye.[5]

Q3: What is the maximum concentration for a this compound stock solution in DMSO?

A3: Stock solutions of 1-10 mM are routinely prepared.[][7] Higher concentrations are possible; for example, the related compound 5-TAMRA can be dissolved in DMSO at up to 50 mg/mL (~116 mM) with the help of ultrasonic agitation.[8] However, for most applications, a 1-10 mM stock provides a convenient concentration for subsequent dilution into aqueous buffers.

Q4: How should I store the this compound powder and my DMSO stock solution?

A4:

  • Powder: Store the solid, lyophilized powder at -20°C, protected from light and moisture (desiccated).[2]

  • Stock Solution: Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light.[2] Properly stored, the stock solution is stable for at least 12 months.[2]

Q5: My dye precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?

A5: This is the most common issue researchers face. Precipitation occurs when the dye's concentration exceeds its solubility limit in the final aqueous solution. To prevent this:

  • Add Stock to Buffer: Always add the DMSO stock solution to the aqueous buffer, not the other way around.

  • Mix Vigorously: Add the stock solution dropwise into the buffer while vortexing or stirring vigorously.[9] This promotes rapid dispersion and prevents localized high concentrations that can trigger precipitation.

  • Keep DMSO Concentration Low: The final percentage of DMSO in your working solution should be minimized. For cell-based assays, it's critical to keep DMSO below 0.5% to avoid cellular toxicity.[10] For other in vitro assays, try to keep the final DMSO concentration below 2%.[10]

  • Work with Dilute Solutions: If possible, work at the lowest effective dye concentration required for your experiment to ensure it stays below the solubility limit.

Q6: Does pH affect the solubility of this compound?

A6: The fluorescence of TAMRA dyes is known to be stable and relatively insensitive to pH in the physiological range (pH 4-9).[11][12] However, the solubility of rhodamine dyes can be pH-dependent. In some cases, slightly acidic conditions may favor the more soluble cationic form of the rhodamine core structure.[5] If your experiment allows, you can test a range of pH values to see if it improves solubility, but for most biological applications, standard physiological pH (7.2-7.4) is used.

Troubleshooting Guide

This guide addresses specific problems you may encounter with this compound solubility.

Issue 1: Precipitate is visible in the DMSO stock solution.
Possible Cause Recommended Solution
Concentration is too high. The requested concentration exceeds the solubility limit in DMSO. Try diluting the stock solution to a lower concentration (e.g., 10 mM or 5 mM).
Moisture in DMSO. DMSO is highly hygroscopic. Absorbed water significantly reduces its ability to dissolve hydrophobic compounds.[5] Discard the solution and prepare a fresh stock using new, anhydrous-grade DMSO.
Compound Degradation. If the precipitate does not redissolve with warming and vortexing, the dye may have degraded. Prepare a fresh stock solution from new powder.[5]
Issue 2: The aqueous working solution is cloudy or contains visible precipitate.
Possible Cause Recommended Solution
Poor Dilution Technique. The dye was not dispersed quickly enough upon entering the aqueous phase. Action: Prepare the solution again, ensuring you add the DMSO stock slowly and dropwise to the aqueous buffer while vortexing vigorously.[9]
Final Dye Concentration is Too High. The concentration in the final buffer exceeds the aqueous solubility limit. Action: Lower the final concentration of this compound in your working solution.
High Salt Concentration. High ionic strength in the buffer can reduce the solubility of organic dyes (the "salting-out" effect).[5] Action: If your protocol allows, try preparing the working solution in a buffer with a lower salt concentration.
Dye Aggregation. Rhodamine dyes are prone to self-association and forming aggregates in aqueous solutions, which leads to precipitation and fluorescence quenching.[5][13] Action: See "Resolving Existing Precipitate" below.
Issue 3: How to resolve an existing precipitate in an aqueous working solution.

If your working solution has already precipitated, the following steps may help, but success is not guaranteed. The best strategy is prevention.

Method Protocol
Sonication Place the tube containing the precipitated solution in a bath sonicator for 5-10 minutes. The ultrasonic energy can help break up aggregates and force the dye back into solution.[5]
Addition of a Co-solvent/Detergent If compatible with your experiment, add a very small amount of a non-ionic detergent (e.g., 0.01% Tween® 20 or Triton™ X-100). This can help solubilize hydrophobic aggregates.[9]
Filtration As a last resort, filter the solution through a 0.2 µm syringe filter. This will remove the aggregated dye, resulting in a clear solution. Note: This will also lower the effective concentration of your dye.[5]

Quantitative Data Summary

The following tables provide key quantitative data for this compound and related compounds.

Table 1: Solubility & Stock Solution Data

Compound Solvent Max Concentration Notes
This compound DMSO 1-10 mM (Typical) Use anhydrous DMSO; vortexing aids dissolution.[][7][14]
5-TAMRA DMSO ~116 mM (50 mg/mL) Requires ultrasonic agitation.[8]
6-TAMRA SE DMSO ~170 mM (90 mg/mL) Supplied pre-dissolved by some vendors.

| TAMRA-Phos-tag | Aqueous Buffer (pH 7.4) | ~80 µM | Provides an estimate for aqueous solubility of a TAMRA conjugate.[11] |

Table 2: Physicochemical & Spectral Properties

Property Value (for this compound) Source
Molecular Weight ~743 g/mol (as TFA salt) [2]
~514 g/mol (free base) [15]
Excitation Max (λex) ~552 nm [][12]
Emission Max (λem) ~578 nm [][12]

| Appearance | Dark purple or red solid |[2][12] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Equilibrate: Allow the vial of lyophilized this compound powder to warm to room temperature before opening to prevent moisture condensation.

  • Calculate Volume: Use the molecular weight specified by the vendor (e.g., 742.66 g/mol ) to calculate the volume of DMSO needed. For 5 mg of powder:

    • (0.005 g) / (742.66 g/mol ) = 6.73 x 10⁻⁶ moles

    • (6.73 x 10⁻⁶ moles) / (0.010 mol/L) = 6.73 x 10⁻⁴ L = 673 µL

  • Dissolve: Add the calculated volume of anhydrous DMSO to the vial.

  • Mix Thoroughly: Vortex the solution at high speed for several minutes until all solid is completely dissolved. If needed, briefly sonicate the vial in a water bath to aid dissolution.

  • Store: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store at -20°C, protected from light.

Protocol 2: Preparation of a 10 µM Aqueous Working Solution
  • Prepare Buffer: Dispense the required volume of your final aqueous buffer (e.g., 999 µL of PBS) into a fresh tube.

  • Begin Mixing: Place the tube on a vortexer at a medium speed.

  • Dilute Stock: Using a pipette, draw up a small volume of the 10 mM DMSO stock solution (e.g., 1 µL for a 1:1000 dilution).

  • Add Dropwise: Submerge the pipette tip into the vortexing buffer and dispense the stock solution slowly. This ensures rapid dilution and minimizes precipitation.

  • Continue Mixing: Allow the solution to vortex for another 30-60 seconds to ensure it is fully homogenous.

  • Use Immediately: It is best practice to use the aqueous working solution immediately after preparation.[16]

Visual Diagrams

G Workflow: Preparing Aqueous this compound cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation start Start: 6-TAMRA Powder calc Calculate DMSO Volume for 1-10 mM Stock start->calc add_dmso Add Anhydrous DMSO calc->add_dmso vortex Vortex / Sonicate Until Dissolved add_dmso->vortex store Aliquot & Store at -20°C vortex->store get_stock Thaw Stock Aliquot store->get_stock add_buffer Add Aqueous Buffer to New Tube get_stock->add_buffer vortex_buffer Vortex Buffer add_buffer->vortex_buffer add_stock Add Stock Dropwise to Vortexing Buffer vortex_buffer->add_stock CRITICAL STEP use_now Use Immediately add_stock->use_now

Caption: Experimental workflow for preparing this compound solutions.

G Troubleshooting: Aqueous Solution Precipitation action action success success fail fail start Solution is Cloudy or Precipitated check_conc Is Dye Concentration >10 µM? start->check_conc check_dmso Is Final DMSO% > 2%? check_conc->check_dmso No lower_conc Remake with Lower Dye Concentration check_conc->lower_conc Yes check_mix Was Stock Added Slowly to Vortexing Buffer? check_dmso->check_mix Yes increase_dmso Remake with Higher (but safe) DMSO Percentage check_dmso->increase_dmso No try_sonicate Attempt to Redissolve? check_mix->try_sonicate Yes remake_properly Remake with Proper Mixing Technique check_mix->remake_properly No sonicate Bath Sonicate 5-10 minutes try_sonicate->sonicate Yes filter Filter (0.2µm) and Accept Concentration Loss try_sonicate->filter No resolved Solution Clear lower_conc->resolved increase_dmso->resolved remake_properly->resolved sonicate->resolved filter->resolved

Caption: Logical troubleshooting guide for this compound precipitation.

References

minimizing background fluorescence in 6-TAMRA cadaverine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in experiments utilizing 6-TAMRA cadaverine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorescent probe commonly used for labeling proteins and other biomolecules.[1][2] It consists of the fluorophore tetramethylrhodamine (TAMRA) linked to cadaverine, which provides a primary amine for conjugation reactions.[3] It is frequently used as a substrate for transglutaminases.[1][2][4] The key spectral properties are:

PropertyWavelength
Excitation Maximum~552 nm[2][4]
Emission Maximum~578 nm[2][4]

Q2: What are the primary causes of high background fluorescence in my this compound experiment?

High background fluorescence in experiments with this compound can generally be attributed to three main sources:

  • Autofluorescence: Endogenous fluorescence from the biological sample itself. Common sources include collagen, elastin, NADH, and lipofuscin.[1][5] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.[1][2]

  • Non-specific Binding: The this compound probe may bind to cellular components or surfaces in a non-covalent manner, often due to hydrophobic or ionic interactions.

  • Excess Unbound Probe: Insufficient removal of unbound this compound after the labeling reaction will result in a high background signal.

Q3: How can I determine the source of my high background?

To identify the source of the background, it is crucial to include proper controls in your experiment. The easiest way to determine if autofluorescence is an issue is to prepare a sample that has not been treated with this compound but has undergone all other processing steps (e.g., fixation, permeabilization).[5] Observe this sample under the microscope using the same settings as your experimental samples.

Troubleshooting Guide

Below is a systematic guide to address common issues leading to high background fluorescence.

Issue 1: High Autofluorescence

If your unstained control sample shows significant fluorescence, the issue is likely autofluorescence.

Recommended ActionDetailed Explanation
Change Fixation Method Aldehyde fixatives are a known cause of autofluorescence.[1] Consider switching to an organic solvent fixative like ice-cold methanol or ethanol.[5] If you must use an aldehyde fixative, use the lowest effective concentration and duration.[1][2]
Chemical Quenching Treat samples with a quenching agent after fixation. Sodium borohydride can be used to reduce aldehyde-induced autofluorescence.[1][2] Other reagents like Sudan Black B can reduce lipofuscin-related autofluorescence.[1]
Photobleaching Exposing the sample to a light source before imaging can selectively destroy the fluorophores contributing to autofluorescence.[6]
Spectral Separation If possible, use a fluorophore that is spectrally distinct from the autofluorescence. Far-red emitting dyes are often a good choice as endogenous autofluorescence is typically weaker in this region of the spectrum.[1][3]
Issue 2: Non-Specific Binding of this compound

If your stained sample shows diffuse, non-specific signal that is not present in the unstained control, the probe itself may be binding non-specifically.

Recommended ActionDetailed Explanation
Optimize Probe Concentration Using too high a concentration of this compound can lead to increased non-specific binding. Titrate the probe to find the lowest concentration that provides a good signal-to-noise ratio.
Include a Blocking Step Before adding the this compound, incubate your sample with a blocking agent to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as your sample.[7][8]
Modify Washing Buffer Adding a non-ionic detergent like Tween-20 (e.g., 0.05%) to your washing buffer can help to reduce non-specific hydrophobic interactions.[9]
Adjust Buffer pH and Ionic Strength Non-specific binding can be influenced by the pH and salt concentration of your buffers. Empirically test different buffer conditions to find what works best for your system.
Issue 3: Incomplete Removal of Unbound Probe

A high background can result from residual unbound this compound that was not washed away.

Recommended ActionDetailed Explanation
Increase Washing Steps Increase the number and duration of your post-labeling washing steps to ensure complete removal of the unbound probe.
Use a Purification Column For in-solution labeling of proteins or other biomolecules, purify the labeled product using a desalting or spin column to effectively remove free dye.[5]
Confirm Probe Solubility Ensure that the this compound is fully dissolved in your reaction buffer. Aggregates of the probe can be difficult to wash away and can appear as bright, punctate background. This compound is soluble in DMSO.[2]

Experimental Protocols

General Protocol for Labeling Cells with this compound

This protocol provides a general workflow for labeling fixed and permeabilized cells. Optimization of concentrations and incubation times will be necessary for specific applications.

  • Cell Seeding and Fixation:

    • Seed cells on a suitable substrate (e.g., glass coverslips).

    • Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Incubate cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.

  • Labeling with this compound:

    • Dilute this compound to the desired final concentration in an appropriate reaction buffer.

    • Incubate the cells with the this compound solution for the desired time (e.g., 1 hour) at room temperature, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells extensively. A recommended starting point is three to five washes with PBS containing 0.05% Tween-20 for 5-10 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the samples using a fluorescence microscope with filter sets appropriate for TAMRA (Excitation ~552 nm, Emission ~578 nm).[2]

Quantitative Data Summary

The following table provides a summary of recommended starting concentrations and ratios for labeling reactions. These should be optimized for each specific experimental system.

ParameterRecommended RangeSource
Protein Concentration for Labeling 2-10 mg/mL
Dye-to-Protein Molar Ratio (MR) 8-10 for 4-10 mg/mL protein; 15-20 for 2-3 mg/mL protein
Blocking Agent (BSA) 1-5% in PBS[7]
Washing Buffer Detergent (Tween-20) 0.05-0.1%[9]

Visualizations

TroubleshootingWorkflow start High Background Fluorescence Observed unstained_control Examine Unstained Control start->unstained_control autofluorescence High Background in Control? (Autofluorescence) unstained_control->autofluorescence change_fixation Change Fixation Method (e.g., Methanol) autofluorescence->change_fixation Yes optimize_probe Optimize Probe Concentration (Titrate Down) autofluorescence->optimize_probe No quenching Use Chemical Quenching (e.g., Sodium Borohydride) change_fixation->quenching photobleach Photobleach Sample quenching->photobleach end_node Reduced Background photobleach->end_node blocking Add/Optimize Blocking Step (e.g., BSA) optimize_probe->blocking washing Improve Washing Steps (Increase number/duration, add detergent) blocking->washing washing->end_node

Caption: Troubleshooting workflow for high background fluorescence.

ExperimentalWorkflow prep 1. Sample Preparation (e.g., Cell Seeding) fix 2. Fixation (e.g., 4% PFA) prep->fix perm 3. Permeabilization (e.g., 0.1% Triton X-100) fix->perm block 4. Blocking (e.g., 1% BSA) perm->block label 5. Labeling (this compound) block->label wash 6. Washing (e.g., PBS + 0.05% Tween-20) label->wash mount 7. Mounting wash->mount image 8. Imaging (Ex: ~552nm, Em: ~578nm) mount->image

Caption: General experimental workflow for this compound labeling.

References

Validation & Comparative

A Researcher's Guide: 6-TAMRA Cadaverine vs. 5(6)-TAMRA Cadaverine Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of biochemistry, molecular biology, and drug development, the precise labeling of biomolecules is paramount for accurate experimental outcomes. Tetramethylrhodamine (TAMRA) dyes are widely utilized fluorescent labels due to their brightness and photostability. When conjugated to cadaverine, a versatile linker, they become valuable tools for enzymatic and chemical labeling of proteins and other molecules. This guide provides a detailed comparison of the single isomer 6-TAMRA cadaverine and the isomeric mixture 5(6)-TAMRA cadaverine, offering experimental data and protocols to inform your selection.

At a Glance: Key Differences and Applications

The primary distinction between these two products lies in their isomeric purity. This compound is a single, purified isomer, while the 5(6)-TAMRA cadaverine is a mixture of the 5- and 6-carboxamide isomers.[1] This seemingly subtle difference has significant practical implications, particularly in the purification of labeled products.

While both are effective fluorescent labels, the single isomer, this compound, is the preferred choice for applications requiring high-resolution purification of labeled peptides and oligonucleotides. The presence of two isomers in the 5(6)-TAMRA mixture can lead to peak broadening during High-Performance Liquid Chromatography (HPLC), complicating the isolation and quantification of the final product. Conversely, for applications such as the general staining of proteins where such high-resolution purification is not critical, the more economical 5(6)-TAMRA cadaverine mixture is a commonly used and effective alternative.[2]

Performance Characteristics: A Quantitative Comparison

The photophysical properties of the 5- and 6-isomers of TAMRA are largely similar. A study on oligonucleotides labeled with either 5- or 6-TAMRA found that they exhibited nearly identical absorption and emission spectra.[3] This suggests that for most fluorescence-based detection methods, the choice between the single isomer and the mixture will not significantly impact the spectral output.

PropertyThis compound5(6)-TAMRA Cadaverine MixtureReference
Molecular Weight 742.66 g/mol 742.66 g/mol [4]
Excitation Maximum (λex) ~552 nm~552 nm[4]
Emission Maximum (λem) ~578 nm~578 nm[4]
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹~90,000 cm⁻¹M⁻¹[4]
Purity Single IsomerMixture of 5- and 6-isomers[1]
Primary Application Labeling of peptides and nucleotides requiring high-resolution purification.General protein labeling and other applications where isomeric purity is not critical.[2]

Experimental Protocols

Enzymatic Labeling of Cell Surface Proteins using Transglutaminase

This protocol describes the site-specific labeling of a target protein on the surface of living cells using guinea pig transglutaminase (gpTGase) and a TAMRA-cadaverine conjugate. This method relies on the enzyme's ability to catalyze the formation of a stable amide bond between a glutamine residue within a specific recognition tag (Q-tag) on the target protein and the primary amine of the TAMRA-cadaverine.[5]

Materials:

  • HeLa cells expressing the target protein with a Q-tag (e.g., Q2-CFP-TM)

  • This compound or 5(6)-TAMRA cadaverine

  • Guinea pig transglutaminase (gpTGase)

  • HEPES buffered saline (HBS), pH 7.4

  • CaCl₂

Procedure:

  • Cell Preparation: Culture HeLa cells expressing the Q-tagged target protein on a suitable imaging dish or plate.

  • Labeling Reaction:

    • Wash the cells twice with HBS.

    • Prepare the labeling solution by combining the following in HBS:

      • TAMRA-cadaverine (final concentration of 5-10 µM)

      • gpTGase (final concentration of 1 µM)

      • CaCl₂ (final concentration of 10 mM)

    • Incubate the cells with the labeling solution for 30 minutes at 37°C.

  • Washing: Wash the cells three times with HBS to remove unreacted labeling reagents.

  • Imaging: Image the cells using fluorescence microscopy with appropriate filter sets for TAMRA (e.g., excitation at 540-560 nm and emission at 570-600 nm).

Negative Controls: To ensure the specificity of the labeling, include the following controls:[5]

  • Cells expressing a mutant version of the target protein where the reactive glutamine in the Q-tag is replaced with an alanine.

  • A labeling reaction where the gpTGase is omitted.

Transglutaminase_Labeling_Workflow cluster_0 Cell Surface cluster_1 Labeling Reagents cluster_2 Labeling Reaction TargetProtein Target Protein (with Q-tag) LabeledProtein Labeled Target Protein TargetProtein->LabeledProtein Substrate TAMRA TAMRA-Cadaverine TAMRA->LabeledProtein Substrate TGase Transglutaminase (gpTGase) TGase->LabeledProtein Catalyst Ca Ca²⁺ Ca->TGase Activator

Enzymatic labeling of a cell surface protein.

Logical Relationship: Isomer Purity and Application

The decision to use this compound or the 5(6)-TAMRA mixture is primarily driven by the downstream purification requirements of the labeled biomolecule.

Isomer_Choice_Logic Start Start: Choose a TAMRA-Cadaverine Reagent Question Is high-resolution purification (e.g., HPLC) of the labeled product required? Start->Question SingleIsomer Use this compound (Single Isomer) Question->SingleIsomer Yes MixedIsomers Use 5(6)-TAMRA Cadaverine (Isomeric Mixture) Question->MixedIsomers No Yes Yes No No Application1 Applications: - Peptide Labeling - Oligonucleotide Labeling SingleIsomer->Application1 Application2 Applications: - General Protein Staining - Immunofluorescence MixedIsomers->Application2

Decision tree for selecting the appropriate TAMRA-cadaverine.

Conclusion

References

A Researcher's Guide to 6-TAMRA Cadaverine and Alternative Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is critical for the success of experimental assays. Fluorescent probes are indispensable tools for visualizing and quantifying biological processes, from protein labeling to real-time cellular imaging.[1][2] This guide provides an objective comparison of 6-TAMRA cadaverine, a widely used fluorescent probe, with its alternatives, supported by experimental data and detailed protocols.

Understanding this compound

6-TAMRA (6-Carboxytetramethylrhodamine) cadaverine is a purified single isomer fluorescent probe known for its bright orange fluorescence.[3] It consists of the popular TAMRA fluorophore linked to a cadaverine (1,5-diaminopentane) molecule. This structure makes it particularly useful for two primary applications:

  • Fluorescent Substrate for Transglutaminases (TG2): Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the gamma-carboxamide group of a peptide-bound glutamine residue and the primary amine of various substrates.[4] this compound, with its terminal primary amine, serves as an excellent substrate, allowing for the fluorescent labeling of proteins and other molecules targeted by this enzyme.[5][6]

  • Building Block for Bioconjugation: The primary amine on the cadaverine linker allows it to be coupled to molecules containing activated carboxylic acids (e.g., NHS esters) or to be used in reactions involving aldehydes and ketones to form a Schiff base.[7][8]

Comparative Analysis of Fluorescent Probes

The choice of a fluorescent probe depends on the specific application, required photophysical properties, and the instrumentation available. This compound is often compared with its own isomers, other rhodamine derivatives, and probes from different dye families like Alexa Fluor.

1. Isomer Purity: 6-TAMRA vs. 5-TAMRA and 5(6)-TAMRA

TAMRA derivatives are available as single isomers (5-TAMRA or 6-TAMRA) or as a mixed isomer (5(6)-TAMRA).

  • 6-TAMRA and 5-TAMRA (Single Isomers): Offer high purity and consistency. This is crucial for applications requiring high reproducibility and for simplifying the purification of labeled conjugates, as single isomers typically provide better resolution in HPLC.[7]

  • 5(6)-TAMRA (Mixed Isomers): While often more economical, the presence of two isomers can lead to broader peaks during HPLC purification, which can be problematic for sensitive applications.[7]

2. Comparison with Other Fluorophore Families

While TAMRA is a robust and widely used fluorophore, other dye families offer distinct advantages, such as enhanced photostability and brightness.

  • ROX (Carboxy-X-Rhodamine): A rhodamine derivative with a longer emission wavelength than TAMRA, making it suitable for multiplexing experiments.[9]

  • Alexa Fluor Dyes: A series of modern fluorescent dyes known for their superior brightness, photostability, and pH insensitivity compared to traditional dyes like fluorescein and rhodamine. Alexa Fluor cadaverines are available across a wide spectral range.[10]

  • Dansyl Cadaverine: An older probe used in classic transglutaminase assays. Its fluorescence is environmentally sensitive, which can be an advantage for studying conformational changes but a disadvantage for simple quantification.[11]

Data Presentation: Quantitative Comparison of Fluorescent Probes

The selection of a probe is often dictated by its spectral properties. The table below summarizes key quantitative data for this compound and common alternatives.

ProbeExcitation (nm)Emission (nm)Extinction Coefficient (cm⁻¹M⁻¹)Primary Application(s)
This compound 552[12]578[12]90,000[12]Transglutaminase Substrate, Bioconjugation
5(6)-TAMRA Cadaverine 544[9]571[9]~95,000[13]Transglutaminase Substrate, Bioconjugation
5(6)-ROX Cadaverine 570594~82,000FRET, Multiplexing, Transglutaminase Substrate
Alexa Fluor 488 Cadaverine 493[10]516[10]~72,000High-performance imaging, TG2 Substrate
Alexa Fluor 555 Cadaverine 555[10]572[10]~150,000High-performance imaging, TG2 Substrate
Dansyl Cadaverine 332[11]500[11]~4,300Classic TG2 Assays, Polarity Sensing

Experimental Protocols & Workflows

Detailed and reproducible protocols are essential for obtaining reliable data. Below are methodologies for common experiments involving this compound.

This workflow illustrates the enzyme-catalyzed incorporation of this compound into a target protein containing accessible glutamine residues.

G sub Substrate Protein (with accessible Gln residues) reaction Incubation (e.g., 37°C, 1-2 hours) sub->reaction Add tamra This compound (Amine Donor) tamra->reaction Add tg2 Transglutaminase 2 (TG2) + Ca²⁺ tg2->reaction Catalyzes labeled_protein Fluorescently Labeled Protein reaction->labeled_protein Yields purification Purification (e.g., Size Exclusion Chromatography) labeled_protein->purification analysis Analysis (SDS-PAGE, Fluorimetry) purification->analysis

Caption: Workflow for enzymatic labeling of proteins using this compound.

This protocol provides a method to measure the activity of transglutaminase 2 (TG2) by monitoring the incorporation of this compound into a generic substrate like N,N-dimethylcasein.

Materials:

  • Transglutaminase 2 (TG2), human, recombinant

  • N,N-dimethylcasein (amine acceptor substrate)

  • This compound (amine donor substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 5 mM CaCl₂, and 1 mM DTT

  • Stop Solution: 0.5 M EDTA

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~550 nm, Emission: ~580 nm)

Procedure:

  • Prepare a 10 mg/mL stock solution of N,N-dimethylcasein in deionized water.

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[5]

  • Prepare serial dilutions of the TG2 enzyme in Assay Buffer to determine the optimal concentration.

  • In each well of the 96-well plate, add:

    • 50 µL of Assay Buffer

    • 20 µL of N,N-dimethylcasein solution (final concentration ~1 mg/mL)

    • 10 µL of this compound solution (final concentration ~100 µM)

  • To initiate the reaction, add 20 µL of the TG2 enzyme dilution. For a negative control, add 20 µL of Assay Buffer without the enzyme.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) in a kinetic mode.

  • Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 30 minutes) by adding 10 µL of Stop Solution. Read the final fluorescence.

  • Plot the fluorescence intensity versus time. The slope of the linear portion of the curve is proportional to the enzyme activity.

The choice of a fluorescent probe is a multi-step process. This diagram outlines the decision-making logic for selecting an appropriate amine-reactive dye based on experimental needs.

G start Start: Need to Label a Biomolecule q_reactivity What is the reactive group on the target? start->q_reactivity a_amine Primary Amine (e.g., Lysine, N-terminus) q_reactivity->a_amine  Primary Amine a_gln Glutamine (Gln) (via Enzyme) q_reactivity->a_gln  Glutamine   a_cooh Carboxylic Acid (e.g., Asp, Glu, C-terminus) q_reactivity->a_cooh Carboxylic Acid probe_nhs Use NHS-Ester Dye (e.g., TAMRA-SE, Alexa Fluor SE) a_amine->probe_nhs probe_cad Use Fluorescent Cadaverine + Transglutaminase a_gln->probe_cad probe_cad_edc Use Fluorescent Cadaverine + EDC Activator a_cooh->probe_cad_edc

Caption: Decision tree for selecting an appropriate amine-reactive fluorescent probe.

This protocol describes the covalent conjugation of this compound to a protein or peptide via its carboxylic acid groups (e.g., aspartic acid, glutamic acid, or the C-terminus) using EDC (a zero-length crosslinker).

Materials:

  • Biomolecule (protein, peptide) with exposed carboxyl groups

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to improve efficiency)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: PBS, pH 7.4

  • Desalting column for purification

Procedure:

  • Dissolve the biomolecule in Activation Buffer to a concentration of 1-5 mg/mL.

  • Prepare a 10 mM EDC stock solution and a 20 mM NHS stock solution in Activation Buffer immediately before use.

  • Add EDC and NHS to the biomolecule solution. A 10-fold molar excess of EDC and a 5-fold molar excess of NHS over the biomolecule is a good starting point.

  • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add the this compound solution to the activated biomolecule. Use a 20- to 50-fold molar excess of the dye.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

  • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Collect the fluorescently labeled protein fractions and confirm labeling by measuring absorbance at 280 nm (for protein) and ~550 nm (for TAMRA).

Application in Drug Development

In drug development and delivery, fluorescent probes are critical for visualizing the journey of a therapeutic agent.[1][14] A drug or nanoparticle can be conjugated with a probe like this compound. This allows researchers to track its cellular uptake, subcellular localization, and biodistribution in real-time using fluorescence microscopy, providing invaluable data on delivery efficiency and mechanism of action.[14]

The diagram below conceptualizes how a fluorescently labeled therapeutic agent can be used to study its interaction with a cell, a key process in drug development.

G drug Labeled Drug (Drug-TAMRA) binding Binding drug->binding receptor Cell Surface Receptor receptor->binding internalization Endocytosis/ Internalization binding->internalization endosome Endosome internalization->endosome release Endosomal Escape endosome->release target Intracellular Target release->target

Caption: Tracking a fluorescently labeled drug from receptor binding to its target.

By providing a combination of spectral performance, reactivity, and a long history of use, this compound remains a valuable tool. However, for experiments demanding the highest photostability or specific spectral properties for multiplexing, alternatives from the Alexa Fluor or other advanced dye families should be considered. The choice ultimately depends on a careful evaluation of the experimental goals and available resources.

References

A Head-to-Head Comparison: 6-TAMRA Cadaverine vs. FITC for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in experimental design. This guide provides a comprehensive comparison of two widely used fluorophores, 6-TAMRA cadaverine and Fluorescein Isothiocyanate (FITC), for the labeling of proteins. We will delve into their chemical properties, labeling mechanisms, and performance characteristics, supported by experimental data to inform your choice.

Executive Summary

6-TAMRA (Tetramethylrhodamine) and FITC (Fluorescein Isothiocyanate) are two established fluorescent dyes, but they differ significantly in their chemical reactivity and photophysical properties. This compound offers site-specific labeling of proteins through a transglutaminase-mediated reaction, targeting glutamine residues. In contrast, FITC, typically as an isothiocyanate, reacts with primary amines, such as lysine residues and the N-terminus, leading to a more random distribution of the label. In terms of performance, 6-TAMRA generally exhibits superior photostability and is less sensitive to changes in environmental pH compared to FITC, whose fluorescence is known to quench in acidic conditions.

Chemical Properties and Labeling Chemistry

The choice between this compound and FITC often begins with the desired labeling strategy and the nature of the target protein.

This compound: This derivative of the rhodamine dye is unique in its application for enzymatic labeling. The cadaverine moiety, a diamine, serves as a substrate for transglutaminases. These enzymes catalyze the formation of a stable isopeptide bond between the primary amine of the cadaverine and the γ-carboxamide group of a glutamine residue on the target protein. This method allows for highly specific labeling, provided that an accessible glutamine residue is present or a specific recognition tag is engineered into the protein.

FITC (Fluorescein Isothiocyanate): FITC is a derivative of fluorescein that contains a reactive isothiocyanate group (-N=C=S). This group readily reacts with nucleophilic primary amines on proteins, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus, to form a stable thiourea bond.[1] This reaction is typically carried out at a slightly alkaline pH (8.5-9.5) to ensure the deprotonation of the amino groups.[2] Because most proteins have multiple lysine residues, FITC labeling generally results in a heterogeneous population of labeled proteins with varying numbers of fluorophores attached at different positions.

Performance Comparison: A Data-Driven Analysis

The performance of a fluorescent label is paramount for generating reliable and reproducible data. Key parameters for comparison include photostability, pH sensitivity, and fluorescence quantum yield.

Photophysical Properties
Property6-TAMRAFITC
Excitation Maximum (nm) ~546~495
Emission Maximum (nm) ~579~525
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~95,000~73,000
Reported Quantum Yield (Free Dye) ~0.3-0.7 (sequence dependent for conjugates)~0.5[3]
Color Orange-RedGreen
Performance Characteristics
Characteristic6-TAMRAFITC
Photostability Generally considered to have good photostability.[4]Prone to photobleaching upon prolonged exposure to light.[2][5]
pH Sensitivity Fluorescence is relatively stable across a wide pH range.[4]Highly sensitive to pH; fluorescence significantly decreases in acidic environments (pKa ~6.4).[6][7]
Labeling Chemistry Enzymatic (Transglutaminase-mediated)Chemical (Primary amines)
Specificity Site-specific (targets glutamine residues)Less specific (targets lysine residues and N-terminus)
Labeling Control High (can achieve a defined dye-to-protein ratio)Lower (often results in a heterogeneous mixture)

Experimental Protocols

Detailed and reliable protocols are essential for successful protein labeling. Below are representative protocols for both this compound and FITC labeling.

Protocol 1: Transglutaminase-Mediated Labeling with this compound

This protocol is a general guideline for the enzymatic labeling of a protein containing a transglutaminase substrate sequence.

Materials:

  • Protein of interest (with accessible glutamine residues or a Q-tag)

  • This compound

  • Microbial Transglutaminase (MTG)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)

  • Quenching Buffer (e.g., 50 mM EDTA)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10-20 mM. Prepare a stock solution of microbial transglutaminase in the reaction buffer.

  • Labeling Reaction: In a microcentrifuge tube, combine the protein solution, this compound (typically at a 10- to 50-fold molar excess over the protein), and microbial transglutaminase (the optimal amount should be determined empirically).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to chelate the Ca²⁺.

  • Purification: Remove the unreacted this compound and the transglutaminase by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and of TAMRA at ~546 nm.

Protocol 2: FITC Labeling of an Antibody

This protocol is adapted for the labeling of an antibody with FITC.[8]

Materials:

  • Purified antibody (IgG)

  • FITC (Fluorescein Isothiocyanate, Isomer I)

  • Labeling Buffer (0.1 M Carbonate-Bicarbonate buffer, pH 9.0)

  • Quenching Solution (e.g., 1.5 M hydroxylamine, pH 8.5)

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the labeling buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. Protect the solution from light.

  • Labeling Reaction: While gently stirring, slowly add the FITC solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of FITC to antibody.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Separate the labeled antibody from unreacted FITC and other byproducts using a size-exclusion chromatography column equilibrated with the storage buffer. The labeled antibody will elute in the first colored peak.

  • Characterization: Calculate the degree of labeling (F/P ratio) by measuring the absorbance of the conjugate at 280 nm and 495 nm.

Visualizing the Workflow

To better illustrate the distinct processes of protein labeling with this compound and FITC, the following diagrams outline the experimental workflows.

FITC_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Prot_Prep Prepare Protein in Amine-Free Buffer (pH 8.5-9.5) Mixing Mix Protein and FITC (Molar Excess of FITC) Prot_Prep->Mixing FITC_Prep Dissolve FITC in DMSO FITC_Prep->Mixing Incubation Incubate 1-2h at RT (in the dark) Mixing->Incubation Primary Amine Reaction Purify Purify via Size-Exclusion Chromatography Incubation->Purify Analyze Characterize (Degree of Labeling) Purify->Analyze

Caption: Workflow for FITC Protein Labeling.

TAMRA_Cadaverine_Labeling_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification & Analysis Prot_Prep Prepare Protein with Q-tag/Gln in Reaction Buffer Mixing Combine Protein, This compound, and Enzyme Prot_Prep->Mixing Reagent_Prep Prepare 6-TAMRA Cadaverine and Transglutaminase Reagent_Prep->Mixing Incubation Incubate 1-2h at 37°C Mixing->Incubation Transglutaminase Catalysis Quench Quench Reaction (e.g., with EDTA) Incubation->Quench Purify Purify via Size-Exclusion Chromatography Quench->Purify Analyze Characterize (Degree of Labeling) Purify->Analyze

References

The Chromatographic Advantage: Superior Resolution with Single Isomer 6-TAMRA Cadaverine in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding precision in their analytical separations, the choice of a fluorescent label is paramount. In the realm of High-Performance Liquid Chromatography (HPLC), single isomer 6-TAMRA (Tetramethylrhodamine) cadaverine has emerged as a superior choice over its mixed isomer counterparts and other common fluorescent dyes, offering significant advantages in resolution and peak purity. This guide provides an objective comparison, supported by experimental insights, to aid in the selection of the optimal labeling reagent for your research needs.

The primary advantage of using a single isomer fluorescent dye, such as 6-TAMRA cadaverine, lies in the uniformity of the labeled molecule. Mixed isomers, which contain both the 5- and 6-carboxytetramethylrhodamine derivatives, result in a heterogeneous population of labeled analytes. These subtle structural differences between the 5- and 6-isomers can lead to distinct retention times in a high-resolution HPLC system, causing peak broadening or the appearance of closely eluting peaks. This phenomenon can complicate data analysis, reduce the accuracy of quantification, and mask the presence of other closely related impurities.

In contrast, labeling with a single isomer, this compound, ensures that all analyte molecules are tagged with a structurally identical fluorophore. This homogeneity translates directly to sharper, more symmetrical peaks in HPLC chromatograms, leading to enhanced resolution and improved sensitivity. For applications requiring the precise separation of closely related species, such as peptide mapping or the analysis of post-translational modifications, the use of a single isomer is critical.

Comparative Performance in HPLC

FeatureSingle Isomer this compoundMixed Isomer 5(6)-TAMRA CadaverineAlternative Dyes (e.g., FAM, Rhodamine B)
Peak Shape Sharp, symmetrical peaksBroader peaks, potential for splittingVariable, can be sharp but depends on dye purity and properties
Resolution High, allows for separation of closely eluting speciesReduced, can mask impurities or modificationsGenerally good, but can be compromised by dye-related impurities
Data Interpretation Simplified, unambiguous peak identificationComplicated, potential for misinterpretationGenerally straightforward, but requires careful selection of dye
Ideal Applications Peptide mapping, PTM analysis, impurity profilingGeneral labeling where high resolution is not criticalBroad applicability, choice depends on spectral needs and instrumentation

Experimental Protocol: Labeling and HPLC Analysis of a Peptide with this compound

The following is a representative protocol for the labeling of a peptide with single isomer this compound and subsequent analysis by reversed-phase HPLC.

Labeling Protocol
  • Reagent Preparation:

    • Dissolve the peptide in an amine-free buffer, such as 0.1 M sodium bicarbonate, at a pH of 8.0-9.0.

    • Prepare a stock solution of single isomer this compound in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Activation of Carboxylic Acid (if necessary): If the target for labeling on the peptide is a carboxylic acid group, it must first be activated. This can be achieved using a carbodiimide reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).

  • Conjugation Reaction:

    • Add the activated peptide solution to the this compound solution. The molar ratio of dye to peptide may need to be optimized but a 1.5 to 5-fold molar excess of the dye is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of Labeled Peptide:

    • Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or by preparative HPLC.

HPLC Analysis Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector and a fluorescence detector.

  • Column: A C18 reversed-phase column is commonly used for peptide separations (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. The gradient should be optimized based on the specific properties of the labeled peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV/Vis: Monitor at the absorbance maximum of the peptide bond (around 214 nm) and the absorbance maximum of TAMRA (around 555 nm).

    • Fluorescence: Excitation at ~555 nm and emission at ~580 nm.

  • Injection Volume: 10-20 µL.

Visualizing the Workflow

The process of labeling a peptide with this compound for HPLC analysis can be visualized as a clear, sequential workflow.

experimental_workflow Peptide Peptide with Target Moiety Activation Activation of Carboxylic Acid (e.g., EDC/NHS) Peptide->Activation Labeling Conjugation Reaction Activation->Labeling TAMRA Single Isomer This compound TAMRA->Labeling Purification Purification (Size-Exclusion or Prep HPLC) Labeling->Purification HPLC_Analysis RP-HPLC Analysis Purification->HPLC_Analysis Data Data Acquisition (Sharp, Symmetrical Peak) HPLC_Analysis->Data

Figure 1. Experimental workflow for peptide labeling and HPLC analysis.

Signaling Pathway and Logical Relationships

The decision to use a single isomer dye is driven by the need for high-resolution separation, which is a direct consequence of the chemical homogeneity of the labeled product.

logical_relationship cluster_problem Challenge in HPLC cluster_solution Solution Mixed_Isomers Mixed Isomer Labeling Heterogeneity Structural Heterogeneity (5- and 6- isomers) Mixed_Isomers->Heterogeneity Peak_Broadening Peak Broadening / Splitting Heterogeneity->Peak_Broadening Low_Resolution Reduced Resolution Peak_Broadening->Low_Resolution Single_Isomer Single Isomer 6-TAMRA Labeling Homogeneity Structural Homogeneity Single_Isomer->Homogeneity Sharp_Peaks Sharp, Symmetrical Peaks Homogeneity->Sharp_Peaks High_Resolution Enhanced Resolution Sharp_Peaks->High_Resolution

Figure 2. Impact of isomer purity on HPLC resolution.

References

6-TAMRA Cadaverine vs. Cy3: A Comparative Guide for FRET Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, and the choice of fluorophore pairs is critical for successful experimentation. This guide provides an objective comparison of two commonly used fluorescent labels, 6-TAMRA cadaverine and Cy3, when used as donor fluorophores in FRET applications. This comparison is supported by experimental data to aid researchers in selecting the optimal dye for their specific needs.

Quantitative Performance Comparison

The following table summarizes the key photophysical properties of 6-TAMRA and Cy3 relevant to FRET experiments. These values are crucial for calculating the Förster distance (R₀), a critical parameter that defines the distance at which FRET efficiency is 50%.

Property6-TAMRA (Tetramethylrhodamine)Cy3 (Cyanine3)Significance for FRET
Excitation Maximum (nm) ~552[1][2]~550-555[3]Determines the optimal wavelength for exciting the donor fluorophore while minimizing direct excitation of the acceptor.
Emission Maximum (nm) ~578[1][2]~570-572[3]The donor's emission spectrum must overlap with the acceptor's excitation spectrum for efficient energy transfer.
Molar Extinction Coeff. (M⁻¹cm⁻¹) ~90,000[1]~150,000[4]A higher extinction coefficient indicates a greater ability to absorb light, leading to a brighter signal.
Quantum Yield (Φ) ~0.1 - 0.3 (can be environmentally sensitive)[4]~0.15 - 0.24 (can be environmentally sensitive)[3]Represents the efficiency of photon emission after absorption. A higher quantum yield is generally desirable for a FRET donor.
Photostability ModerateModerate to good, generally considered superior to fluorescein.[3] Some studies show Cy3 photostability can be enhanced.[5][6]The ability to resist photobleaching under prolonged illumination is crucial for time-lapse imaging and single-molecule studies.
Förster Distance (R₀) with Cy5 ~54 Å (5.4 nm) (Calculated for a TAMRA-Cy5 pair)[7]~50-60 Å (5-6 nm)[8]The effective "ruler" distance of the FRET pair. This range is ideal for studying many biological macromolecule interactions.

FRET Signaling Pathway and Experimental Workflow

To understand the practical application of these dyes, it is essential to visualize the underlying principles and the experimental steps involved.

FRET Signaling Pathway

The following diagram illustrates the fundamental principle of Förster Resonance Energy Transfer.

FRET_Process D_ground Ground State (S₀) D_excited Excited State (S₁) D_ground->D_excited Excitation (hν) D_excited->D_ground Fluorescence (Donor Emission) A_excited Excited State (S₁) D_excited->A_excited FRET (Non-radiative transfer) A_ground Ground State (S₀) A_excited->A_ground Fluorescence (Acceptor Emission)

Caption: The process of Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.

General Experimental Workflow for FRET

This diagram outlines a typical workflow for a FRET experiment using labeled biomolecules.

FRET_Workflow start Start: Define Biological Question labeling Label Biomolecules (e.g., with 6-TAMRA/Cy3 and an acceptor) start->labeling purification Purify Labeled Biomolecules labeling->purification sample_prep Sample Preparation (e.g., cell culture, in vitro assay) purification->sample_prep imaging Fluorescence Microscopy (e.g., Confocal, TIRF) sample_prep->imaging data_acq Data Acquisition (Donor & Acceptor Channels) imaging->data_acq analysis FRET Data Analysis (e.g., E-FRET calculation, lifetime imaging) data_acq->analysis interpretation Biological Interpretation analysis->interpretation end Conclusion interpretation->end

Caption: A generalized workflow for conducting a FRET experiment, from labeling to data interpretation.

Key Experimental Protocols

Accurate and reproducible FRET measurements rely on meticulous experimental protocols. Below are generalized methodologies for labeling and FRET measurement.

Protocol 1: Amine-Reactive Labeling of Proteins

This protocol describes the labeling of a protein with an amine-reactive dye like this compound, which contains a primary amine. This amine can be coupled to a carboxyl group on a protein using a crosslinker like EDC. For Cy3, NHS-ester derivatives are commonly used to react with primary amines on the protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0, amine-free)

  • This compound or Cy3-NHS ester

  • For this compound: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2)

Procedure:

  • Prepare Dye Stock Solution: Dissolve the amine-reactive dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

  • Labeling Reaction (for Cy3-NHS ester):

    • Add the dye stock solution to the protein solution at a molar ratio of 5-20 moles of dye per mole of protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Labeling Reaction (for this compound with EDC/NHS):

    • Activate the carboxyl groups on the protein by adding EDC and NHS to the protein solution and incubating for 15 minutes at room temperature.

    • Add the this compound solution to the activated protein solution.

    • Incubate for 2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine Degree of Labeling: Measure the absorbance of the labeled protein at 280 nm and the dye's absorption maximum to calculate the protein concentration and the degree of labeling.

Protocol 2: FRET Measurement by Acceptor Photobleaching

This is a common method to confirm and quantify FRET efficiency in cell microscopy.

Materials:

  • Cells expressing or labeled with the donor-acceptor pair.

  • Confocal laser scanning microscope with appropriate laser lines and filters for the chosen FRET pair.

Procedure:

  • Pre-Bleach Image Acquisition:

    • Acquire an image of the sample in both the donor and acceptor channels.

    • Excite the donor at its excitation wavelength and record the emission.

    • Excite the acceptor at its excitation wavelength and record the emission.

  • Acceptor Photobleaching:

    • Select a region of interest (ROI) where both donor and acceptor are present.

    • Use a high-intensity laser to selectively photobleach the acceptor fluorophore within the ROI until its fluorescence is significantly reduced.

  • Post-Bleach Image Acquisition:

    • Acquire another image of the same field of view in the donor channel using the same settings as the pre-bleach image.

  • Data Analysis:

    • Measure the donor fluorescence intensity in the bleached ROI before and after photobleaching.

    • An increase in the donor fluorescence intensity after acceptor photobleaching is indicative of FRET.

    • The FRET efficiency (E) can be calculated using the formula: E = 1 - (I_pre / I_post), where I_pre is the donor intensity before bleaching and I_post is the donor intensity after bleaching.

Concluding Remarks

Both this compound and Cy3 are suitable donor fluorophores for FRET applications, particularly when paired with acceptors like Cy5. The choice between them may depend on the specific requirements of the experiment.

  • Cy3 boasts a higher molar extinction coefficient, which can lead to brighter signals. It is a well-characterized and widely used FRET dye.[8][9]

  • 6-TAMRA is a viable alternative with very similar spectral properties.[10] Its performance in FRET is comparable, and it may be a more cost-effective option in some cases.

Ultimately, the optimal choice will depend on factors such as the specific biomolecules being studied, the instrumentation available, and the desired balance between brightness, photostability, and cost. It is recommended to perform pilot experiments to validate the chosen FRET pair in the specific experimental context.

References

Navigating the Landscape of Transglutaminase Assays: A Guide to Alternatives for 6-TAMRA Cadaverine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals actively engaged in the study of transglutaminases (TGs), the selection of an appropriate assay is paramount. While 6-TAMRA cadaverine has been a widely used fluorescent substrate, a diverse array of alternative methods offers distinct advantages in sensitivity, versatility, and application. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.

Transglutaminases are a family of enzymes that catalyze the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue, or other primary amines.[1][2] This cross-linking activity is crucial in various physiological and pathological processes, including wound healing, blood clotting, and the progression of several diseases.[2] Consequently, the accurate measurement of TG activity is essential for both basic research and therapeutic development.

Comparing the Alternatives: A Data-Driven Overview

The following table summarizes the key quantitative parameters of various alternatives to this compound for transglutaminase assays, providing a clear comparison to facilitate informed decision-making.

Assay PrincipleProbe/SubstrateDetection MethodKey AdvantagesReported Sensitivity/KmReference
Fluorescent Amine Incorporation Dansyl CadaverineFluorescenceCost-effective, well-establishedKm for monodansylcadaverine: 14 µM[3][4][3][4]
Rhodamine B-isonipecotyl-cadaverine (R-I-Cad)Fluorescence AnisotropyHomogeneous assay, suitable for high-throughput screening-[5]
Biotinylated Amine Incorporation Biotin Cadaverine / 5-(biotinamido)pentylamine (BPA)Colorimetric (ELISA-like) or ChemiluminescentHigh sensitivity and specificity due to biotin-avidin interaction, versatile detection-[6][7][8][9]
Click Chemistry Azide- or Alkyne-functionalized primary alkylaminesFluorescence or Biotin-based detectionBioorthogonal, high specificity, flexible probe introduction, suitable for cell-based assays-[6][10]
FRET-Based Assays Genetically encoded biosensors (e.g., Cerulean/EVenus) or labeled peptidesFluorescence Resonance Energy Transfer (FRET)Real-time monitoring in live cells, provides conformational information-[11][12]
Colorimetric Assays Z-Gln-Gly and hydroxylamineSpectrophotometrySimple, does not require specialized equipmentLess sensitive than fluorescent methods[13]
Biotinylated T26 peptide and an amine donorColorimetric (HRP-based)Specific for TG2, commercially available kitLimit of quantification: ~10 µU or 80 ng of recombinant hTG2[14]
ELISA Antibody-based detection of TG2 proteinColorimetricMeasures protein concentration, not activityCan detect as low as 18.75 pg/mL[15][16][17][18]

Experimental Methodologies

This section provides detailed protocols for key experimental assays mentioned in the comparison table.

Dansyl Cadaverine-Based Fluorescence Assay

This method relies on the incorporation of the fluorescent amine donor, dansyl cadaverine, into a protein substrate like N,N-dimethylcasein (DMC) by transglutaminase.

Materials:

  • Transglutaminase (e.g., guinea pig liver TG)

  • Dansyl cadaverine

  • N,N-dimethylcasein (DMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing CaCl₂

  • Stop Solution: EDTA solution

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare a reaction mixture in a microplate well containing assay buffer, DMC, and the transglutaminase sample.

  • To initiate the reaction, add dansyl cadaverine to the mixture.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the EDTA solution.

  • Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~535 nm.[3]

  • The fluorescence intensity is proportional to the amount of dansyl cadaverine incorporated into the DMC, and thus to the transglutaminase activity.

Biotinylated Cadaverine-Based ELISA

This assay quantifies transglutaminase activity by measuring the incorporation of biotinylated cadaverine into a glutamine-containing peptide immobilized on a microplate.

Materials:

  • Glutamine-donor peptide (e.g., Biotin-pepT26)

  • Amine-acceptor substrate coated on a microplate

  • Transglutaminase sample

  • Biotinylated cadaverine

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Streptavidin-Horseradish Peroxidase (SAv-HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., H₂SO₄)

  • Microplate reader

Protocol:

  • Add the transglutaminase sample and biotinylated cadaverine to the wells of the amine-substrate coated microplate.

  • Incubate to allow the enzymatic reaction to proceed.

  • Wash the wells extensively with wash buffer to remove unincorporated biotinylated cadaverine.

  • Add SAv-HRP conjugate to the wells and incubate to allow binding to the incorporated biotin.

  • Wash the wells again to remove unbound SAv-HRP.

  • Add TMB substrate and incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm. The absorbance is proportional to the transglutaminase activity.

Click Chemistry-Based Assay

This versatile method involves the incorporation of a bioorthogonal amine donor (containing an azide or alkyne group) into a substrate protein, followed by detection with a complementary fluorescent probe via a click reaction.[6][10]

Materials:

  • Transglutaminase

  • Substrate protein (e.g., HspB6)

  • Azide- or alkyne-containing primary amine substrate

  • Assay Buffer: Tris-HCl (pH 7.5), NaCl, glycerol, CaCl₂

  • Labeling probe (e.g., biotinylated or fluorescently-tagged alkyne/azide)

  • For Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC): Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Incubate the substrate protein with the transglutaminase and the azide/alkyne amine donor in the assay buffer at 37°C for a defined period (e.g., 2 hours).[6]

  • Stop the enzymatic reaction by adding EDTA.

  • Perform the click reaction by adding the complementary fluorescent or biotinylated probe and the catalyst components (for CuAAC).

  • Analyze the labeled protein product by SDS-PAGE followed by in-gel fluorescence scanning or by Western blot analysis using streptavidin-HRP for biotinylated probes.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate the signaling pathways and experimental workflows described.

Transglutaminase_Mechanism cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Protein_Gln Protein-Glutamine TG Transglutaminase (Ca²⁺ dependent) Protein_Gln->TG Amine_Donor Amine Donor (e.g., Labeled Cadaverine) Amine_Donor->TG Crosslinked_Protein Cross-linked Protein TG->Crosslinked_Protein Ammonia Ammonia (NH₃) TG->Ammonia

Caption: General mechanism of transglutaminase-catalyzed protein cross-linking.

Fluorescent_Assay_Workflow Start Start: Prepare Reaction Mix (TG, Substrate Protein) Add_Probe Add Fluorescent Amine Donor (e.g., Dansyl Cadaverine) Start->Add_Probe Incubate Incubate at 37°C Add_Probe->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Analyze Analyze Data: Fluorescence ∝ TG Activity Measure_Fluorescence->Analyze

Caption: Workflow for a fluorescent amine incorporation transglutaminase assay.

Click_Chemistry_Workflow Start Start: Incubate TG with Substrate and Bioorthogonal Amine Stop_Reaction Stop Enzymatic Reaction (EDTA) Start->Stop_Reaction Click_Reaction Perform Click Reaction with Fluorescent/Biotin Probe Stop_Reaction->Click_Reaction Analysis Analyze Labeled Product Click_Reaction->Analysis SDS_PAGE SDS-PAGE and In-Gel Fluorescence Analysis->SDS_PAGE Fluorescent Western_Blot Western Blot (for Biotin Probe) Analysis->Western_Blot Biotin

Caption: Experimental workflow for a click chemistry-based transglutaminase assay.

References

A Comparative Guide to the Quantum Yield of 6-TAMRA Cadaverine and Other Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescent probes, the selection of an appropriate dye is paramount for achieving sensitive and reliable experimental outcomes. Rhodamine dyes are a widely used class of fluorophores favored for their brightness and photostability. This guide provides a comparative analysis of the quantum yield of 6-TAMRA (Tetramethylrhodamine) cadaverine and other common rhodamine derivatives, supported by experimental data and protocols.

Data Presentation: Quantum Yield Comparison
DyeSolventQuantum Yield (Φ)
TAMRA (general) -0.3 - 0.5
5-TAMRA NHS Ester -0.1[1]
6-Carboxytetramethylrhodamine (6-TAMRA) Conjugates~1/4 of Fluorescein conjugates[2]
Rhodamine B Ethanol0.49 - 0.7[3]
Basic Ethanol0.65[4]
94% Ethanol0.68[4]
Water0.31[5]
Rhodamine 6G Ethanol0.95[6][7]
Water0.95[8]
Texas Red (Sulforhodamine 101) Ethanol0.97[9][10]
PBS0.93[9][10]

Note: The quantum yield of a fluorophore is highly dependent on its molecular environment, including the solvent, pH, and conjugation to other molecules. The data presented here are for unconjugated dyes unless otherwise specified. The quantum yield of 6-TAMRA when conjugated to a biomolecule may differ from the free dye.

Experimental Protocols

The determination of fluorescence quantum yield is a fundamental measurement in photochemistry. The following section details a common relative method for determining the quantum yield of a fluorescent compound.

Relative Quantum Yield Measurement Protocol

This method involves comparing the fluorescence intensity of the sample under investigation (in this case, a rhodamine dye) to a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Ethanol (spectroscopy grade)

  • Standard fluorophore with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Sample of interest (e.g., 6-TAMRA cadaverine)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample in ethanol at a concentration of approximately 1x10⁻⁵ M.

  • Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra of all working solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectra of all working solutions. The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure the emission is collected over the entire fluorescence range of the dye.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • The slope of these plots represents the fluorescence intensity per unit of absorbed light.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)²

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

Mandatory Visualization

Experimental Workflow for Protein Labeling with this compound

The following diagram illustrates a typical workflow for the enzymatic labeling of a protein with this compound using a transglutaminase-mediated reaction.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Target Protein (with Gln-tag) Incubation Incubation (Protein + TAMRA-Cad + TGase) Protein->Incubation TAMRA_Cad This compound TAMRA_Cad->Incubation TGase Transglutaminase (TGase) TGase->Incubation Purification Purification (e.g., Size Exclusion Chromatography) Incubation->Purification Removal of unreacted dye and enzyme Analysis Characterization (SDS-PAGE, MS, Spectroscopy) Purification->Analysis Verification of labeling QuantumYieldMeasurement cluster_inputs Inputs cluster_measurements Measurements cluster_analysis Data Analysis cluster_output Output Standard Standard Fluorophore (Known Quantum Yield) Absorbance Absorbance Spectra (UV-Vis) Standard->Absorbance Fluorescence Fluorescence Spectra (Spectrofluorometer) Standard->Fluorescence Sample Sample Fluorophore (Unknown Quantum Yield) Sample->Absorbance Sample->Fluorescence Solvent Solvent Solvent->Absorbance Solvent->Fluorescence Plotting Plot Integrated Intensity vs. Absorbance Absorbance->Plotting Integration Integrate Fluorescence Emission Area Fluorescence->Integration Integration->Plotting QY_Calculation Calculate Quantum Yield of Sample Plotting->QY_Calculation

References

A Head-to-Head Comparison of Fluorescent Dye Photostability: 6-TAMRA Cadaverine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent dyes, selecting a probe with adequate photostability is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the photostability of 6-TAMRA cadaverine against other commonly used fluorescent dyes, supported by experimental data and detailed protocols.

When subjected to intense and prolonged illumination, all fluorescent molecules will eventually undergo photobleaching—a process of irreversible photochemical destruction that leads to a loss of fluorescence. This phenomenon can significantly impact the quality and quantitative accuracy of fluorescence microscopy and other fluorescence-based assays. Therefore, understanding the relative photostability of different fluorophores is crucial for experimental design and data interpretation.

Quantitative Photostability Comparison

The photostability of a fluorescent dye can be quantified by its photobleaching quantum yield (Φb), which represents the probability that a dye molecule will be photobleached after absorbing a single photon. A lower photobleaching quantum yield indicates higher photostability. The following table summarizes the photobleaching quantum yields for tetramethylrhodamine (a close structural analog of 6-TAMRA) and other relevant fluorescent dyes.

Dye FamilySpecific DyePhotobleaching Quantum Yield (Φb) x 10⁻⁶Relative Photostability
Rhodamine Tetramethylrhodamine (TMR) ~2.5 High
RhodamineRhodamine 123~1.8Very High
RhodamineRhodamine 6G~3.5High
Alexa Fluor Alexa Fluor 555 Generally lower than TAMRA/Cy3 Very High [1][2][3][4]
Cyanine Cy3 Generally higher than Alexa Fluor 555 Moderate to High [1][3][4]
ATTO Dyes ATTO 550 Generally very low Very High [5][6]

Note: The photobleaching quantum yield for Tetramethylrhodamine is used as a proxy for this compound due to their high structural similarity.[7] Actual values can vary depending on the experimental conditions such as the solvent, pH, and the molecule to which the dye is conjugated.

From the data, it is evident that while the rhodamine family, including tetramethylrhodamine, exhibits good photostability, dyes from the Alexa Fluor and ATTO families are generally engineered for superior resistance to photobleaching.[1][2][3][4][5] ATTO dyes, in particular, are known for their high photostability, which is attributed to their rigid molecular structure.[6]

Experimental Protocol for Measuring Photostability

A standardized method for quantifying the photostability of fluorescent dyes is crucial for direct comparison. The following protocol outlines a common method for determining the photobleaching quantum yield.

Objective:

To determine the photobleaching quantum yield (Φb) of a fluorescent dye in solution.

Materials:
  • Spectrofluorometer with a stable light source (e.g., Xenon arc lamp)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Fluorescent dye of interest (e.g., this compound)

  • Reference dye with a known photobleaching quantum yield (optional, for relative measurements)

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol)

  • Stir bar and magnetic stirrer

Procedure:
  • Sample Preparation:

    • Prepare a stock solution of the fluorescent dye in the chosen solvent.

    • Prepare a series of dilutions of the dye solution. The absorbance of the most concentrated solution at the excitation wavelength should be less than 0.05 to minimize inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution to determine the precise concentration and the molar extinction coefficient at the excitation wavelength.

  • Photobleaching Experiment:

    • Place a known volume of the dye solution with an absorbance of ~0.05 at the excitation wavelength into a quartz cuvette.

    • Place the cuvette in the spectrofluorometer and continuously illuminate the sample at the dye's maximum absorption wavelength.

    • Monitor the decrease in fluorescence intensity over time at the dye's maximum emission wavelength. Record the data at regular intervals until the fluorescence has significantly decreased (e.g., by 50% or more).

    • To ensure homogeneity of the solution during the experiment, gently stir the solution using a small magnetic stir bar.

  • Data Analysis:

    • Plot the natural logarithm of the fluorescence intensity (ln(I)) versus time (t).

    • The data should fit a first-order decay model, and the slope of the line will be the photobleaching rate constant (k).

    • The photobleaching quantum yield (Φb) can then be calculated using the following equation:

      Φb = k / (σ * I)

      where:

      • k is the photobleaching rate constant (s⁻¹)

      • σ is the absorption cross-section of the dye at the excitation wavelength (cm²)

      • I is the photon flux of the excitation light (photons·cm⁻²·s⁻¹)

Experimental Workflow Diagram

Photostability_Experiment cluster_prep Sample Preparation cluster_measure Measurements cluster_analysis Data Analysis A Prepare Dye Stock Solution B Create Serial Dilutions A->B C Measure Absorbance (UV-Vis) B->C D Continuous Illumination & Fluorescence Monitoring (Spectrofluorometer) C->D E Plot ln(Intensity) vs. Time D->E F Determine Photobleaching Rate Constant (k) E->F G Calculate Photobleaching Quantum Yield (Φb) F->G

Caption: Experimental workflow for determining the photobleaching quantum yield of a fluorescent dye.

Signaling Pathway of Photobleaching

The process of photobleaching is initiated by the absorption of a photon, which excites the fluorophore to a singlet excited state. From this state, the molecule can either return to the ground state by emitting a photon (fluorescence) or it can transition to a long-lived triplet state. In the triplet state, the fluorophore is more susceptible to chemical reactions with surrounding molecules, particularly molecular oxygen, leading to its irreversible destruction.

Photobleaching_Pathway S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing P Photobleached Product T1->P Chemical Reaction (e.g., with O₂)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

References

Spectral Overlap Considerations for 6-TAMRA Cadaverine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of appropriate fluorophores is paramount to generating accurate and reproducible data. 6-TAMRA (Tetramethylrhodamine) cadaverine is a widely used fluorescent probe, particularly as a substrate for transglutaminases and for labeling biomolecules. Its bright orange fluorescence makes it a valuable tool; however, careful consideration of its spectral properties is crucial to mitigate issues of spectral overlap with other fluorophores in multiplexed experiments. This guide provides a comparative analysis of 6-TAMRA cadaverine against common alternatives, offering supporting data and experimental protocols to aid in experimental design.

Quantitative Comparison of this compound and Alternatives

The performance of a fluorophore is defined by its spectral characteristics, brightness (a product of its molar extinction coefficient and quantum yield), and photostability. Below is a summary of these key parameters for this compound and spectrally similar dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Photostability
This compound ~552[1][2]~578[1][2]~90,000[1]~0.1 - 0.39,000 - 27,000Moderate
Alexa Fluor 546 ~556~573>80,0000.79[1]>63,200High[1]
Alexa Fluor 555 ~555~565>130,0000.10[3]>13,000High[1][4]
Cy3 ~552 - 554[5][6]~565 - 568[5][6]~150,000[5][7]~0.15[5][8]~22,500Low to Moderate[1][4]

Note: The exact spectral characteristics and quantum yield can vary depending on the solvent, pH, and conjugation state of the dye. Brightness is a relative measure calculated from the molar extinction coefficient and quantum yield.

Experimental Protocols

Protocol for Labeling Proteins with this compound via Transglutaminase Activity

This protocol describes a general method for labeling a protein substrate with this compound using a transglutaminase enzyme.

Materials:

  • Transglutaminase (e.g., microbial or tissue transglutaminase)

  • Protein substrate containing glutamine residues (e.g., casein)

  • This compound

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)

  • Stop Solution (e.g., 50 mM EDTA)

  • DMSO for dissolving this compound

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM. Store protected from light at -20°C.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the protein substrate (at a final concentration of 1-5 mg/mL) and this compound (at a final concentration of 100-500 µM) in the reaction buffer.

  • Initiate the reaction: Add transglutaminase to the reaction mixture to a final concentration of 10-50 µg/mL.

  • Incubate the reaction: Incubate the mixture at 37°C for 1-2 hours, protected from light.

  • Stop the reaction: Add an equal volume of stop solution to the reaction mixture.

  • Purify the labeled protein: Separate the labeled protein from unreacted this compound and other reaction components using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Determine the degree of labeling: Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and ~552 nm (for 6-TAMRA concentration). The degree of labeling can be calculated using the Beer-Lambert law.

Visualizations

Signaling Pathway: FRET-based Protease Activity Sensor

FRET_Protease_Sensor cluster_0 Intact Probe cluster_1 Cleaved Probe Donor Donor Fluorophore (e.g., FAM) Acceptor Acceptor Fluorophore (e.g., TAMRA) Donor->Acceptor FRET Peptide Protease Cleavage Site Donor->Peptide Donor_C Donor Fluorophore Peptide->Acceptor Acceptor_C Acceptor Fluorophore Protease Active Protease Protease->Peptide Cleavage

Caption: FRET-based sensor for protease activity using a FAM-TAMRA pair.

Experimental Workflow: Transglutaminase-mediated Protein Labeling

Transglutaminase_Labeling_Workflow A Prepare Reaction Mixture: Protein Substrate + this compound in Reaction Buffer B Initiate Reaction: Add Transglutaminase A->B Step 1 C Incubate at 37°C B->C Step 2 D Stop Reaction: Add EDTA C->D Step 3 E Purification: Size-Exclusion Chromatography D->E Step 4 F Characterization: Spectrophotometry (A280, A552) Determine Degree of Labeling E->F Step 5

Caption: Workflow for labeling a protein with this compound.

Logical Relationship: Fluorophore Selection for Multiplexing

Fluorophore_Selection_Decision_Tree Start Start: Need to add a second fluorophore with 6-TAMRA (Ex/Em: ~552/578 nm) Q1 Is the second fluorophore's Emission Spectrum > 600 nm? Start->Q1 A1_Yes Low Spectral Overlap. Good Candidate (e.g., Cy5, Alexa Fluor 647) Q1->A1_Yes Yes A1_No Potential for Significant Spectral Overlap Q1->A1_No No Q2 Is the second fluorophore's Excitation Spectrum < 530 nm? A1_No->Q2 A2_Yes Minimal direct excitation of 6-TAMRA. Check for FRET. Q2->A2_Yes Yes A2_No High risk of exciting both fluorophores. Use narrow bandpass filters. Q2->A2_No No

Caption: Decision tree for selecting a second fluorophore with 6-TAMRA.

References

Safety Operating Guide

Proper Disposal of 6-TAMRA Cadaverine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any work with 6-TAMRA cadaverine, a thorough hazard assessment is crucial. Given that related rhodamine derivatives are classified as skin and eye irritants and may cause respiratory irritation, it is prudent to handle this compound as a potentially hazardous chemical.[1]

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]

Step-by-Step Disposal Protocol

All waste generated from the use of this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and used PPE, must be treated as chemical waste. This waste must be segregated from general, biohazardous, and radioactive waste streams.

  • Waste Segregation and Collection:

    • Solid Waste: All contaminated solid materials, such as gloves, absorbent paper, and plasticware, should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound".

    • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and the first rinse of any contaminated glassware, in a separate, leak-proof, and chemically compatible container. This container must also be clearly labeled "Hazardous Chemical Waste" with the chemical name and approximate concentration. Never pour this compound solutions down the drain. [1][3]

    • Sharps Waste: Any sharps, such as needles or glass slides, contaminated with this compound should be disposed of in a designated, puncture-resistant, and leak-proof sharps container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Chemical Waste" and the full name of the chemical(s) contained within.

    • Waste containers must be kept securely closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area, such as a fume hood or a designated cabinet, away from incompatible materials like strong oxidizing agents and strong acids.[2]

    • Utilize secondary containment for liquid waste containers to prevent spills.

  • Decontamination of Work Surfaces:

    • After handling this compound, thoroughly decontaminate all work surfaces with a suitable cleaning agent, such as 70% ethanol or a mild detergent solution.

    • Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous solid waste.

  • Waste Disposal Request:

    • Do not overfill waste containers; a general guideline is to not fill beyond 80% capacity.[1]

    • Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), submit a chemical waste pickup request to your institution's EHS department.[1]

Quantitative Data Summary

The following table summarizes key information for 6-TAMRA and related compounds, which should be considered when handling and disposing of this compound.

PropertyValueSource Compound
Molecular Weight 514.62 g/mol 5(and-6)-TAMRA cadaverine[4]
Excitation Wavelength (λex) ~544-552 nm5(and-6)-TAMRA cadaverine[4][5]
Emission Wavelength (λem) ~571-578 nm5(and-6)-TAMRA cadaverine[4][5]
Solubility DMSO, DMF, MeOH5-TAMRA cadaverine, this compound[5][6]
Storage Temperature -20°C, protect from light5-TAMRA cadaverine, this compound[5][6]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Collection cluster_3 Final Disposal start Work with this compound Completed waste_generated Waste Generated (Solid, Liquid, Sharps) start->waste_generated is_solid Solid Waste? waste_generated->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Labeled Hazardous Solid Waste Container is_solid->solid_waste Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_waste Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_waste Yes sharps_waste Collect in Labeled Sharps Container is_sharp->sharps_waste Yes store_waste Store in Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste sharps_waste->store_waste request_pickup Request EHS Pickup When Full or Timed Out store_waste->request_pickup

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Guide to Handling 6-TAMRA Cadaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of 6-TAMRA cadaverine, a fluorescent dye commonly used in bioconjugation. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and maintaining a compliant research environment.

Core Safety and Handling Protocols

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, conflicting data suggests potential for harm if swallowed, in contact with skin, or inhaled.[1] Therefore, a cautious approach to handling is recommended. All operations involving the solid form of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This is based on a comprehensive assessment of potential hazards, including skin and eye contact, and inhalation of the powdered form.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended. Inspect for tears or punctures before use.
Eye Protection Safety glasses or gogglesMust include side shields to protect against splashes.
Body Protection Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.
Respiratory Protection N95 Respirator or higherRecommended when handling the powdered form of the compound, especially when there is a risk of aerosolization. Use should be in accordance with a comprehensive respiratory protection program.
Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure risk. The following procedural steps must be followed:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work on a disposable absorbent bench protector to contain any potential spills.

  • Weighing: Conduct all weighing of powdered this compound within a certified chemical fume hood or a biological safety cabinet.

  • Dissolving: When dissolving the compound, add the solvent slowly to the powder to avoid splashing. If sonication is required to aid dissolution, ensure the vial is securely capped.

  • Storage: this compound should be stored at -20°C, desiccated, and protected from light.[3]

Spill and Exposure Procedures

In the event of a spill or exposure, the following immediate actions should be taken:

  • Minor Spills: If a small amount of the solid is spilled, restrict access to the area. Wearing appropriate PPE, sweep up the material and place it in a sealed, labeled container for disposal.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. Do not pour this compound waste down the drain.

Waste Segregation and Collection
  • Solid Waste: All contaminated solid materials, such as gloves, pipette tips, and absorbent paper, should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name.

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and the first rinse of any contaminated glassware, in a separate, leak-proof, and chemically compatible container. This container must also be clearly labeled as "Hazardous Chemical Waste" with the chemical name and approximate concentration.

  • Sharps Waste: Any sharps, such as needles or glass slides, contaminated with this compound should be disposed of in a designated sharps container.

Disposal Route

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all this compound waste. Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G prep Preparation - Don PPE - Prepare workspace handling Handling (in Fume Hood) - Weighing - Dissolving prep->handling experiment Experimental Use handling->experiment decon Decontamination - Clean workspace experiment->decon solid_waste Solid Waste Collection (Gloves, tips, etc.) experiment->solid_waste Contaminated materials liquid_waste Liquid Waste Collection (Unused solutions, rinses) experiment->liquid_waste Waste solutions decon->solid_waste Cleaning materials disposal EHS Disposal - Contact EHS for pickup solid_waste->disposal liquid_waste->disposal

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。